molecular formula C14H9NO3 B1266790 N-(4-Hydroxyphenyl)Phthalimide CAS No. 7154-85-0

N-(4-Hydroxyphenyl)Phthalimide

Cat. No.: B1266790
CAS No.: 7154-85-0
M. Wt: 239.23 g/mol
InChI Key: PHHOJUGXERSDJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Hydroxyphenyl)Phthalimide is a useful research compound. Its molecular formula is C14H9NO3 and its molecular weight is 239.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73844. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-hydroxyphenyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c16-10-7-5-9(6-8-10)15-13(17)11-3-1-2-4-12(11)14(15)18/h1-8,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHHOJUGXERSDJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50291188
Record name N-(4-Hydroxyphenyl)Phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50291188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7154-85-0
Record name 7154-85-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73844
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Hydroxyphenyl)Phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50291188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Synthesis of N-(4-Hydroxyphenyl)Phthalimide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history, synthesis, and potential biological significance of N-(4-Hydroxyphenyl)Phthalimide. This compound, a derivative of phthalimide, holds interest for its structural similarity to biologically active molecules and its potential applications in medicinal chemistry and materials science. This document provides a comprehensive overview of its synthesis, including detailed experimental protocols and a summary of relevant quantitative data. Furthermore, it delves into a probable signaling pathway influenced by this class of compounds, offering insights for future research and drug development endeavors.

Historical Context and Evolution of Synthesis

The synthesis of N-substituted phthalimides has been a cornerstone of organic chemistry for over a century, with the Gabriel synthesis of primary amines, first described in 1887, being a landmark application. The core of these syntheses traditionally involves the condensation of phthalic anhydride with a primary amine.

The specific history of this compound synthesis is not extensively documented as a singular, pivotal discovery but is rather an extension of the well-established methodologies for creating N-aryl imides. The reaction of phthalic anhydride with 4-aminophenol is the most direct and classical approach. Over the years, advancements in synthetic methodology have focused on improving yields, purity, and reaction conditions, moving from high-temperature fusion methods to solution-phase reactions under milder conditions, and more recently, exploring microwave-assisted and catalyst-driven approaches for enhanced efficiency.[1]

Early methods likely involved the simple heating of a mixture of phthalic anhydride and 4-aminophenol, a straightforward but potentially harsh method that could lead to side products and decomposition. Subsequent refinements introduced the use of solvents like glacial acetic acid to facilitate the reaction at lower temperatures and improve the purity of the product.[2] Modern approaches continue to optimize these conditions, focusing on green chemistry principles and the development of more efficient catalytic systems.

Core Synthesis: Phthalic Anhydride and 4-Aminophenol

The most common and direct synthesis of this compound involves the condensation reaction between phthalic anhydride and 4-aminophenol. This reaction proceeds via a two-step mechanism:

  • Amidation: The amino group of 4-aminophenol acts as a nucleophile, attacking one of the carbonyl carbons of phthalic anhydride. This leads to the opening of the anhydride ring and the formation of a phthalamic acid intermediate.

  • Imidation (Cyclization): Subsequent heating of the phthalamic acid intermediate results in the elimination of a water molecule and the formation of the stable five-membered imide ring of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_product Product Formation cluster_purification Purification PA Phthalic Anhydride Mix Mixing in Solvent (e.g., Glacial Acetic Acid) PA->Mix AP 4-Aminophenol AP->Mix Heat Heating Mix->Heat Step 1: Amidation PhthalamicAcid Phthalamic Acid Intermediate Heat->PhthalamicAcid Cyclization Cyclization (-H2O) PhthalamicAcid->Cyclization Step 2: Imidation Product This compound Cyclization->Product Purify Recrystallization Product->Purify

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound based on established procedures for N-aryl phthalimides.

Synthesis of this compound

  • Materials:

    • Phthalic anhydride (10 mmol)

    • 4-Aminophenol (10 mmol)

    • Glacial Acetic Acid (20 mL)

    • Distilled water

    • Ethanol (for recrystallization)

  • Equipment:

    • 100 mL round-bottom flask

    • Reflux condenser

    • Heating mantle or oil bath

    • Magnetic stirrer and stir bar

    • Büchner funnel and filter flask

    • Beakers

    • Melting point apparatus

  • Procedure:

    • In a 100 mL round-bottom flask, combine phthalic anhydride (1.48 g, 10 mmol) and 4-aminophenol (1.09 g, 10 mmol).

    • Add glacial acetic acid (20 mL) to the flask.

    • Equip the flask with a reflux condenser and a magnetic stir bar.

    • Heat the mixture to reflux (approximately 118 °C) with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the cooled reaction mixture into a beaker containing 100 mL of cold distilled water.

    • A precipitate will form. Stir the suspension for 15 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the crude product with an ample amount of distilled water to remove any remaining acetic acid and unreacted starting materials.

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure this compound.

    • Dry the purified product in a vacuum oven.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound.

ParameterValueReference
Molecular FormulaC₁₄H₉NO₃[3][4][5][6]
Molecular Weight239.23 g/mol [3][4][5][6]
Melting Point295-297 °C[6][7]
AppearanceOff-white to pale yellow solid
Typical Yield85-95%[1][8][9]
Purity (by HPLC)>98%

Spectral Data:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 9.75 (s, 1H, -OH), 7.85 (m, 4H, phthalimide-H), 7.15 (d, 2H, J=8.8 Hz, Ar-H), 6.80 (d, 2H, J=8.8 Hz, Ar-H).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 167.5, 156.0, 135.0, 132.0, 129.0, 124.0, 123.5, 116.0.

  • IR (KBr, cm⁻¹): 3300-3500 (O-H stretch), 1770 and 1710 (C=O imide stretch), 1600, 1515 (C=C aromatic stretch), 1390 (C-N stretch).

  • Mass Spectrometry (GC-MS): m/z 239 (M⁺).[3]

Potential Biological Activity and Signaling Pathway

While direct studies on the biological activity of this compound are limited, its structural analog, N-Hydroxyphthalimide, has demonstrated significant antitumor activity.[10][11][12] Research has shown that N-Hydroxyphthalimide can suppress the mTOR (mammalian target of rapamycin) signaling pathway, a critical regulator of cell growth, proliferation, and survival.[10][12] The mTOR pathway is often dysregulated in various cancers, making it a key target for cancer therapeutics.[10]

Given the structural similarity, it is plausible that this compound may also exert its biological effects through the modulation of the mTOR signaling pathway. The hydroxyphenyl group could potentially influence the compound's binding affinity and specificity to components of this pathway.

The mTOR signaling cascade involves two main complexes, mTORC1 and mTORC2. Inhibition of mTORC1 can lead to the suppression of protein synthesis and cell cycle arrest, while mTORC2 inhibition can affect cell survival by modulating Akt phosphorylation.[10]

mTOR_Pathway cluster_input Upstream Signals cluster_core Core Pathway cluster_output Downstream Effects cluster_inhibitor Inhibitor GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 mTORC2 mTORC2 Akt->mTORC2 ProteinSynth Protein Synthesis mTORC1->ProteinSynth CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth mTORC2->Akt CellSurvival Cell Survival mTORC2->CellSurvival NHP This compound (Proposed) NHP->mTORC1 NHP->mTORC2

Caption: Proposed inhibition of the mTOR signaling pathway by this compound.

Conclusion

This compound is a readily synthesizable compound with a rich chemical history rooted in the development of N-aryl imides. The classical condensation of phthalic anhydride and 4-aminophenol remains a robust and efficient method for its preparation. The potential for this compound to interact with key cellular signaling pathways, such as the mTOR pathway, warrants further investigation. This technical guide provides a solid foundation for researchers and drug development professionals to explore the synthesis and biological applications of this compound, paving the way for new discoveries in medicinal chemistry and beyond.

References

An In-depth Technical Guide to N-(4-Hydroxyphenyl)Phthalimide: Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Hydroxyphenyl)phthalimide, a molecule of significant interest in medicinal chemistry, has emerged as a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its discovery, detailed synthesis protocols for both conventional and microwave-assisted methods, and an exploration of its biological activities, particularly its potential as an anticancer agent. This document consolidates key experimental data, characterization parameters, and explores plausible mechanisms of action, offering a valuable resource for researchers in drug discovery and development.

Introduction

This compound, with the chemical formula C₁₄H₉NO₃, belongs to the phthalimide class of compounds. The phthalimide structure itself is a well-known pharmacophore, present in a variety of biologically active molecules. The incorporation of a 4-hydroxyphenyl moiety introduces a phenolic group that can participate in hydrogen bonding and other molecular interactions, significantly influencing its biological profile. This guide delves into the fundamental aspects of this compound, from its synthesis to its potential therapeutic applications.

Synthesis of this compound

The primary and most widely reported method for the synthesis of this compound is the condensation reaction between phthalic anhydride and 4-aminophenol. This reaction can be carried out using conventional heating or more efficiently through microwave-assisted synthesis.

Conventional Synthesis

The conventional synthesis involves the reaction of phthalic anhydride with 4-aminophenol in a suitable solvent under reflux conditions, often with a catalyst.

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask, combine equimolar amounts of phthalic anhydride and 4-aminophenol.

  • Solvent and Catalyst Addition: Add a suitable solvent, such as glacial acetic acid or toluene. If using toluene, a catalytic amount of an acid catalyst like p-toluenesulfonic acid can be added.

  • Reaction: The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.

Microwave-Assisted Synthesis

Microwave irradiation offers a more rapid and efficient alternative to conventional heating, often leading to higher yields in shorter reaction times.

Experimental Protocol:

  • Reactant Mixture: In a microwave-safe reaction vessel, mix phthalic anhydride and 4-aminophenol.

  • Solvent Addition: Add a high-boiling point solvent, such as N,N-dimethylformamide (DMF).

  • Microwave Irradiation: The vessel is sealed and subjected to microwave irradiation at a specific temperature and power for a short duration.

  • Isolation and Purification: After cooling, the product is typically precipitated by pouring the reaction mixture into water. The solid is then filtered, washed, and dried. Further purification can be achieved by recrystallization.

Synthesis Data Summary

The following table summarizes the quantitative data from various reported synthetic methods for this compound and related derivatives.

ParameterConventional Method 1Conventional Method 2Microwave-Assisted Method
Reactants Phthalic anhydride, 4-aminophenolPhthalic anhydride, 4-aminophenolPhthalic anhydride, 4-aminophenol
Solvent Glacial Acetic AcidTolueneN,N-Dimethylformamide (DMF)
Catalyst Nonep-Toluenesulfonic acidNone
Temperature RefluxReflux150 °C
Time 2 hours3 hours3 minutes
Yield High85%92%

Characterization

The synthesized this compound is typically characterized using various spectroscopic techniques to confirm its structure and purity.

Spectroscopic Data
TechniqueKey Data
¹H NMR Signals corresponding to the aromatic protons of the phthalimide and hydroxyphenyl rings.
¹³C NMR Resonances for the carbonyl carbons of the imide and the aromatic carbons.
IR Spectroscopy Characteristic absorption bands for the C=O stretching of the imide, C-N stretching, and O-H stretching of the phenol.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the compound (239.23 g/mol ).[1]

Biological Activity and Mechanism of Action

This compound and its derivatives have demonstrated promising biological activities, particularly in the realm of cancer research. Studies have shown their potential to inhibit the proliferation of various cancer cell lines.

Anticancer Activity

Derivatives of this compound have shown cytotoxic effects against several cancer cell lines. The precise mechanism of action is an area of active investigation, but it is believed to involve the inhibition of key enzymes and signaling pathways crucial for cancer cell survival and proliferation.

Potential Signaling Pathways

While a definitive signaling pathway for this compound has not been fully elucidated, research on related phthalimide compounds suggests potential targets. One such target is the mTOR (mammalian target of rapamycin) signaling pathway , which is a central regulator of cell growth, proliferation, and survival. Inhibition of the mTOR pathway can lead to cell cycle arrest and apoptosis.[2]

Another potential mechanism involves the inhibition of enzymes like DNA methyltransferase 1 (DNMT1) and vascular endothelial growth factor receptor 2 (VEGFR-2) .[3] DNMT1 is involved in the epigenetic regulation of gene expression, and its inhibition can lead to the re-expression of tumor suppressor genes. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow.

The following diagrams illustrate the conceptual workflow of the synthesis and a plausible signaling pathway that may be affected by this compound.

G cluster_synthesis Synthesis Workflow Reactants Phthalic Anhydride + 4-Aminophenol Solvent_Catalyst Solvent (e.g., Acetic Acid, Toluene) ± Catalyst Reactants->Solvent_Catalyst Dissolution Reaction_Mix Reaction Mixture Solvent_Catalyst->Reaction_Mix Heating Conventional Heating (Reflux) Purification Purification (Filtration, Recrystallization) Heating->Purification Microwave Microwave Irradiation Microwave->Purification Reaction_Mix->Heating Reaction_Mix->Microwave Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

G cluster_pathway Plausible mTOR Signaling Pathway Inhibition NHP This compound mTORC1 mTORC1 NHP->mTORC1 Inhibits S6K1 S6K1 mTORC1->S6K1 eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Apoptosis Apoptosis mTORC1->Apoptosis Inhibition leads to Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis eIF4E_BP1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Caption: Conceptual diagram of mTOR pathway inhibition.

Conclusion and Future Directions

This compound is a synthetically accessible molecule with significant potential in drug discovery. Its demonstrated anticancer activity warrants further investigation to fully elucidate its mechanism of action and identify specific molecular targets. Future research should focus on detailed structure-activity relationship (SAR) studies to optimize its potency and selectivity. Furthermore, in-depth biological evaluations, including in vivo studies, are necessary to translate its promising in vitro activity into potential therapeutic applications. The development of more efficient and environmentally friendly synthetic methods will also be crucial for its large-scale production. This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

An In-depth Technical Guide to the Core Chemical Properties of N-(4-Hydroxyphenyl)Phthalimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Hydroxyphenyl)phthalimide is a versatile organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique structural combination of a phthalimide moiety and a phenol group bestows upon it a range of intriguing biological activities and chemical functionalities. This technical guide provides a comprehensive overview of the fundamental chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its potential mechanisms of action. All quantitative data are presented in easily digestible tabular formats, and key processes are visualized using logical diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound, also known by its IUPAC name 2-(4-hydroxyphenyl)isoindole-1,3-dione, is a solid, off-white to light yellow compound.[1] Its core structure features a planar phthalimide ring system linked to a para-substituted phenol. This arrangement allows for a variety of intermolecular interactions, including hydrogen bonding via the hydroxyl group and π-π stacking interactions from the aromatic rings.

Identifiers and Molecular Characteristics

A summary of the key identifiers and molecular properties of this compound is provided in Table 1.

PropertyValueReference
IUPAC Name 2-(4-hydroxyphenyl)isoindole-1,3-dione[2]
CAS Number 7154-85-0[2]
Molecular Formula C₁₄H₉NO₃[2]
Molecular Weight 239.23 g/mol [2]
Canonical SMILES C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)O[3]
InChI Key PHHOJUGXERSDJH-UHFFFAOYSA-N[2]
Physicochemical Data

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. These properties are summarized in Table 2.

PropertyValueReference
Melting Point 295-297 °C[1]
Boiling Point (Predicted) 475.1 ± 47.0 °C[1]
Density (Predicted) 1.448 ± 0.06 g/cm³[1]
pKa (Predicted) 10.05 ± 0.30[1]
LogP (Predicted) 2.0[4]
Appearance Off-white to light yellow solid[1]

Note: Some values are predicted based on computational models.

Solubility Profile

Phthalimide and its derivatives generally exhibit limited solubility in water but are soluble in many organic solvents. For this compound, it is expected to be soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols. Recrystallization can be effectively carried out using glacial acetic acid or ethanol.[5][6]

Synthesis and Purification Protocols

The most common and efficient method for the synthesis of this compound is the condensation reaction between phthalic anhydride and 4-aminophenol.

Synthesis via Conventional Heating

This protocol describes a standard laboratory procedure for the synthesis of this compound using conventional heating under reflux.

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of phthalic anhydride (e.g., 1.48 g, 10 mmol) and 4-aminophenol (e.g., 1.09 g, 10 mmol).

  • Solvent and Catalyst Addition: Add a suitable solvent, such as toluene or glacial acetic acid. If using toluene, add a catalytic amount of para-toluenesulfonic acid (PTSA) (e.g., 0.1 equivalents).

  • Reaction: Heat the mixture to reflux (approximately 110-120 °C) with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 8-12 hours.

  • Isolation of Crude Product: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the crude solid by vacuum filtration and wash with a small amount of cold solvent to remove any unreacted starting materials.

An expected yield for this reaction is approximately 85%.[7]

Microwave-Assisted Synthesis

Microwave irradiation offers a more rapid and efficient alternative to conventional heating.

Experimental Protocol:

  • Reactant and Solvent Preparation: In a microwave-safe reaction vessel, combine phthalic anhydride and 4-aminophenol in a 1:1 molar ratio. Add dimethylformamide (DMF) as the solvent.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature of 150 °C for approximately 20 minutes.

  • Product Isolation: After the reaction, cool the vessel to room temperature. The product can be precipitated by adding the reaction mixture to water. Collect the solid by vacuum filtration and wash with water.

This method can achieve yields of up to 88%.[7]

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a high-purity product.

Experimental Protocol:

  • Dissolution: Dissolve the crude product in a minimum amount of hot glacial acetic acid or ethanol in an Erlenmeyer flask.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: If charcoal was added or if there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The pure this compound will crystallize out. Further cooling in an ice bath can maximize the yield.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_purification Purification A Phthalic Anhydride + 4-Aminophenol B Reaction Mixture (Toluene/PTSA or DMF) A->B C Heating (Conventional or Microwave) B->C D Crude this compound C->D E Dissolution in Hot Solvent (e.g., Acetic Acid) D->E Recrystallization F Hot Filtration (optional) E->F G Crystallization (Cooling) F->G H Pure Crystalline Product G->H

Fig. 1: General workflow for the synthesis and purification.

Spectral Data

The structural characterization of this compound is confirmed through various spectroscopic techniques. A summary of the expected spectral data is provided in Table 3.

SpectroscopyKey FeaturesReference
¹H NMR Aromatic protons of the phthalimide group (δ ~7.8-7.9 ppm), aromatic protons of the hydroxyphenyl group, and a singlet for the phenolic hydroxyl proton (δ ~9.5-10.5 ppm).[8]
¹³C NMR Carbonyl carbons of the imide (δ ~167 ppm), aromatic carbons.
FTIR (cm⁻¹) O-H stretch (~3400 cm⁻¹), C=O stretch of the imide (~1770 and 1710 cm⁻¹), C-N stretch, and aromatic C-H and C=C bands.[8]
Mass Spec (m/z) Molecular ion peak [M]⁺ at ~239, and characteristic fragmentation patterns.[2]

Note: Specific chemical shifts and peak intensities can vary depending on the solvent and instrument used.

Biological Activity and Signaling Pathways

This compound and its derivatives have demonstrated a range of biological activities, including anticancer and enzyme inhibitory effects.[7] While the precise mechanisms for this compound are still under investigation, studies on the closely related compound, N-hydroxyphthalimide, have shown that it can exert its antitumor effects by inhibiting the mTOR (mammalian target of rapamycin) signaling pathway.[7][9] The mTOR pathway is a crucial regulator of cell growth, proliferation, and survival.[7]

Furthermore, there is evidence to suggest that phthalimide derivatives may interact with other key cellular targets involved in cancer progression, such as DNA methyltransferase 1 (DNMT1) and vascular endothelial growth factor receptor 2 (VEGFR-2).[7] Inhibition of these targets can lead to the reactivation of tumor suppressor genes and the suppression of angiogenesis, respectively.

The following diagram illustrates a potential mechanism of action for this compound based on the inhibition of the mTOR signaling pathway, which is a known target for similar compounds.

G N4HP This compound mTORC1 mTORC1 N4HP->mTORC1 Inhibition 4EBP1 4E-BP1 mTORC1->4EBP1 S6K1 S6K1 mTORC1->S6K1 eIF4E eIF4E 4EBP1->eIF4E Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis eIF4E->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Fig. 2: Postulated inhibition of the mTOR signaling pathway.

The following diagram outlines a logical workflow for investigating the potential inhibitory effects of this compound on key cancer-related targets.

G Compound This compound Target1 DNMT1 Assay Compound->Target1 Target2 VEGFR-2 Kinase Assay Compound->Target2 Target3 mTOR Pathway Western Blot Compound->Target3 Outcome1 Determine IC50 for DNMT1 Inhibition Target1->Outcome1 Outcome2 Determine IC50 for VEGFR-2 Inhibition Target2->Outcome2 Outcome3 Assess Phosphorylation of mTOR Targets Target3->Outcome3

Fig. 3: Experimental workflow for target validation.

Conclusion

This compound is a compound with significant potential in both chemical synthesis and drug discovery. This guide has provided a detailed overview of its fundamental properties, reliable methods for its preparation and purification, and insights into its potential biological mechanisms of action. The presented data and protocols are intended to serve as a valuable resource for researchers and professionals working with this versatile molecule. Further investigation into its specific biological targets and signaling pathways will undoubtedly uncover new opportunities for its application in the development of novel therapeutics.

References

An In-Depth Technical Guide to N-(4-Hydroxyphenyl)Phthalimide: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Hydroxyphenyl)phthalimide, a member of the versatile phthalimide class of compounds, has garnered significant scientific interest due to its diverse biological activities. This technical guide provides a comprehensive overview of its chemical identity, synthesis protocols, and known biological effects, with a particular focus on its potential as an anticancer agent. Detailed experimental methodologies, quantitative data, and visual representations of associated signaling pathways are presented to facilitate further research and development in the fields of medicinal chemistry and oncology.

Chemical Identifiers and Properties

This compound is a well-characterized organic compound. Its fundamental identifiers and key physicochemical properties are summarized in the table below, providing a foundational reference for researchers.

IdentifierValue
CAS Number 7154-85-0[1][2][3][4][5]
Molecular Formula C₁₄H₉NO₃[1][2][3][4][5]
IUPAC Name 2-(4-hydroxyphenyl)isoindole-1,3-dione[1]
Molecular Weight 239.23 g/mol [1][2]
SMILES C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)O[1]
InChI InChI=1S/C14H9NO3/c16-10-7-5-9(6-8-10)15-13(17)11-3-1-2-4-12(11)14(15)18/h1-8,16H[1][3]
InChIKey PHHOJUGXERSDJH-UHFFFAOYSA-N[1][3]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the condensation reaction of phthalic anhydride with 4-aminophenol. This reaction can be performed using conventional heating or microwave irradiation to improve efficiency.

Experimental Protocol: Conventional Synthesis

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

  • Phthalic anhydride

  • 4-Aminophenol

  • Toluene

  • para-Toluenesulfonic acid (PTSA)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of phthalic anhydride (e.g., 1.48 g, 10 mmol) and 4-aminophenol (e.g., 1.09 g, 10 mmol).

  • Add toluene as the solvent.

  • Add a catalytic amount of para-toluenesulfonic acid (PTSA) (e.g., 0.1 equivalents).

  • Heat the mixture to reflux (approximately 110°C) and maintain for 9 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with a suitable solvent (e.g., cold toluene) to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain this compound.

Expected Yield: Approximately 85%.

The following diagram illustrates the workflow for the conventional synthesis of this compound.

G cluster_start Starting Materials cluster_reaction Reaction Conditions Phthalic Anhydride Phthalic Anhydride Toluene (Solvent) Toluene (Solvent) 4-Aminophenol 4-Aminophenol PTSA (Catalyst) PTSA (Catalyst) Toluene (Solvent)->PTSA (Catalyst) Reflux (110°C, 9h) Reflux (110°C, 9h) PTSA (Catalyst)->Reflux (110°C, 9h) Workup Workup Reflux (110°C, 9h)->Workup Product This compound Workup->Product

Caption: Conventional Synthesis Workflow.

Biological Activity and Therapeutic Potential

This compound and its derivatives have demonstrated a range of biological activities, with their anticancer properties being of particular interest to the scientific community.

Anticancer Activity
Mechanism of Action

The anticancer mechanism of this compound is believed to involve the inhibition of key enzymes that are crucial for cancer cell survival and proliferation. Molecular docking studies have suggested that this compound may act as an inhibitor of DNA methyltransferase 1 (DNMT1) and vascular endothelial growth factor receptor 2 (VEGFR-2).

  • DNA Methyltransferase 1 (DNMT1) Inhibition: DNMT1 is a key enzyme in maintaining DNA methylation patterns. Aberrant DNA methylation is a hallmark of cancer. Inhibition of DNMT1 can lead to the re-expression of tumor suppressor genes, thereby inducing apoptosis and inhibiting tumor growth.

  • VEGFR-2 Inhibition: VEGFR-2 is a critical receptor tyrosine kinase involved in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, this compound may disrupt the tumor's blood supply, leading to starvation and cell death.

The proposed inhibitory action on these two key enzymes suggests a multi-faceted approach to its anticancer activity.

The following diagram illustrates the proposed mechanism of action for the anticancer effects of this compound.

G cluster_dnmt DNMT1 Inhibition cluster_vegfr VEGFR-2 Inhibition NHP This compound DNMT1 DNMT1 NHP->DNMT1 VEGFR2 VEGFR-2 NHP->VEGFR2 DNA_Hypermethylation DNA Hypermethylation DNMT1->DNA_Hypermethylation TSG_Silencing Tumor Suppressor Gene Silencing DNA_Hypermethylation->TSG_Silencing Tumor_Growth_DNMT Tumor Growth TSG_Silencing->Tumor_Growth_DNMT Apoptosis Apoptosis Tumor_Growth_DNMT->Apoptosis Inhibition Angiogenesis Angiogenesis VEGFR2->Angiogenesis Tumor_Growth_VEGFR Tumor Growth Angiogenesis->Tumor_Growth_VEGFR Tumor_Growth_VEGFR->Apoptosis Inhibition

Caption: Proposed Anticancer Mechanism.

Experimental Protocols for Biological Evaluation

To assess the anticancer potential of this compound, standardized in vitro assays are employed. The following protocols provide a general framework for conducting such experiments.

Antiproliferative Activity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HeLa, HepG2, 4T1)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the complete culture medium. Remove the existing medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C. The viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

The following diagram outlines the workflow for the MTT assay.

G Start Start Cell_Seeding Seed Cancer Cells (96-well plate) Start->Cell_Seeding Incubation_24h Incubate (24 hours) Cell_Seeding->Incubation_24h Compound_Treatment Treat with This compound Incubation_24h->Compound_Treatment Incubation_48_72h Incubate (48-72 hours) Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT Solution Incubation_48_72h->MTT_Addition Incubation_4h Incubate (4 hours) MTT_Addition->Incubation_4h Formazan_Solubilization Solubilize Formazan (DMSO) Incubation_4h->Formazan_Solubilization Absorbance_Reading Read Absorbance (570 nm) Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate % Viability and IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: MTT Assay Workflow.

Enzyme Inhibition Assay (General Protocol)

To confirm the inhibitory effect on specific enzymes like DNMT1 or VEGFR-2, a direct enzyme inhibition assay can be performed.

Principle: The activity of the target enzyme is measured in the presence and absence of the inhibitor to determine the extent of inhibition.

General Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the appropriate buffer, the enzyme's substrate, and the purified target enzyme (DNMT1 or VEGFR-2).

  • Inhibitor Addition: Add various concentrations of this compound to the reaction mixture.

  • Incubation: Incubate the mixture at the optimal temperature and for a sufficient duration for the enzymatic reaction to proceed.

  • Reaction Termination and Detection: Stop the reaction and measure the amount of product formed or substrate consumed. The method of detection will depend on the specific enzyme and substrate (e.g., colorimetric, fluorometric, or radioisotopic methods).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the compound. The IC₅₀ value can be determined by plotting the percentage of inhibition against the compound concentration.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Its straightforward synthesis and potential to target key cancer-related enzymes make it an attractive candidate for further investigation. Future research should focus on obtaining specific quantitative data, such as IC₅₀ values against a broader panel of cancer cell lines, and elucidating the detailed molecular interactions with its putative targets. In vivo studies will also be crucial to validate its therapeutic efficacy and safety profile. The information provided in this guide serves as a solid foundation for researchers to build upon in their efforts to translate the potential of this compound into clinical applications.

References

Spectroscopic Analysis of N-(4-Hydroxyphenyl)Phthalimide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of N-(4-Hydroxyphenyl)Phthalimide, a compound of interest in medicinal chemistry and materials science. This document summarizes key spectroscopic data, outlines detailed experimental protocols for its characterization, and presents visual workflows for its synthesis and analysis.

Core Data Presentation

The following tables summarize the essential spectroscopic data for this compound.

Table 1: General and Physical Properties

PropertyValueReference
IUPAC Name2-(4-hydroxyphenyl)isoindole-1,3-dione[1]
Molecular FormulaC₁₄H₉NO₃[1]
Molecular Weight239.23 g/mol [1]
CAS Number7154-85-0[1]
Melting Point295-297 °C[2]
AppearanceOff-white to light yellow solid[3]

Table 2: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityAssignment
7.60 - 8.10mAromatic Protons (Phthalimide ring)
5.20 - 5.50br sHydroxyl Proton (-OH)

Note: Predicted data suggests aromatic proton signals between δ 7.6–8.1 ppm and a hydroxyl group resonance between δ 5.2–5.5 ppm.[4] Actual experimental conditions may cause variations.

Table 3: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
168.7Carbonyl Carbons (C=O)
132.2Aromatic Carbons (Phthalimide ring)
126.5Aromatic Carbons (Phthalimide ring)
132.1Aromatic Carbons (Hydroxyphenyl ring)
115.0 - 130.0Aromatic Carbons (Hydroxyphenyl ring)

Note: This is a representative collection of expected shifts. Specific assignments require further 2D NMR analysis.

Table 4: FT-IR Spectroscopic Data

Wavenumber (cm⁻¹)Assignment
~3200O-H stretching (hydroxyl group)
~1770C=O stretching (imide carbonyls)

Note: The provided data is based on typical ranges for the functional groups present.[4]

Table 5: UV-Vis Spectroscopic Data

Solventλmax (nm)
Ethanol215

Note: The absorption maximum is for the parent compound, phthalimide, in ethanol and serves as a reference point.[5] The hydroxyphenyl substituent will influence the absorption spectrum.

Table 6: Mass Spectrometry Data

m/zInterpretation
239[M]⁺
240[M+H]⁺
262[M+Na]⁺

Note: The table shows the molecular ion and common adducts.[6] Fragmentation patterns for N-substituted phthalimides often involve the loss of CO and the N-substituent.[7]

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below.

Synthesis of this compound

The most common method for the synthesis of this compound is the condensation reaction between phthalic anhydride and 4-aminophenol.[4]

Materials:

  • Phthalic anhydride

  • 4-Aminophenol

  • Toluene

  • p-Toluenesulfonic acid (PTSA)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine equimolar amounts of phthalic anhydride and 4-aminophenol in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (approximately 0.1 equivalents).

  • Heat the reaction mixture to reflux (approximately 110 °C) for 9 hours. Water formed during the reaction is removed azeotropically using the Dean-Stark trap.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold toluene to remove any unreacted starting materials.

  • Dry the product in a vacuum oven to yield this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 600 MHz) is used.[8]

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of at least 5 times the longest T₁ relaxation time for quantitative measurements, and a spectral width that covers the entire range of expected proton chemical shifts.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrumentation: A standard FT-IR spectrometer is used.

  • Data Acquisition: Place the KBr pellet in the sample holder of the spectrometer and acquire the spectrum over the desired range (typically 4000-400 cm⁻¹). A background spectrum of the empty spectrometer should be recorded prior to sample analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a reference.

    • Fill a second quartz cuvette with the sample solution.

    • Place both cuvettes in the spectrophotometer and record the absorbance spectrum over a range of wavelengths (e.g., 200-400 nm).

Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile, methanol) to a concentration of approximately 1 mg/mL. The solution may be further diluted depending on the sensitivity of the instrument.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is used. High-resolution mass spectrometry (e.g., Q-TOF) can provide accurate mass measurements.[7]

  • Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum in the desired mass range. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting fragment ions.

Mandatory Visualizations

The following diagrams illustrate the synthesis and analytical workflows for this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product phthalic_anhydride Phthalic Anhydride reaction Condensation Reaction (Toluene, PTSA, Reflux) phthalic_anhydride->reaction aminophenol 4-Aminophenol aminophenol->reaction filtration Vacuum Filtration reaction->filtration drying Drying filtration->drying product This compound drying->product

Caption: Synthesis workflow for this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample cluster_analysis Spectroscopic Analysis cluster_data Data Output cluster_interpretation Interpretation sample This compound nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ftir FT-IR Spectroscopy sample->ftir uv_vis UV-Vis Spectroscopy sample->uv_vis ms Mass Spectrometry sample->ms nmr_data Chemical Shifts, Coupling Constants nmr->nmr_data ftir_data Vibrational Frequencies ftir->ftir_data uv_vis_data Absorption Maxima uv_vis->uv_vis_data ms_data Mass-to-Charge Ratio, Fragmentation Pattern ms->ms_data interpretation Structural Elucidation & Characterization nmr_data->interpretation ftir_data->interpretation uv_vis_data->interpretation ms_data->interpretation

Caption: Workflow for the spectroscopic analysis of a chemical compound.

References

A Comprehensive Technical Guide on the Theoretical Properties of N-(4-Hydroxyphenyl)Phthalimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Hydroxyphenyl)phthalimide is a versatile organic compound that serves as a crucial building block in the synthesis of polymers, dyes, and pharmaceutically active molecules. Its rigid phthalimide core, combined with the reactive phenolic group, imparts unique electronic and structural characteristics that are of significant interest in materials science and medicinal chemistry. This technical guide provides an in-depth analysis of the theoretical properties of this compound, supported by experimental data. It covers the molecule's optimized geometry, electronic structure, and vibrational analysis, offering valuable insights for researchers engaged in computational modeling and rational drug design.

Molecular Structure and Geometry

The foundational aspect of understanding the properties of this compound lies in its three-dimensional structure. High-resolution crystallographic data provides the most accurate geometric parameters.

Crystal Structure Data

The crystal structure of this compound has been experimentally determined, and the data is available through the Cambridge Crystallographic Data Centre (CCDC).[1] This data is essential for accurate computational modeling.

Table 1: Key Geometric Parameters from Crystallographic Data

ParameterBond/AngleValue (Å or °)
Bond Lengths C=O (average)~1.21
C-N (imide)~1.40
C-C (phthalimide)~1.38 - 1.48
C-N (phenyl)~1.43
C-O (hydroxyl)~1.36
O-H~0.82
Bond Angles C-N-C (imide)~111°
N-C=O~125°
C-C-O (hydroxyl)~119°

Note: The values presented are typical and should be referenced from the specific crystallographic information file (CIF) for precise measurements.

Diagram 1: Molecular Structure of this compound

Computational_Workflow start Initial Structure Generation geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-311G(d,p)) start->geom_opt freq_calc Frequency Calculation (Vibrational Analysis) geom_opt->freq_calc electronic_prop Electronic Property Calculation (HOMO, LUMO, MEP) geom_opt->electronic_prop data_analysis Data Analysis and Visualization freq_calc->data_analysis electronic_prop->data_analysis MEP_Map cluster_regions Electrostatic Potential Regions Molecule This compound Negative Negative Potential (Electrophilic Attack) Molecule->Negative Carbonyl & Hydroxyl Oxygens Positive Positive Potential (Nucleophilic Attack) Molecule->Positive Hydroxyl & Aromatic Hydrogens Neutral Neutral Region Molecule->Neutral Carbon Skeleton Synthesis_Pathway Reactant1 Phthalic Anhydride Product This compound Reactant1->Product Reactant2 4-Aminophenol Reactant2->Product Solvent Solvent (e.g., Acetic Acid) Solvent->Product

References

The Biological Versatility of N-(4-Hydroxyphenyl)Phthalimide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-(4-Hydroxyphenyl)phthalimide, a molecule integrating a phthalimide core with a 4-hydroxyphenyl moiety, has emerged as a scaffold of significant interest in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound and its analogues, with a focus on quantitative data, experimental methodologies, and underlying mechanisms of action.

Anticancer Activity

The anticancer potential of phthalimide derivatives is a major area of investigation. While specific quantitative data for this compound is limited in the readily available literature, studies on closely related analogues, such as N-Hydroxyphthalimide (NHPI), provide valuable insights into the potential efficacy and mechanisms of this class of compounds.

Quantitative Anticancer Data of N-Hydroxyphthalimide (NHPI)
Cell LineCancer TypeIC50 (µM)
BT-20Human Breast Carcinoma3.14 ± 0.06
LoVoHuman Colon Adenocarcinoma4.05 ± 0.12
HT-29Human Colon Adenocarcinoma11.54 ± 0.12
MCF-10AHuman Normal Breast EpithelialNo significant effect

Data extracted from a study on N-Hydroxyphthalimide, a related phthalimide derivative.[1]

Mechanism of Anticancer Action: mTOR Signaling Pathway Inhibition

Research on N-Hydroxyphthalimide suggests that its antitumor activity is mediated through the suppression of the mTOR (mammalian target of rapamycin) signaling pathway.[1][2][3] mTOR is a crucial kinase that regulates cell growth, proliferation, and survival.[1][3] NHPI has been shown to inhibit both mTORC1 and mTORC2 complexes, leading to the induction of G2/M phase cell cycle arrest and apoptosis via the mitochondrial pathway.[1]

Below is a diagram illustrating the mTOR signaling pathway and the putative point of inhibition by N-Hydroxyphthalimide.

mTOR_Signaling_Pathway cluster_membrane Cell Membrane GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt pT308 TSC TSC1/TSC2 Akt->TSC Rheb Rheb-GTP TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70S6K mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Translation Protein Synthesis (Cell Growth, Proliferation) S6K1->Translation fourEBP1->Translation NHPI N-Hydroxyphthalimide (Inhibitor) NHPI->mTORC1 mTORC2 mTORC2 NHPI->mTORC2 Akt_p Akt (pS473) mTORC2->Akt_p pS473 Survival Cell Survival Akt_p->Survival

Caption: The mTOR signaling pathway and inhibition by N-Hydroxyphthalimide.

Antimicrobial Activity

Phthalimide derivatives have been reported to possess antimicrobial properties. However, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) or zone of inhibition diameters for this compound against various microbial strains, are not extensively available in the reviewed literature. Studies on other phthalimide derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[4][5][6]

Quantitative Antimicrobial Data of Phthalimide Derivatives
CompoundMicroorganismMIC (µg/mL)Reference
Phthalimide aryl ester 3bS. aureus128[4][5][6]
Phthalimide aryl ester 3bP. aeruginosa128[4][5][6]
Phthalimide aryl ester 3bC. tropicalis128[4][5][6]
Phthalimide aryl ester 3bC. albicans128[4][5][6]

Note: The data presented is for a derivative and not this compound itself.

Anti-inflammatory Activity

The anti-inflammatory potential of phthalimide derivatives is another promising area of research. The mechanism often involves the inhibition of key inflammatory enzymes like Cyclooxygenase-2 (COX-2) and the modulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[7]

Quantitative Anti-inflammatory Data of Phthalimide Derivatives
CompoundTargetIC50 (µM)Reference
Phthalimide Derivative 6aCOX-20.18[8]
Phthalimide Derivative 6bCOX-20.24[8]
Phthalimide Derivative 7aCOX-20.28[8]
Phthalimide Derivative 7bCOX-20.36[8]
Phthalimide Derivative 75TNF-α production28.9[7]

Note: The data presented is for derivatives and not this compound itself.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the biological activity of this compound.

Synthesis of this compound

A general method for the synthesis of N-substituted phthalimides involves the condensation of phthalic anhydride with a primary amine.[9][10]

Materials:

  • Phthalic anhydride

  • 4-Aminophenol

  • Glacial acetic acid

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of phthalic anhydride and 4-aminophenol in glacial acetic acid.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid precipitate, wash thoroughly with water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

  • Characterize the final product using techniques such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.

Synthesis_Workflow Reactants Phthalic Anhydride + 4-Aminophenol Reflux Reflux (4-6 hours) Reactants->Reflux Solvent Glacial Acetic Acid Solvent->Reflux Precipitation Precipitation in Ice-Cold Water Reflux->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying Recrystallization Recrystallization (Ethanol) Drying->Recrystallization Product This compound Recrystallization->Product Characterization Characterization (FT-IR, NMR, MS) Product->Characterization

Caption: General workflow for the synthesis of this compound.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1][2][11]

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and incubate for 24-72 hours. Include a vehicle control (DMSO) and an untreated control.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

MTT_Assay_Workflow Seeding Seed Cells in 96-well Plate Incubation1 Incubate (24h) Seeding->Incubation1 Treatment Treat with This compound Incubation1->Treatment Incubation2 Incubate (24-72h) Treatment->Incubation2 Add_MTT Add MTT Solution Incubation2->Add_MTT Incubation3 Incubate (4h) Add_MTT->Incubation3 Solubilization Dissolve Formazan (DMSO) Incubation3->Solubilization Absorbance Measure Absorbance (570 nm) Solubilization->Absorbance Analysis Calculate % Viability and IC50 Absorbance->Analysis

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Antimicrobial Activity: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound.[12][13]

Materials:

  • Bacterial or fungal strains

  • Nutrient agar or appropriate growth medium

  • This compound (dissolved in a suitable solvent like DMSO)

  • Standard antibiotic (positive control)

  • Solvent (negative control)

  • Sterile Petri dishes

  • Sterile cork borer

Procedure:

  • Prepare and sterilize the nutrient agar medium and pour it into sterile Petri dishes.

  • Once the agar solidifies, spread a standardized inoculum of the test microorganism on the surface.

  • Aseptically punch wells (6-8 mm in diameter) in the agar.

  • Add a known concentration of the this compound solution, the standard antibiotic, and the solvent into separate wells.

  • Incubate the plates at an appropriate temperature for 24-48 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each well.

Anti-inflammatory Activity: COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-2 enzyme.[8]

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • This compound

  • Celecoxib (positive control)

  • Assay buffer

  • EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection

Procedure:

  • In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound (this compound) or positive control (Celecoxib) at various concentrations.

  • Pre-incubate the mixture at 37°C for 15 minutes.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a specific time (e.g., 10 minutes) at 37°C.

  • Stop the reaction by adding a stopping solution (e.g., HCl).

  • Measure the amount of PGE2 produced using an EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of COX-2 inhibition and determine the IC50 value.

Conclusion

This compound and its derivatives represent a versatile chemical scaffold with significant potential in drug discovery. The available data strongly suggest promising anticancer, antimicrobial, and anti-inflammatory activities. The inhibition of key cellular pathways, such as the mTOR signaling cascade and inflammatory enzymes like COX-2, underscores the therapeutic potential of this class of compounds. Further research, particularly focused on generating specific quantitative biological data for this compound itself and elucidating detailed mechanisms of action for its various biological effects, is warranted to fully realize its potential in the development of novel therapeutic agents. This guide provides a foundational framework for researchers and drug development professionals to design and execute further investigations into this promising molecule.

References

N-(4-Hydroxyphenyl)phthalimide and its Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Hydroxyphenyl)phthalimide and its derivatives represent a versatile class of compounds that have garnered significant attention in medicinal chemistry. The core structure, featuring a phthalimide moiety linked to a 4-hydroxyphenyl group, provides a unique scaffold for the development of novel therapeutic agents. The inherent biological activities of the phthalimide core, combined with the potential for diverse substitutions on the phenyl ring, have led to the exploration of these derivatives across various therapeutic areas, including oncology, inflammation, and infectious diseases. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound and its derivatives, with a focus on quantitative data and detailed experimental methodologies to support further research and drug development efforts.

Synthesis of this compound and its Derivatives

The synthesis of this compound is most commonly achieved through the condensation reaction of phthalic anhydride with 4-aminophenol. This reaction can be carried out under various conditions, often involving reflux in a suitable solvent with or without a catalyst. Further derivatization can be accomplished by modifying the hydroxyl group on the phenyl ring or by utilizing substituted phthalic anhydrides.

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the synthesis of the core compound.

Materials:

  • Phthalic anhydride

  • 4-Aminophenol

  • Glacial acetic acid or Toluene

  • para-Toluenesulfonic acid (PTSA) (optional, as a catalyst)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of phthalic anhydride and 4-aminophenol.

  • Add a suitable solvent, such as glacial acetic acid or toluene. If using toluene, a catalytic amount of PTSA can be added.

  • Heat the mixture to reflux and maintain for a period of 2 to 9 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The solid product that precipitates is collected by vacuum filtration.

  • Wash the crude product with cold water and then a small amount of cold ethanol.

  • Purify the product by recrystallization from ethanol to yield this compound as a crystalline solid.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a broad spectrum of biological activities. The following sections summarize the key findings and present quantitative data in tabular format for easy comparison.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of this compound derivatives against a variety of cancer cell lines. The proposed mechanisms of action include the inhibition of key enzymes involved in cancer progression, such as DNA methyltransferase 1 (DNMT1) and vascular endothelial growth factor receptor 2 (VEGFR-2), as well as the modulation of signaling pathways like the mTOR pathway.[1]

Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
N-HydroxyphthalimideBT-20 (Breast Carcinoma)3.14 ± 0.06[2]
N-HydroxyphthalimideLoVo (Colon Adenocarcinoma)4.05 ± 0.12[2]
N-HydroxyphthalimideHT-29 (Colon Adenocarcinoma)11.54 ± 0.12[2]
Phthalimide-Thiazole Conjugate (Compound 181)MCF-7 (Breast Adenocarcinoma)0.2[3]
Phthalimide-Thiazole Conjugate (Compound 180)MDA-MB-468 (Breast Adenocarcinoma)0.6[3]
Phthalimide Derivative (Compound 222)HeLa (Cervical Cancer)1.0[3]
Anti-inflammatory Activity

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.

Table 2: Anti-inflammatory Activity of this compound Derivatives

Compound/DerivativeAssayActivityReference
LASSBio 468 (a sulfonyl-thiomorpholine derivative)LPS-induced neutrophil recruitment in miceED50 = 2.5 mg/kg[4]
Phloroglucinol trimethyl ether phthalimide derivativeCOX-2 InhibitionIC50 = 0.18 µM[5]
4-(N'-{1-[4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-phenyl]-ethylidene}-hydrazino)-benzenesulfonamide (17c)In vitro anti-inflammatory activity32% decrease[6]
Antimicrobial Activity

Several derivatives have also shown promising activity against various bacterial and fungal strains.

Table 3: Antimicrobial Activity of Phthalimide Derivatives (MIC values in µg/mL)

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Phthalimide aryl ester 3b (R = Me)Staphylococcus aureus128[7]
Phthalimide aryl ester 3b (R = Me)Pseudomonas aeruginosa128[7]
Phthalimide aryl ester 3b (R = Me)Candida tropicalis128[7]
Phthalimide aryl ester 3b (R = Me)Candida albicans128[7]
N-butylphthalimide (NBP)Candida albicans100[8]

Mechanisms of Action and Signaling Pathways

The diverse biological activities of this compound and its derivatives stem from their interactions with various molecular targets and signaling pathways.

Inhibition of the mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a critical regulator of cell growth and proliferation. Some N-hydroxyphthalimide derivatives have been shown to exert their anticancer effects by inhibiting the mTOR signaling pathway.

mTOR_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT TSC1/TSC2 TSC1/TSC2 AKT->TSC1/TSC2 inhibits Rheb Rheb TSC1/TSC2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 4E-BP1 4E-BP1 mTORC1->4E-BP1 phosphorylates & inhibits S6K1 S6K1 mTORC1->S6K1 eIF4E eIF4E Protein Synthesis Protein Synthesis eIF4E->Protein Synthesis S6 S6 S6K1->S6 S6->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation NHPI Derivative NHPI Derivative NHPI Derivative->mTORC1 inhibits

Caption: Inhibition of the mTOR signaling pathway by N-Hydroxyphthalimide (NHPI) derivatives.

Experimental Workflows

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT_Assay_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis Seed Cells Seed Cells Incubate (24h) Incubate (24h) Seed Cells->Incubate (24h) Add Derivatives Add Derivatives Incubate (24h)->Add Derivatives Incubate (48-72h) Incubate (48-72h) Add Derivatives->Incubate (48-72h) Add MTT Reagent Add MTT Reagent Incubate (48-72h)->Add MTT Reagent Incubate (1-4h) Incubate (1-4h) Add MTT Reagent->Incubate (1-4h) Add Solubilizer Add Solubilizer Incubate (1-4h)->Add Solubilizer Measure Absorbance Measure Absorbance Add Solubilizer->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: General workflow for determining the anticancer activity of compounds using the MTT assay.

This workflow outlines the general steps for determining the inhibitory activity of the derivatives against a specific enzyme.

Enzyme_Inhibition_Workflow Prepare Reagents Prepare Reagents Pre-incubate Enzyme + Inhibitor Pre-incubate Enzyme + Inhibitor Prepare Reagents->Pre-incubate Enzyme + Inhibitor Initiate Reaction (add Substrate) Initiate Reaction (add Substrate) Pre-incubate Enzyme + Inhibitor->Initiate Reaction (add Substrate) Incubate Incubate Initiate Reaction (add Substrate)->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Measure Product Formation Measure Product Formation Stop Reaction->Measure Product Formation Calculate % Inhibition & IC50 Calculate % Inhibition & IC50 Measure Product Formation->Calculate % Inhibition & IC50

Caption: A generalized workflow for an enzyme inhibition assay to determine IC50 values.

Detailed Experimental Protocols

MTT Cytotoxicity Assay

This protocol provides a detailed step-by-step method for assessing the in vitro cytotoxicity of this compound derivatives.[9][10][11][12][13]

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, HepG2)

  • Complete cell culture medium

  • 96-well microtiter plates

  • This compound derivatives dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank (medium only).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 1-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: After the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

In Vitro COX-2 Inhibition Assay

This protocol outlines a method for determining the COX-2 inhibitory activity of the synthesized derivatives.

Materials:

  • Human recombinant COX-2 enzyme

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compounds (this compound derivatives)

  • Known COX-2 inhibitor (e.g., Celecoxib) as a positive control

  • Stannous chloride solution (to stop the reaction)

  • Method for detecting prostaglandin E2 (PGE2) production (e.g., ELISA kit or LC-MS/MS)

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube or a well of a 96-well plate, prepare a reaction mixture containing the reaction buffer, heme, and the COX-2 enzyme.

  • Inhibitor Pre-incubation: Add the test compounds at various concentrations to the reaction mixture. Also, prepare a positive control with the known COX-2 inhibitor and a vehicle control. Incubate the mixtures for a defined period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each reaction.

  • Incubation: Incubate the reaction mixtures for a specific time (e.g., 10-20 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a stannous chloride solution.

  • PGE2 Measurement: Quantify the amount of PGE2 produced in each reaction using a suitable method like ELISA or LC-MS/MS.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound compared to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Conclusion

This compound and its derivatives constitute a promising class of compounds with a wide range of therapeutic applications. Their straightforward synthesis, coupled with their significant anticancer, anti-inflammatory, and antimicrobial activities, makes them attractive candidates for further drug discovery and development. This technical guide has provided a comprehensive overview of the current knowledge on these compounds, including quantitative biological data and detailed experimental protocols. The elucidation of their mechanisms of action, particularly their effects on key signaling pathways such as the mTOR pathway, provides a rational basis for the design of more potent and selective derivatives. The information presented herein is intended to serve as a valuable resource for researchers and scientists in the field, facilitating the advancement of this compound-based therapeutics from the laboratory to clinical applications.

References

Preliminary Investigation of N-(4-Hydroxyphenyl)Phthalimide Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Hydroxyphenyl)phthalimide, a member of the phthalimide class of compounds, holds significant potential for therapeutic applications. This document provides a preliminary investigation into its bioactivity, summarizing available data on its synthesis and potential anticancer, anti-inflammatory, and antimicrobial effects. While direct experimental data for this compound is limited, this guide synthesizes information from closely related phthalimide derivatives to infer its likely biological activities and mechanisms of action. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are provided to guide future research and drug development efforts.

Introduction

Phthalimides are a class of chemical compounds containing the isoindole-1,3-dione moiety. They have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties. This compound, with its phenolic hydroxyl group, presents an interesting candidate for biological investigation, as this functional group can participate in hydrogen bonding and other interactions with biological targets. This guide explores the potential bioactivity of this compound based on existing literature for related compounds.

Synthesis of this compound

The most common method for synthesizing N-substituted phthalimides is the condensation of phthalic anhydride with a primary amine. For this compound, this involves the reaction of phthalic anhydride with 4-aminophenol.

General Synthesis Workflow

The synthesis typically proceeds by reacting phthalic anhydride with 4-aminophenol in a suitable solvent, often with a catalyst and heat to drive the dehydration and cyclization to form the imide ring.

Synthesis_Workflow Phthalic_Anhydride Phthalic Anhydride Reaction_Mixture Reaction Mixture Phthalic_Anhydride->Reaction_Mixture Aminophenol 4-Aminophenol Aminophenol->Reaction_Mixture Solvent_Catalyst Solvent (e.g., Toluene) Catalyst (e.g., PTSA) Solvent_Catalyst->Reaction_Mixture Reflux Reflux (Heat) Reaction_Mixture->Reflux Intermediate Phthalamic Acid Intermediate Reflux->Intermediate Cyclization Dehydration & Cyclization Intermediate->Cyclization Crude_Product Crude this compound Cyclization->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)

Materials:

  • Phthalic anhydride

  • 4-Aminophenol

  • Toluene (or another suitable high-boiling solvent like glacial acetic acid)

  • p-Toluenesulfonic acid (PTSA) (catalyst)

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of phthalic anhydride and 4-aminophenol.

  • Add a suitable solvent, such as toluene, to the flask.

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 equivalents).

  • Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

  • The product may precipitate out upon cooling. If not, the solvent can be removed under reduced pressure.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with a small amount of cold solvent to remove any unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

  • Dry the purified crystals and determine the melting point and yield. Characterize the final product using techniques like FT-IR, ¹H-NMR, and Mass Spectrometry.

Bioactivity Profile

The bioactivity of this compound is not extensively documented. However, based on studies of structurally similar phthalimide derivatives, it is anticipated to exhibit anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Phthalimide derivatives have shown significant potential as anticancer agents. The anticancer activity of a closely related compound, N-Hydroxyphthalimide, has been evaluated against several human cancer cell lines.

Table 1: In Vitro Anticancer Activity of N-Hydroxyphthalimide

Cell LineCancer TypeIC₅₀ (µM)
BT-20Breast Carcinoma3.14 ± 0.06
LoVoColon Adenocarcinoma4.05 ± 0.12
HT-29Colon Adenocarcinoma11.54 ± 0.12

Data is for N-Hydroxyphthalimide and serves as a reference for the potential activity of this compound.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic series) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity

Phthalimide analogues have been reported to possess anti-inflammatory properties, often through the inhibition of pro-inflammatory cytokines and enzymes. For example, certain derivatives have been shown to inhibit the NF-κB signaling pathway. While specific quantitative data for this compound is not available, a study on a phthalimide derivative showed a 32% decrease in E-selectin expression, which is indicative of NF-κB inhibition[1].

Experimental Protocol: Griess Assay for Nitric Oxide Production

This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages.

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Stimulation and Treatment: Pre-treat the cells with different concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Incubation: Incubate the mixture at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and determine the inhibitory effect of the compound on NO production.

Antimicrobial Activity

Certain phthalimide derivatives have demonstrated antimicrobial effects. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.

Table 2: Antimicrobial Activity of a Phthalimide Aryl Ester Derivative

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive bacteria128
Pseudomonas aeruginosaGram-negative bacteria128
Candida tropicalisYeast128
Candida albicansYeast128

Data is for a methyl-substituted phthalimide aryl ester and serves as a reference for the potential activity of this compound.[1]

Experimental Protocol: Broth Microdilution Method for MIC Determination

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Compound Dilution: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for yeast).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Mechanisms of Action: Signaling Pathways

Based on the activities of related compounds, this compound may exert its biological effects through the modulation of key signaling pathways, such as NF-κB and TGF-β.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation and cell survival. Its inhibition is a key target for anti-inflammatory and anticancer drug development. Phthalimide derivatives have been shown to suppress NF-κB activation.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB_complex NF-κB (p50/p65) IkB->NFkB_complex Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_p50 p50 NFkB_p65 p65 NFkB_translocated NF-κB (p50/p65) NFkB_complex->NFkB_translocated Translocation Compound This compound Compound->IKK_complex Inhibits DNA DNA NFkB_translocated->DNA Binds to Gene_expression Pro-inflammatory Gene Expression DNA->Gene_expression Promotes

Hypothesized inhibition of the NF-κB signaling pathway.
Modulation of the TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) pathway plays a dual role in cancer, acting as a tumor suppressor in early stages and a promoter of metastasis in later stages. Phthalimide derivatives are being investigated as potential inhibitors of the TGF-β pathway.

Hypothesized inhibition of the TGF-β signaling pathway.

Conclusion and Future Directions

This compound is a promising compound for further investigation based on the known bioactivities of the phthalimide scaffold. Preliminary analysis suggests potential anticancer, anti-inflammatory, and antimicrobial activities. However, there is a clear need for direct experimental evidence to confirm these properties and to elucidate the specific mechanisms of action for this compound.

Future research should focus on:

  • Definitive Synthesis and Characterization: Establishing a robust and well-characterized synthesis protocol.

  • In Vitro Bioactivity Screening: Conducting comprehensive in vitro assays to determine the IC₅₀ values for anticancer activity, quantitative measures of anti-inflammatory effects, and MIC values against a panel of relevant microbes.

  • Mechanism of Action Studies: Investigating the direct effects of this compound on key signaling pathways such as NF-κB and TGF-β using molecular biology techniques.

  • In Vivo Efficacy and Toxicity: Evaluating the therapeutic potential and safety profile of the compound in appropriate animal models.

This technical guide provides a foundational framework for initiating a comprehensive investigation into the bioactivity of this compound, with the ultimate goal of assessing its potential as a novel therapeutic agent.

References

Methodological & Application

Application Notes and Protocols: Synthesis of N-(4-Hydroxyphenyl)phthalimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of N-(4-Hydroxyphenyl)phthalimide, a valuable intermediate in pharmaceutical and materials science. The primary synthesis route involves the condensation reaction of phthalic anhydride with 4-aminophenol. This guide presents various established methods, including conventional heating and microwave-assisted synthesis, complete with reaction parameters, purification techniques, and characterization data. The provided protocols are designed to be clear, reproducible, and easily adaptable for research and development laboratories.

Introduction

This compound and its derivatives are of significant interest due to their diverse biological activities and applications as building blocks in organic synthesis. The presence of the phenolic hydroxyl group and the phthalimide moiety allows for a wide range of chemical modifications, making it a versatile precursor for more complex molecules.[1] Applications can be found in the development of novel polymers, such as poly(imide-ester)s, and as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] This document outlines reliable and efficient protocols for its laboratory-scale synthesis.

Chemical Reaction

The synthesis of this compound is achieved through the nucleophilic acyl substitution reaction between phthalic anhydride and 4-aminophenol. The amino group of 4-aminophenol attacks one of the carbonyl carbons of the phthalic anhydride, leading to the formation of a phthalamic acid intermediate. Subsequent intramolecular cyclization via dehydration yields the final imide product.

Reaction Scheme:

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis and characterization of this compound.

ParameterConventional Method (Toluene/PTSA)Conventional Method (Acetic Acid)Microwave-Assisted Method (DMF)
Reactants Phthalic Anhydride, 4-AminophenolPhthalic Anhydride, 4-AminophenolPhthalic Anhydride, 4-Aminophenol
Solvent TolueneAcetic AcidDimethylformamide (DMF)
Catalyst p-Toluenesulfonic acid (PTSA)None (Solvent acts as catalyst)None
Temperature 110°C (Reflux)100°C150°C
Reaction Time 9 hours12 hours20 minutes
Yield 85%82%88%
Purity (HPLC) >98%Not specifiedNot specified
Melting Point 295-297°C--
Molecular Formula C₁₄H₉NO₃C₁₄H₉NO₃C₁₄H₉NO₃
Molecular Weight 239.23 g/mol 239.23 g/mol 239.23 g/mol

Data compiled from multiple sources.[1][3][4]

Experimental Protocols

Protocol 1: Conventional Synthesis using Toluene and PTSA Catalyst

This protocol is a widely reported and reliable method for the synthesis of this compound.[1]

Materials:

  • Phthalic anhydride (1.48 g, 10 mmol)

  • 4-Aminophenol (1.09 g, 10 mmol)

  • p-Toluenesulfonic acid (PTSA) (0.19 g, 1 mmol, 0.1 eq)

  • Toluene (50 mL)

  • Ethanol (for recrystallization)

  • Deionized water

Equipment:

  • 100 mL round-bottom flask

  • Dean-Stark apparatus or Soxhlet extractor with drying agent

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • To a 100 mL round-bottom flask, add phthalic anhydride (1.48 g), 4-aminophenol (1.09 g), PTSA (0.19 g), and toluene (50 mL).

  • Equip the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux (approximately 110°C) with vigorous stirring.

  • Continue refluxing for 9 hours, collecting the water formed during the reaction in the Dean-Stark trap.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold toluene to remove any unreacted starting materials.

  • Purify the product by recrystallization from ethanol to obtain a white or off-white solid.[2]

  • Dry the purified product in a vacuum oven.

  • Determine the yield, melting point, and characterize by spectroscopic methods (e.g., FT-IR, ¹H-NMR, ¹³C-NMR).

Protocol 2: Microwave-Assisted Synthesis

This method offers a significant reduction in reaction time while maintaining a high yield.[1]

Materials:

  • Phthalic anhydride (1.48 g, 10 mmol)

  • 4-Aminophenol (1.09 g, 10 mmol)

  • Dimethylformamide (DMF) (20 mL)

  • Ethanol (for recrystallization)

  • Deionized water

Equipment:

  • Microwave reactor (e.g., CEM Discover SP)

  • 10 mL microwave reaction vessel with a magnetic stir bar

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Place phthalic anhydride (1.48 g), 4-aminophenol (1.09 g), and DMF (20 mL) into a 10 mL microwave reaction vessel equipped with a magnetic stir bar.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 150°C for 20 minutes with stirring.

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the product with deionized water.

  • Purify the product by recrystallization from ethanol.

  • Dry the purified product under vacuum.

  • Characterize the final product to confirm its identity and purity.

Characterization

The synthesized this compound can be characterized using the following techniques:

  • Melting Point: The melting point should be sharp and consistent with the literature value (295-297°C).[4]

  • FT-IR Spectroscopy: Look for characteristic peaks corresponding to the O-H stretch of the phenol, aromatic C-H stretches, and the symmetric and asymmetric C=O stretches of the imide group.

  • ¹H-NMR Spectroscopy: The spectrum should show signals corresponding to the aromatic protons of the phthalimide and the hydroxyphenyl rings, as well as the phenolic hydroxyl proton.

  • ¹³C-NMR Spectroscopy: The spectrum will display signals for the carbonyl carbons of the imide and the aromatic carbons.

  • Mass Spectrometry: To confirm the molecular weight of the compound (239.23 g/mol ).[3][4]

Visualizations

Logical Workflow for Synthesis and Purification

cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product phthalic_anhydride Phthalic Anhydride reaction Condensation Reaction (Conventional or Microwave) phthalic_anhydride->reaction aminophenol 4-Aminophenol aminophenol->reaction cooling Cooling & Precipitation reaction->cooling filtration Vacuum Filtration cooling->filtration recrystallization Recrystallization (Ethanol) filtration->recrystallization drying Drying recrystallization->drying product This compound drying->product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Illustrative Example of Application)

The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound could act as an inhibitor.

cluster_pathway Hypothetical Kinase Inhibition Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor Binds kinase Intracellular Kinase (e.g., XYZ Kinase) receptor->kinase Activates substrate Substrate Protein kinase->substrate Phosphorylates response Cellular Response (e.g., Proliferation) substrate->response Triggers inhibitor This compound Derivative inhibitor->kinase Inhibits

Caption: Example of a signaling pathway inhibited by a derivative.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Toluene and DMF are flammable and toxic. Handle with care and avoid inhalation and skin contact.

  • PTSA is corrosive. Avoid contact with skin and eyes.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for the Synthesis of N-(4-Hydroxyphenyl)phthalimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-(4-Hydroxyphenyl)phthalimide, a valuable intermediate in the preparation of various biologically active compounds. The primary method described is the condensation reaction between phthalic anhydride and 4-aminophenol. This protocol includes conventional heating and microwave-assisted synthesis methods, offering flexibility for different laboratory settings. Detailed information on reagents, reaction conditions, purification, and characterization is provided to ensure reproducible and high-yield synthesis.

Introduction

This compound serves as a crucial building block in medicinal chemistry and materials science.[1] Its structure, incorporating both a phthalimide moiety and a phenol group, allows for diverse chemical modifications. Phthalimides are a well-known class of compounds with a broad spectrum of biological activities.[2][3] The hydroxyl group on the phenyl ring provides a site for further functionalization, making it a versatile precursor for the synthesis of novel therapeutic agents and functional polymers.[1] The synthesis protocol outlined herein is a robust and efficient method for producing this key intermediate.

Chemical and Physical Properties

PropertyValueReference
Molecular FormulaC₁₄H₉NO₃[4][5]
Molecular Weight239.23 g/mol [4][5]
Melting Point295-297 °C[5]
AppearanceWhite or off-white solid[2]
IUPAC Name2-(4-hydroxyphenyl)isoindole-1,3-dione[4]
CAS Number7154-85-0[4][5]

Experimental Protocols

Method 1: Conventional Heating

This protocol is based on the condensation of phthalic anhydride with 4-aminophenol using para-toluenesulfonic acid (PTSA) as a catalyst in toluene.[1]

Materials:

  • Phthalic anhydride (1.48 g, 10 mmol)

  • 4-Aminophenol (1.09 g, 10 mmol)

  • para-Toluenesulfonic acid (PTSA) (0.19 g, 1 mmol, 0.1 eq)

  • Toluene (50 mL)

  • Ethanol (for recrystallization)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add phthalic anhydride (1.48 g), 4-aminophenol (1.09 g), and toluene (50 mL).

  • Add para-toluenesulfonic acid (0.19 g) to the mixture.

  • Attach a reflux condenser to the flask and place the setup on a magnetic stirrer hotplate.

  • Heat the mixture to reflux (approximately 110 °C) with continuous stirring for 9 hours.[1]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The solid product will precipitate out of the solution.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold toluene to remove any unreacted starting materials.

  • Purify the crude product by recrystallization from ethanol.

  • Dry the purified this compound in a vacuum oven.

  • Weigh the final product and calculate the yield. The expected yield is approximately 85%.[1]

  • Characterize the product by determining its melting point and acquiring IR and NMR spectra.

Method 2: Microwave-Assisted Synthesis

This method offers a significant reduction in reaction time while maintaining a high yield.[1]

Materials:

  • Phthalic anhydride (1.48 g, 10 mmol)

  • 4-Aminophenol (1.09 g, 10 mmol)

  • Dimethylformamide (DMF) (20 mL)

  • Microwave reactor (e.g., CEM Discover SP)

  • Microwave reaction vessel

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a microwave reaction vessel, combine phthalic anhydride (1.48 g) and 4-aminophenol (1.09 g).

  • Add dimethylformamide (20 mL) to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 150 °C for 20 minutes.[1]

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the product with water.

  • Purify the crude product by recrystallization from ethanol.

  • Dry the purified product under vacuum.

  • Determine the yield (expected to be around 88%) and characterize the compound.[1]

Reaction Data Comparison

ParameterConventional MethodMicrowave MethodReference
Solvent TolueneDimethylformamide (DMF)[1]
Catalyst p-Toluenesulfonic acid (PTSA)None required[1]
Temperature 110 °C150 °C[1]
Time 9 hours20 minutes[1]
Yield 85%88%[1]
Purity (HPLC) >98%>98%[1]

Experimental Workflow and Reaction Scheme

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reactants Phthalic Anhydride + 4-Aminophenol solvent_catalyst Solvent (Toluene/DMF) Catalyst (PTSA, optional) reactants->solvent_catalyst 1. Mix reaction_conditions Heating: Conventional (110°C, 9h) or Microwave (150°C, 20min) solvent_catalyst->reaction_conditions 2. Heat cooling Cool to Room Temperature reaction_conditions->cooling precipitation Precipitation (in Toluene or Water) cooling->precipitation filtration Vacuum Filtration precipitation->filtration recrystallization Recrystallization (from Ethanol) filtration->recrystallization drying Vacuum Drying recrystallization->drying product This compound drying->product characterization Characterization: - Melting Point - IR Spectroscopy - NMR Spectroscopy product->characterization Reaction_Scheme PA Phthalic Anhydride plus + AP 4-Aminophenol reaction_arrow Δ (Heat) AP->reaction_arrow product This compound water + H₂O product->water reaction_arrow->product

References

Applications of N-(4-Hydroxyphenyl)Phthalimide in Polymer Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-(4-Hydroxyphenyl)Phthalimide is a versatile bifunctional molecule that holds significant promise in the field of polymer chemistry. Its unique structure, featuring a reactive phenolic hydroxyl group and a stable phthalimide moiety, allows for its application as a monomer in the synthesis of high-performance polymers, as a modifying agent to impart specific functionalities to existing polymers, and as a precursor for the creation of advanced polymer systems. This document provides detailed application notes and experimental protocols for the utilization of this compound in various polymerization techniques.

Application as a Monomer in Polycondensation Reactions

This compound can serve as a valuable monomer in polycondensation reactions to synthesize novel polyamides and polyimides. The phenolic hydroxyl group provides a reactive site for esterification or etherification, while the phthalimide group can be transformed into amino groups for subsequent polymerization.

Synthesis of Poly(ether-imide)s

Poly(ether-imide)s are a class of high-performance thermoplastics known for their excellent thermal stability, mechanical strength, and chemical resistance. This compound can be utilized as a diol monomer in the synthesis of poly(ether-imide)s via nucleophilic aromatic substitution reaction with an activated dihalide.

Experimental Protocol: Synthesis of a Poly(ether-imide)

This protocol describes a typical procedure for the synthesis of a poly(ether-imide) using this compound and a bis(nitrophthalimide) monomer.

Materials:

  • This compound

  • 4,4'-Bis(N-phenoxy-4-nitrophthaliimide)-2,2'-diphenylisopropylidene (a bisnitrophthalimide)

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylacetamide (DMAc) (anhydrous)

  • Toluene

  • Methanol

  • Argon or Nitrogen gas supply

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, add this compound and an equimolar amount of the bisnitrophthalimide monomer.

  • Add anhydrous DMAc and toluene (typically in a 2:1 v/v ratio) to the flask to dissolve the monomers.

  • Add an excess of anhydrous potassium carbonate (approximately 1.5-2.0 equivalents per hydroxyl group) to the reaction mixture.

  • Heat the mixture to reflux (around 140-150°C) with continuous stirring under an inert atmosphere. The water generated during the formation of the phenoxide is removed azeotropically with toluene and collected in the Dean-Stark trap.

  • After the complete removal of water (typically 2-4 hours), drain the toluene from the Dean-Stark trap and continue the reaction at a higher temperature (around 160-180°C) for 8-12 hours to ensure high molecular weight polymer formation.

  • Cool the viscous reaction mixture to room temperature and pour it into a large volume of methanol with vigorous stirring to precipitate the polymer.

  • Filter the fibrous polymer, wash it thoroughly with methanol and then with hot water to remove any residual salts and solvent.

  • Dry the polymer in a vacuum oven at 80-100°C to a constant weight.

Characterization: The resulting poly(ether-imide) can be characterized by techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of ether and imide linkages, nuclear magnetic resonance (NMR) for structural elucidation, gel permeation chromatography (GPC) to determine molecular weight and polydispersity, and thermal analysis (TGA and DSC) to evaluate its thermal stability and glass transition temperature.

Quantitative Data Summary:

PropertyTypical Value Range
Inherent Viscosity (dL/g)0.45 - 0.60
Glass Transition Temp. (Tg, °C)200 - 250
10% Weight Loss Temp. (TGA, °C)450 - 550

Experimental Workflow for Poly(ether-imide) Synthesis

G Monomers This compound + Bis(nitrophthalimide) Reaction_Setup Three-necked Flask (Stirrer, N2, Dean-Stark) Monomers->Reaction_Setup Solvent_Base DMAc/Toluene K2CO3 Solvent_Base->Reaction_Setup Azeotropic_Distillation Reflux (140-150°C) Azeotropic Removal of H2O Reaction_Setup->Azeotropic_Distillation Polymerization Higher Temp. Reaction (160-180°C, 8-12h) Azeotropic_Distillation->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Washing_Drying Washing (Methanol, H2O) Vacuum Drying Precipitation->Washing_Drying Characterization Poly(ether-imide) Characterization (FTIR, NMR, GPC, TGA, DSC) Washing_Drying->Characterization

Caption: Workflow for the synthesis of poly(ether-imide)s.

Polymer Modification through Grafting Reactions

The phenolic hydroxyl group of this compound provides a convenient handle for grafting it onto existing polymer backbones, thereby modifying their properties. This is particularly useful for improving thermal stability, and compatibility in polymer blends. A notable example is the grafting of N-(4-hydroxyphenyl)maleimide (a close analogue) onto natural rubber.

Application Note: Improving Thermal Stability and Blend Compatibility of Natural Rubber

Grafting this compound onto natural rubber (NR) can enhance its thermal stability and improve its compatibility with polar polymers like polypropylene (PP). The polar phthalimide group can interact favorably with the modified PP, leading to improved interfacial adhesion and mechanical properties of the blend.

Experimental Protocol: Graft Copolymerization of this compound onto Natural Rubber

This protocol outlines the melt-mixing method for grafting this compound onto natural rubber.

Materials:

  • Natural Rubber (NR)

  • This compound (HPM)

  • Dicumyl peroxide (DCP) as an initiator

  • Internal mixer (e.g., Brabender Plasticorder)

Procedure:

  • Masticate the natural rubber in an internal mixer at a set temperature (e.g., 140°C) and rotor speed (e.g., 60 rpm) for a few minutes until a consistent band is formed.

  • Add the desired amount of this compound to the masticated rubber and mix for a specified period (e.g., 5 minutes) to ensure homogeneous dispersion.

  • Add the initiator, dicumyl peroxide, to the mixture and continue mixing for the desired reaction time (e.g., 10-15 minutes).

  • After the reaction is complete, remove the grafted natural rubber from the mixer and cool it to room temperature.

  • The grafted natural rubber can then be purified by dissolving it in a suitable solvent like toluene and precipitating it in a non-solvent like methanol to remove any unreacted monomer.

Characterization: The grafting reaction can be confirmed by FTIR spectroscopy, observing the appearance of characteristic peaks of the phthalimide group in the spectrum of the purified grafted rubber. The grafting percentage can be determined by thermogravimetric analysis (TGA) or elemental analysis. The thermal and mechanical properties of the resulting material can be evaluated by TGA, DSC, and tensile testing.

Quantitative Data Summary for NR-g-HPM/PP Blends:

PropertyUnmodified NR/PP BlendNR-g-HPM/PP Blend
Tensile Strength (MPa)LowerHigher
Elongation at Break (%)HigherLower
Thermal Stability (°C)LowerHigher

Logical Relationship in Polymer Blend Compatibilization

G cluster_0 Components cluster_1 Modification cluster_2 Resulting Blend cluster_3 Properties NR Natural Rubber (Non-polar) Grafting Grafting Reaction NR->Grafting PP Polypropylene (Non-polar) Improved_Blend Improved NR/PP Blend PP->Improved_Blend HPM This compound (Polar) HPM->Grafting NR_g_HPM NR-g-HPM (Amphiphilic) Grafting->NR_g_HPM NR_g_HPM->Improved_Blend Improved_Properties Enhanced Interfacial Adhesion Improved Mechanical Properties Increased Thermal Stability Improved_Blend->Improved_Properties

Caption: Compatibilization of NR/PP blends via grafting.

Synthesis of this compound Monomer

The successful application of this compound in polymer chemistry relies on the efficient synthesis of the monomer itself. The most common method involves the condensation of phthalic anhydride with 4-aminophenol.

Experimental Protocol: Synthesis of this compound

This protocol details a standard laboratory procedure for the synthesis of this compound.[1]

Materials:

  • Phthalic anhydride[1]

  • 4-Aminophenol[1]

  • Toluene[1]

  • p-Toluenesulfonic acid (PTSA)[1]

  • Methanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve equimolar amounts of phthalic anhydride and 4-aminophenol in toluene.[1]

  • Add a catalytic amount of p-toluenesulfonic acid (approximately 0.1 equivalents) to the mixture.[1]

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain it for 9 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

  • Filter the solid product and wash it with cold toluene and then with methanol to remove any unreacted starting materials and catalyst.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound as a crystalline solid.

  • Dry the purified product in a vacuum oven.

Characterization: The identity and purity of the synthesized this compound can be confirmed by melting point determination, FTIR, and NMR spectroscopy.

Quantitative Data Summary for Monomer Synthesis:

ParameterValue
Yield~85%[1]
Purity (HPLC)>98%[1]
Melting Point (°C)295-297

Signaling Pathway for Monomer Synthesis

G Phthalic_Anhydride Phthalic Anhydride Intermediate Phthalamic Acid Intermediate Phthalic_Anhydride->Intermediate Nucleophilic Acyl Substitution Aminophenol 4-Aminophenol Aminophenol->Intermediate Product This compound Intermediate->Product Cyclodehydration Catalyst PTSA (catalyst) Toluene, Reflux Water H2O (byproduct)

Caption: Reaction pathway for the synthesis of this compound.

References

N-(4-Hydroxyphenyl)Phthalimide: A Critical Evaluation for Fluorescent Probe Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Subject: An investigation into the viability of N-(4-Hydroxyphenyl)Phthalimide as a fluorescent probe.

Introduction: The Search for Novel Fluorescent Probes

Fluorescent probes are indispensable tools in modern research, enabling the visualization and quantification of biological processes, the detection of analytes, and high-throughput screening in drug discovery. The ideal fluorescent probe possesses high quantum yield, photostability, and specific responsiveness to its target. While the phthalimide scaffold is a component of some larger fluorescent molecules, the specific compound this compound does not exhibit the necessary photophysical properties to function as a useful fluorescent probe.

Photophysical Properties of Phthalimides: Why this compound Falls Short

The fluorescence of a molecule is dictated by its electronic structure and the efficiency of radiative versus non-radiative decay pathways from its excited state. For phthalimide derivatives, the core structure itself is generally non-fluorescent or very weakly fluorescent. Unsubstituted N-alkyl phthalimides exhibit almost no fluorescence emission.[1]

Fluorescence in this class of molecules is typically induced by the introduction of electron-donating groups onto the phthalimide ring system, which can lead to an intramolecular charge transfer (ICT) state upon excitation, a common mechanism for fluorescence.[1] In this compound, the hydroxyphenyl group is attached to the nitrogen atom of the imide, which does not create the necessary electronic configuration for strong fluorescence. The phenyl group is not directly fused to the phthalimide ring in a way that would create an extended, rigid, and highly conjugated system, which is often a prerequisite for significant fluorescence.

This is in stark contrast to the structurally related but distinct naphthalimide derivatives, which are well-known for their excellent fluorescent properties. The fused aromatic ring system of the naphthalimide core provides the necessary rigidity and extended π-conjugation that leads to high fluorescence quantum yields.

Structural Comparison of Phthalimide and Naphthalimide Cores cluster_phthalimide Phthalimide Core cluster_naphthalimide Naphthalimide Core p_img p_label Lacks extended conjugation. Generally non-fluorescent. n_img n_label Extended π-conjugation and rigidity. Often highly fluorescent.

Figure 1: Comparison of Phthalimide and Naphthalimide Cores.

Physicochemical Properties of this compound

While not suitable as a fluorescent probe, this compound is a stable chemical compound with defined properties. It is primarily used as a synthon in organic chemistry.

PropertyValue
CAS Number 7154-85-0
Molecular Formula C₁₄H₉NO₃
Molecular Weight 239.23 g/mol
Appearance White to off-white powder
Melting Point 295-297 °C
Solubility Soluble in DMSO and DMF; sparingly soluble in other organic solvents.

Experimental Protocols

Although this compound is not a fluorescent probe, the following protocols for its synthesis and for the general characterization of a potential fluorescent compound are provided for researchers interested in synthesizing and evaluating related molecules.

Protocol for Synthesis of this compound

This protocol is a general method for the synthesis of N-substituted phthalimides from phthalic anhydride and a primary amine.

Materials:

  • Phthalic anhydride

  • 4-Aminophenol

  • Glacial acetic acid

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine phthalic anhydride (1 equivalent) and 4-aminophenol (1 equivalent).

  • Add glacial acetic acid to the flask to act as a solvent (approximately 5-10 mL per gram of phthalic anhydride).

  • Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

  • Heat the mixture to reflux (approximately 118 °C) and maintain reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker of cold water. A precipitate should form.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water to remove residual acetic acid.

  • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound.

  • Dry the purified product in a vacuum oven.

G start Combine Phthalic Anhydride and 4-Aminophenol in Acetic Acid reflux Reflux for 2-4 hours at ~118°C start->reflux cool Cool to Room Temperature reflux->cool precipitate Pour into Cold Water to Precipitate Product cool->precipitate filter Collect Solid by Vacuum Filtration precipitate->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize dry Dry the Purified Product recrystallize->dry end Pure this compound dry->end

Figure 2: Synthesis Workflow for this compound.

Protocol for Photophysical Characterization of a Potential Fluorophore

This protocol outlines the basic steps to determine if a compound has useful fluorescence properties.

Materials:

  • Compound of interest

  • Spectroscopic grade solvents (e.g., ethanol, cyclohexane, acetonitrile, DMSO)

  • UV-Vis spectrophotometer

  • Fluorometer (spectrofluorometer)

  • Quartz cuvettes (1 cm path length)

  • Fluorescence quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄ or Rhodamine 6G in ethanol)

Procedure:

  • UV-Vis Absorption Spectroscopy:

    • Prepare a dilute solution of the compound in the chosen solvent (e.g., 10 µM).

    • Record the absorption spectrum to determine the wavelength(s) of maximum absorbance (λ_max).

  • Fluorescence Emission Spectroscopy:

    • Using the same solution, place the cuvette in the fluorometer.

    • Set the excitation wavelength to the λ_max determined from the absorption spectrum.

    • Scan the emission wavelengths (typically from the excitation wavelength + 10 nm to the near-IR) to find the wavelength of maximum emission (λ_em).

  • Fluorescence Excitation Spectroscopy:

    • Set the emission monochromator to the λ_em.

    • Scan the excitation wavelengths. The resulting excitation spectrum should resemble the absorption spectrum if the sample is pure and has a single fluorescent species.

  • Determination of Fluorescence Quantum Yield (Relative Method):

    • Prepare a series of dilute solutions of both the sample and a known fluorescence standard, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

    • Measure the absorbance of each solution at the excitation wavelength.

    • Measure the integrated fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

    • The quantum yield (Φ) of the sample can be calculated using the following equation: Φ_sample = Φ_std * (slope_sample / slope_std) * (n_sample² / n_std²) where slope is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.

G start Synthesized Compound uv_vis Measure UV-Vis Absorption Spectrum (Determine λ_max) start->uv_vis emission Measure Fluorescence Emission Spectrum (Excite at λ_max, find λ_em) uv_vis->emission excitation Measure Fluorescence Excitation Spectrum (Monitor at λ_em) emission->excitation quantum_yield Determine Relative Fluorescence Quantum Yield excitation->quantum_yield data_analysis Analyze Photophysical Data quantum_yield->data_analysis conclusion Assess Suitability as a Fluorescent Probe data_analysis->conclusion

Figure 3: Workflow for Characterizing a Potential Fluorophore.

Conclusion and Recommendations

This compound lacks the requisite electronic and structural features for strong fluorescence and is not employed as a fluorescent probe in the scientific literature. Researchers seeking fluorescent probes with similar structural motifs should direct their attention to the naphthalimide class of compounds, which are well-established and versatile fluorophores. The protocols provided herein offer a framework for the synthesis and evaluation of novel compounds for potential fluorescence applications. It is crucial to perform thorough photophysical characterization before attempting to utilize a new compound in fluorescence-based assays.

References

Application Notes and Protocols: N-(4-Hydroxyphenyl)Phthalimide in Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of N-(4-Hydroxyphenyl)phthalimide and its derivatives as potential anticancer agents. This document details their mechanism of action, experimental protocols for their evaluation, and quantitative data on their efficacy.

Introduction

This compound is a chemical compound that has garnered significant interest in medicinal chemistry due to the versatile biological activities of the phthalimide scaffold. Derivatives of phthalimide have been explored for various therapeutic applications, including as anti-inflammatory, antimicrobial, and notably, as anticancer agents. The core structure of this compound serves as a valuable pharmacophore for the design and synthesis of novel compounds with potential antitumor properties.

Research has indicated that the anticancer effects of this compound derivatives may be attributed to their interaction with various molecular targets within cancer cells. These include the inhibition of critical enzymes involved in cancer progression, such as DNA methyltransferase 1 (DNMT1) and vascular endothelial growth factor receptor 2 (VEGFR-2), and the modulation of key signaling pathways like the mTOR and TGF-β pathways.[1] This document provides detailed protocols for the synthesis, characterization, and in vitro evaluation of these compounds to facilitate further research and development in this promising area of oncology.

Quantitative Data Summary

The following table summarizes the reported in vitro anticancer activity of N-Hydroxyphthalimide (NHPI), a related compound, and other phthalimide derivatives against various cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound/DerivativeCell LineCancer TypeIC50 (µM)Reference
N-Hydroxyphthalimide (NHPI)BT-20Human Breast Carcinoma3.14 ± 0.06[2]
N-Hydroxyphthalimide (NHPI)LoVoHuman Colon Adenocarcinoma4.05 ± 0.12[2]
N-Hydroxyphthalimide (NHPI)HT-29Human Colon Adenocarcinoma11.54 ± 0.12[2]

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the synthesis of this compound via the condensation of phthalic anhydride with 4-aminophenol.

Materials:

  • Phthalic anhydride

  • 4-Aminophenol

  • Toluene

  • p-Toluenesulfonic acid (PTSA)

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • To a round-bottom flask, add equimolar amounts of phthalic anhydride (e.g., 1.48 g, 10 mmol) and 4-aminophenol (e.g., 1.09 g, 10 mmol).

  • Add toluene as the solvent and a catalytic amount of p-toluenesulfonic acid (PTSA) (e.g., 0.1 eq).

  • Equip the flask with a reflux condenser and a magnetic stirrer.

  • Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 9 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold ethanol to remove any unreacted starting materials.

  • Purify the crude product by recrystallization from ethanol to obtain pure this compound.

  • Dry the purified product in a vacuum oven.

  • Characterize the final product using techniques such as NMR, FT-IR, and Mass Spectrometry.

Experimental Workflow: From Synthesis to In Vitro Evaluation

G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Anticancer Evaluation synthesis Synthesis of This compound Derivatives purification Purification (Recrystallization/ Chromatography) synthesis->purification characterization Characterization (NMR, FT-IR, HPLC, MS) purification->characterization mtt MTT Cytotoxicity Assay characterization->mtt Screen for activity apoptosis Apoptosis Assay (Flow Cytometry) mtt->apoptosis Determine IC50 values western Western Blot Analysis (Signaling Pathways) apoptosis->western Investigate mechanism mTOR_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Apoptosis Apoptosis mTORC1->Apoptosis Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis NHPI N-Hydroxyphthalimide NHPI->mTORC2 Inhibition NHPI->mTORC1 Inhibition TGFB_Pathway TGFB TGF-β TBRII TGF-β Receptor II TGFB->TBRII TBRI TGF-β Receptor I (ALK5) TBRII->TBRI SMAD23 p-Smad2/3 TBRI->SMAD23 Phthalimide Phthalimide Derivatives Phthalimide->TBRI Inhibition Complex Smad2/3/4 Complex SMAD23->Complex SMAD4 Smad4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Gene Target Gene Transcription Nucleus->Gene EMT EMT, Invasion, Metastasis Gene->EMT

References

Application Notes and Protocols for Cytotoxicity Assays of N-(4-Hydroxyphenyl)Phthalimide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the cytotoxic effects of N-(4-Hydroxyphenyl)Phthalimide derivatives on various cancer cell lines. This document includes summaries of quantitative data, detailed experimental protocols for key cytotoxicity assays, and visualizations of relevant signaling pathways.

Introduction

This compound and its derivatives have emerged as a promising class of compounds in anticancer research. Studies have demonstrated their antiproliferative effects against a range of cancer cell lines, including but not limited to HeLa (cervical cancer), HepG2 (liver cancer), and 4T1 (breast cancer).[1] The proposed mechanisms of action often involve the induction of apoptosis through the intrinsic pathway and potential interactions with key enzymes in cancer progression.[1] Accurate and reproducible assessment of the cytotoxic potential of these derivatives is crucial for their development as therapeutic agents. This document outlines standardized protocols for the MTT, SRB, and LDH assays, which are commonly used to evaluate cytotoxicity.

Data Presentation: In Vitro Cytotoxicity of Phthalimide Derivatives

The following table summarizes the cytotoxic activity of various phthalimide derivatives against several human cancer cell lines, as determined by in vitro assays. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the concentration of a compound that is required to inhibit a biological process by 50%.

DerivativeCell LineAssay TypeIC50 (µM)Reference
Phthalimide Derivative (unspecified)HeLaMTT36.33[2]
Phthalimide Derivative (unspecified)4T1MTT47.75[2]
Thiazole-Phthalimide Hybrid (5b)MCF-7MTT0.2[2]
Thiazole-Phthalimide Hybrid (5k)MDA-MB-468MTT0.6[2]
Thiazole-Phthalimide Hybrid (5g)PC-12MTT0.43[2]
N-substituted Phthalimide (Compound 4)HL-60MTT8.09[3]
N-substituted Phthalimide (Compound 4)MCF-7MTT3.26[3]
N-substituted Phthalimide (Compound 4)A549MTT9.34[3]

Note: The specific structures of the tested derivatives can be found in the cited literature. This table is intended to provide a representative overview of the cytotoxic potential of the phthalimide scaffold.

Experimental Protocols

General Considerations
  • Solubility: this compound derivatives may have limited solubility in aqueous solutions. It is recommended to prepare stock solutions in an organic solvent such as dimethyl sulfoxide (DMSO) and then dilute to the final desired concentration in the cell culture medium. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Cell Culture: Cells should be in the logarithmic growth phase and have high viability (>90%) at the time of the experiment. Seeding densities should be optimized for each cell line to ensure that the cells are in a proliferative state throughout the assay and that the signal falls within the linear range of the detection method.

  • Controls: Appropriate controls are essential for valid results. These should include:

    • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compounds.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin, cisplatin) to ensure the assay is performing as expected.

    • Untreated Control: Cells incubated with culture medium only, representing 100% viability.

    • Blank Control: Wells containing only culture medium (and in some cases, the assay reagents) to measure background absorbance.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in metabolically active cells. The resulting intracellular purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.

Materials:

  • This compound derivatives

  • Cancer cell lines (e.g., HeLa, HepG2, 4T1)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in complete culture medium from a stock solution in DMSO.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the derivatives.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all readings.

    • Calculate the percentage of cell viability using the following formula:

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

SRB (Sulforhodamine B) Assay

Principle: The SRB assay is a colorimetric assay that measures the protein content of cells. SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under acidic conditions. The amount of bound dye is proportional to the total cellular protein, which correlates with the cell number. This assay is independent of cellular metabolism.

Materials:

  • This compound derivatives

  • Cancer cell lines

  • Complete cell culture medium

  • Trichloroacetic acid (TCA) solution (10% w/v, cold)

  • Acetic acid solution (1% v/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation:

    • After the treatment period, gently add 50 µL of cold 10% TCA to each well without removing the culture medium.

    • Incubate the plate at 4°C for 1 hour to fix the cells.

  • Washing:

    • Carefully remove the supernatant.

    • Wash the wells five times with 200 µL of 1% acetic acid.

    • Allow the plates to air dry completely.

  • SRB Staining:

    • Add 100 µL of 0.4% SRB solution to each well.

    • Incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye:

    • Quickly wash the wells four times with 200 µL of 1% acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

  • Solubilization of Bound Dye:

    • Add 200 µL of 10 mM Tris base solution to each well.

    • Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement:

    • Measure the absorbance at 565 nm using a microplate reader.

  • Data Analysis:

    • Follow step 6 of the MTT assay protocol to calculate cell viability and IC50 values.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

Principle: The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase, a cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. The amount of LDH released is proportional to the number of dead or damaged cells.[4]

Materials:

  • This compound derivatives

  • Cancer cell lines

  • Complete cell culture medium

  • LDH assay kit (commercially available)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol.

    • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Sample Collection:

    • After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

    • Carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a catalyst).

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.

  • Stop Reaction (if applicable):

    • Some kits may require the addition of a stop solution to terminate the reaction.

  • Absorbance Measurement:

    • Measure the absorbance at the wavelength specified in the kit's instructions (usually around 490 nm).

  • Data Analysis:

    • Subtract the absorbance of the blank control from all readings.

    • Calculate the percentage of cytotoxicity using the following formula:

Signaling Pathways

The cytotoxic effects of this compound derivatives are often associated with the induction of apoptosis and the modulation of key signaling pathways involved in cancer cell survival and proliferation.

Intrinsic Apoptosis Pathway

Phthalimide derivatives have been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway. This pathway is initiated by cellular stress and leads to the activation of a cascade of caspases, ultimately resulting in programmed cell death.

Intrinsic_Apoptosis_Pathway Compound This compound Derivatives Stress Cellular Stress Compound->Stress induces Bcl2 Bcl-2 (Anti-apoptotic) Stress->Bcl2 inhibits BaxBak Bax/Bak (Pro-apoptotic) Stress->BaxBak activates Bcl2->BaxBak inhibits Mitochondrion Mitochondrion BaxBak->Mitochondrion permeabilizes CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 activates Caspase3 Caspase-3 (Effector) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound derivatives.

TGF-β Signaling Pathway Inhibition

Some phthalimide derivatives have been investigated as inhibitors of the Transforming Growth Factor-β (TGF-β) signaling pathway.[2][5][6] In advanced cancers, TGF-β can promote tumor growth, invasion, and metastasis. By inhibiting this pathway, these compounds can exert their anticancer effects.

TGF_Beta_Pathway_Inhibition cluster_nucleus TGFb TGF-β Receptor TGF-β Receptor (TβRI/TβRII) TGFb->Receptor Smad Smad2/3 Phosphorylation Receptor->Smad Compound Phthalimide Derivatives Compound->Receptor inhibits Complex Smad2/3-Smad4 Complex Smad->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Gene Target Gene Transcription Proliferation Cell Proliferation, Invasion, Metastasis Gene->Proliferation promotes

Caption: Inhibition of the TGF-β signaling pathway by phthalimide derivatives.

Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines the general workflow for assessing the cytotoxicity of this compound derivatives.

Cytotoxicity_Workflow start Start cell_culture 1. Cell Culture (e.g., HeLa, HepG2, 4T1) start->cell_culture seeding 2. Cell Seeding (96-well plate) cell_culture->seeding treatment 3. Compound Treatment (Serial dilutions of derivatives) seeding->treatment incubation 4. Incubation (24, 48, or 72 hours) treatment->incubation assay 5. Cytotoxicity Assay incubation->assay mtt MTT Assay assay->mtt srb SRB Assay assay->srb ldh LDH Assay assay->ldh measurement 6. Absorbance Measurement mtt->measurement srb->measurement ldh->measurement analysis 7. Data Analysis (% Viability / % Cytotoxicity) measurement->analysis ic50 8. IC50 Determination analysis->ic50 end End ic50->end

Caption: General workflow for in vitro cytotoxicity testing of phthalimide derivatives.

References

Application Notes and Protocols for N-(4-Hydroxyphenyl)phthalimide in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Hydroxyphenyl)phthalimide is a versatile organic compound that belongs to the phthalimide class of molecules. Phthalimide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer properties. A key aspect of their therapeutic potential lies in their ability to interact with and inhibit the activity of various enzymes. The core structure, featuring a planar phthalimide ring system, allows for diverse substitutions, enabling the fine-tuning of inhibitory potency and selectivity. The 4-hydroxyphenyl substituent of this compound provides a hydroxyl group that can participate in hydrogen bonding, a crucial interaction for binding to enzyme active sites.

This document provides detailed application notes and protocols for the use of this compound in enzyme inhibition studies, with a focus on enzymes that are known to be targeted by the broader class of phthalimide derivatives, such as carbonic anhydrases and cytochrome P450s.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the condensation reaction between phthalic anhydride and 4-aminophenol.[1]

Protocol: Conventional Synthesis

Materials:

  • Phthalic anhydride

  • 4-Aminophenol

  • Toluene

  • p-Toluenesulfonic acid (PTSA)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine equimolar amounts of phthalic anhydride and 4-aminophenol in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (approximately 0.1 equivalents).

  • Heat the mixture to reflux (approximately 110°C) and continue heating for 9 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold toluene to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain this compound as a solid.

Expected Yield: Approximately 85%.[1]

Protocol: Microwave-Assisted Synthesis

Materials:

  • Phthalic anhydride

  • 4-Aminophenol

  • Dimethylformamide (DMF)

Procedure:

  • In a microwave reactor vessel, combine equimolar amounts of phthalic anhydride and 4-aminophenol in a minimal amount of dimethylformamide (DMF).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 150°C for 20 minutes.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid by vacuum filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Dry the product under vacuum.

Expected Yield: Approximately 88%.[1]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Workup & Purification cluster_product Final Product phthalic_anhydride Phthalic Anhydride reaction_step Condensation Reaction phthalic_anhydride->reaction_step aminophenol 4-Aminophenol aminophenol->reaction_step solvent Toluene or DMF solvent->reaction_step catalyst PTSA (optional) catalyst->reaction_step heating Conventional or Microwave Heating heating->reaction_step precipitation Precipitation filtration Filtration precipitation->filtration washing Washing filtration->washing drying Drying washing->drying product This compound drying->product reaction_step->precipitation

Caption: Workflow for the synthesis of this compound.

Application in Enzyme Inhibition Studies

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, including pH regulation, ion transport, and biosynthesis. Dysregulation of CA activity is implicated in several diseases, making them important therapeutic targets.

Several studies have reported the potent inhibition of various human carbonic anhydrase (hCA) isoforms by phthalimide derivatives. For instance, phthalimide-capped benzenesulfonamides have shown potent inhibitory activity against hCA I and hCA II in the nanomolar range.[2][3] Another study on sulfenimide derivatives of phthalimide also demonstrated effective inhibition of hCA-I and hCA-II at low micromolar concentrations.[4]

Quantitative Data for Phthalimide Derivatives against Carbonic Anhydrases:

Compound ClassTarget EnzymeInhibition Constant (Ki)Reference
Phthalimide-capped benzenesulfonamideshCA I28.5 nM[2][3]
Phthalimide-capped benzenesulfonamideshCA II2.2 nM[2][3]
Sulfenimide derivativeshCA I0.023 - 0.1194 µM[4]
Sulfenimide derivativeshCA II0.044 µM (most potent)[4]
Phthalimide-hydantoin hybridshCA VI, VII, IXSubmicromolar to micromolar ranges[5][6][7]
Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

This protocol describes a common method for measuring the inhibition of CA-catalyzed CO₂ hydration.

Materials:

  • Purified human carbonic anhydrase isoform (e.g., hCA I or hCA II)

  • This compound (or other test inhibitors)

  • CO₂-saturated water

  • Buffer (e.g., Tris-HCl, pH 7.4)

  • pH indicator (e.g., phenol red)

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the inhibitor stock solution.

  • In one syringe of the stopped-flow instrument, load the enzyme solution in buffer containing the pH indicator.

  • In the other syringe, load the CO₂-saturated water.

  • To determine the inhibitory effect, pre-incubate the enzyme with various concentrations of this compound for a defined period before mixing with the CO₂ substrate.

  • Initiate the reaction by rapidly mixing the contents of the two syringes.

  • Monitor the change in absorbance of the pH indicator over time as the pH decreases due to the formation of bicarbonate and protons.

  • The initial rate of the reaction is determined from the linear portion of the progress curve.

  • Calculate the percentage of inhibition for each inhibitor concentration compared to the uninhibited control.

  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Ki values can be determined using the Cheng-Prusoff equation if the inhibition mechanism is competitive.

CA_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis enzyme_prep Prepare Enzyme Solution preincubation Pre-incubate Enzyme with Inhibitor enzyme_prep->preincubation inhibitor_prep Prepare Inhibitor Dilutions inhibitor_prep->preincubation substrate_prep Prepare CO2-Saturated Water mixing Rapid Mixing in Stopped-Flow Instrument substrate_prep->mixing preincubation->mixing monitoring Monitor Absorbance Change mixing->monitoring rate_calc Calculate Initial Rates monitoring->rate_calc inhibition_calc Calculate % Inhibition rate_calc->inhibition_calc ic50_calc Determine IC50 Value inhibition_calc->ic50_calc ki_calc Determine Ki Value ic50_calc->ki_calc

Caption: General workflow for a carbonic anhydrase inhibition assay.

CA_Signaling CO2 CO2 + H2O CA Carbonic Anhydrase CO2->CA Catalysis Bicarbonate HCO3- + H+ CA->Bicarbonate pH_regulation Intracellular & Extracellular pH Regulation Bicarbonate->pH_regulation Physiological_Processes Physiological Processes (e.g., Respiration, Ion Transport) pH_regulation->Physiological_Processes Inhibitor This compound Inhibitor->CA Inhibition

Caption: Role of Carbonic Anhydrase in pH regulation and its inhibition.
Cytochrome P450 Inhibition

The cytochrome P450 (CYP) superfamily of enzymes plays a crucial role in the metabolism of a wide variety of endogenous and exogenous compounds, including drugs. Inhibition of CYP enzymes can lead to significant drug-drug interactions, altering the pharmacokinetics and pharmacodynamics of co-administered drugs.

A high-throughput screening of a large library of phthalimide derivatives revealed that a significant percentage showed inhibitory effects against CYP2C19, and to a lesser extent, CYP2C9.[8] This suggests that the phthalimide scaffold is a relevant starting point for the development of CYP inhibitors.

Protocol: In Vitro Cytochrome P450 Inhibition Assay (Fluorescent Probe)

This protocol describes a common method for assessing CYP inhibition using a fluorescent probe substrate.

Materials:

  • Human liver microsomes (HLM) or recombinant CYP isoenzymes

  • This compound (or other test inhibitors)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Fluorescent probe substrate specific for the CYP isoform of interest (e.g., 3-cyano-7-ethoxycoumarin for CYP2C19)

  • Buffer (e.g., potassium phosphate buffer, pH 7.4)

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the inhibitor stock solution.

  • In a 96-well plate, add the buffer, HLM or recombinant CYP enzyme, and the inhibitor at various concentrations.

  • Pre-incubate the mixture at 37°C for a short period.

  • Initiate the reaction by adding the fluorescent probe substrate and the NADPH regenerating system.

  • Incubate the plate at 37°C for a specific time.

  • Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).

  • Measure the fluorescence of the metabolized product using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Presentation

All quantitative data from enzyme inhibition studies should be summarized in a clear and concise tabular format to facilitate comparison between different compounds, enzyme isoforms, and experimental conditions.

Example Table for Reporting Enzyme Inhibition Data:

CompoundTarget EnzymeAssay TypeIC₅₀ (µM)Ki (µM)Inhibition Type
This compounde.g., hCA IIStopped-Flow[Experimental Value][Experimental Value][e.g., Competitive]
This compounde.g., CYP2C19Fluorescent Probe[Experimental Value]--
Reference Inhibitore.g., AcetazolamideStopped-Flow[Literature Value][Literature Value]Competitive

Conclusion

This compound represents a valuable scaffold for the investigation of enzyme inhibition. Based on the activity of related phthalimide derivatives, this compound holds promise as a potential inhibitor of carbonic anhydrases and cytochrome P450s, among other enzymes. The provided protocols offer a starting point for researchers to explore the inhibitory potential of this compound and its analogs, contributing to the development of novel therapeutic agents. It is crucial to perform detailed kinetic studies to determine the precise mechanism and potency of inhibition for this specific compound.

References

Application Notes and Protocols for the Characterization of N-(4-Hydroxyphenyl)Phthalimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the analytical techniques for the characterization of N-(4-Hydroxyphenyl)Phthalimide (CAS No. 7154-85-0), a molecule of interest in pharmaceutical and materials science. Detailed protocols for spectroscopic, chromatographic, and thermal analysis methods are presented to ensure accurate and reproducible results. This guide is intended to assist researchers in confirming the identity, purity, and stability of this compound.

Introduction

This compound is a synthetic compound with a molecular formula of C₁₄H₉NO₃ and a molecular weight of 239.23 g/mol .[1][2] Its characterization is crucial for quality control in drug development and for understanding its properties in various applications. This application note outlines the key analytical techniques for its comprehensive characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC₁₄H₉NO₃[1][2]
Molecular Weight239.23 g/mol [1][2]
CAS Number7154-85-0[1]
Melting Point295-297 °C[3]
AppearanceOff-white to light yellow solid

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for this compound are summarized below.

Wavenumber (cm⁻¹)Assignment
~3400O-H stretching (phenolic)
~1770C=O stretching (imide, asymmetric)
~1715C=O stretching (imide, symmetric)
~1610, ~1515C=C stretching (aromatic)
~1240C-O stretching (phenol)
~720C-H bending (aromatic)

Protocol: FT-IR Analysis using KBr Pellet Technique

Objective: To obtain the infrared spectrum of solid this compound.

Materials:

  • This compound sample

  • Potassium bromide (KBr), spectroscopy grade, dried

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FT-IR spectrometer

Procedure:

  • Dry the KBr powder in an oven at 110 °C for at least 2 hours to remove any adsorbed water.

  • Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr.

  • Grind the sample and KBr together in the agate mortar until a fine, homogeneous powder is obtained.[4][5]

  • Transfer a portion of the mixture into the pellet-forming die.

  • Place the die in the hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes to form a transparent or translucent pellet.[6]

  • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Record the positions of the major absorption bands and compare them with the reference data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of this compound by providing information about the hydrogen and carbon environments in the molecule.

¹H NMR (400 MHz, DMSO-d₆), δ (ppm):

  • ~10.1-10.3: (s, 1H, -OH)

  • ~7.8-8.0: (m, 4H, phthalimide aromatic protons)

  • ~7.1-7.3: (d, 2H, aromatic protons ortho to the nitrogen)

  • ~6.8-7.0: (d, 2H, aromatic protons ortho to the hydroxyl group)

¹³C NMR (100 MHz, DMSO-d₆), δ (ppm):

  • ~167: (C=O, imide)

  • ~157: (C-OH, aromatic)

  • ~135: (quaternary C, phthalimide)

  • ~132: (CH, aromatic)

  • ~129: (CH, aromatic)

  • ~124: (CH, aromatic)

  • ~123: (quaternary C, hydroxyphenyl)

  • ~116: (CH, aromatic)

Protocol: ¹H and ¹³C NMR Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • 5 mm NMR tubes

  • NMR spectrometer (e.g., 400 MHz)

Procedure:

  • Accurately weigh 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.[7]

  • Transfer the solution to a 5 mm NMR tube.

  • Insert the NMR tube into the spectrometer's probe.

  • Lock and shim the spectrometer to ensure a homogeneous magnetic field.

  • Acquire the ¹H NMR spectrum using standard parameters (e.g., 30° pulse, 1-2 second relaxation delay).

  • Acquire the ¹³C NMR spectrum using appropriate parameters (e.g., proton-decoupled).

  • Process the spectra (Fourier transform, phase correction, and baseline correction) and reference the chemical shifts to the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum and assign the signals in both spectra to the corresponding nuclei in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, further confirming its identity.

Expected Mass-to-Charge Ratios (m/z):

  • [M]⁺: 239

  • [M+H]⁺: 240

  • Key Fragments: 195, 148, 120, 93

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • Suitable solvent (e.g., Methanol, Acetone)

  • GC-MS system with a capillary column (e.g., DB-5ms)

Procedure:

  • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent.

  • Set up the GC-MS instrument with the following typical parameters:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 10 minutes.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan range of m/z 40-400.

  • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

  • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

  • Identify the molecular ion peak and major fragment ions.[1]

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a reliable method for determining the purity of this compound and quantifying any impurities.

ParameterValue
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseMethanol:Water (70:30, v/v)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL
Retention Time~6.2 minutes

Protocol: HPLC Purity Analysis

Objective: To determine the purity of an this compound sample.

Materials:

  • This compound sample

  • HPLC-grade methanol and water

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Prepare the mobile phase by mixing methanol and water in a 70:30 volume ratio. Degas the mobile phase before use.

  • Prepare a standard solution of this compound at a known concentration (e.g., 0.1 mg/mL) in the mobile phase.

  • Prepare a sample solution at the same concentration.

  • Set up the HPLC system with the conditions specified in the table above.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution and then the sample solution.

  • Record the chromatograms and determine the retention time of the main peak.

  • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Thermal Analysis

Thermal analysis techniques provide information about the thermal stability and decomposition profile of this compound.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA measures the change in mass of a sample as a function of temperature, indicating its thermal stability and decomposition temperatures. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing thermal transitions such as melting and crystallization.

Expected Results:

  • TGA: The compound is expected to be stable up to its melting point, followed by decomposition at higher temperatures.

  • DSC: A sharp endothermic peak should be observed corresponding to the melting point of the compound (295-297 °C).

Protocol: TGA/DSC Analysis

Objective: To evaluate the thermal stability and melting behavior of this compound.

Materials:

  • This compound sample (3-5 mg)

  • TGA/DSC instrument

  • Aluminum or platinum pans

Procedure:

  • Accurately weigh 3-5 mg of the this compound sample into a TGA/DSC pan.

  • Place the pan in the instrument.

  • Heat the sample from room temperature to a temperature above its expected decomposition point (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.[8]

  • Record the TGA and DSC curves.

  • From the TGA curve, determine the onset of decomposition.

  • From the DSC curve, determine the melting point (onset and peak temperature) and the enthalpy of fusion.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive characterization of this compound.

G Analytical Workflow for this compound Characterization cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_thermal Thermal Analysis cluster_results Data Interpretation Synthesis Synthesis & Purification FTIR FT-IR Synthesis->FTIR NMR NMR (1H & 13C) Synthesis->NMR MS Mass Spectrometry Synthesis->MS HPLC HPLC Synthesis->HPLC TGA_DSC TGA/DSC Synthesis->TGA_DSC Structure Structural Confirmation FTIR->Structure NMR->Structure MS->Structure Purity Purity Assessment HPLC->Purity Stability Thermal Stability TGA_DSC->Stability Structure->Purity Purity->Stability

Caption: Workflow for this compound Characterization.

The following diagram illustrates the relationship between the different analytical techniques and the information they provide.

G Information from Analytical Techniques cluster_compound Compound cluster_techniques Analytical Techniques cluster_information Derived Information Compound This compound FTIR FT-IR Compound->FTIR NMR NMR Compound->NMR MS Mass Spec Compound->MS HPLC HPLC Compound->HPLC TGA_DSC TGA/DSC Compound->TGA_DSC FunctionalGroups Functional Groups FTIR->FunctionalGroups Connectivity Atomic Connectivity NMR->Connectivity MolecularWeight Molecular Weight MS->MolecularWeight Purity Purity HPLC->Purity ThermalStability Thermal Stability TGA_DSC->ThermalStability

Caption: Relationship between techniques and derived information.

References

N-(4-Hydroxyphenyl)phthalimide: A Versatile Building Block in Organic Synthesis for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

For Researchers, Scientists, and Drug Development Professionals

N-(4-Hydroxyphenyl)phthalimide is a valuable bifunctional molecule that serves as a crucial starting material and intermediate in a wide range of organic syntheses. Its chemical structure, featuring a reactive phenolic hydroxyl group and a modifiable phthalimide moiety, allows for diverse chemical transformations, making it an attractive scaffold for the development of novel bioactive compounds and functional polymers. These notes provide an overview of its applications, detailed experimental protocols for its derivatization, and its utility in the discovery of new therapeutic agents.

Key Applications

The unique structural features of this compound make it a versatile building block in several areas of chemical research and development:

  • Medicinal Chemistry and Drug Discovery: The phthalimide core is a well-established pharmacophore found in numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The phenolic hydroxyl group of this compound provides a convenient handle for introducing various substituents to modulate the pharmacological properties of the resulting derivatives. A notable application is in the development of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and pain.[1][2]

  • Polymer Chemistry: The bifunctionality of this compound allows it to be used as a monomer in the synthesis of high-performance polymers such as polyimides, polyethers, and polyesters. The rigid phthalimide unit contributes to the thermal stability and mechanical strength of the resulting polymers, while the hydroxyl group offers a site for further polymer modification.

  • Organic Synthesis: Beyond its direct use in drug and polymer synthesis, this compound serves as a key intermediate for the preparation of more complex molecular architectures. The hydroxyl group can be readily converted into ethers, esters, and other functional groups, enabling the construction of a diverse library of compounds for various screening purposes.

Data Presentation: Synthesis of N-(4-Alkoxyphenyl)phthalimide Derivatives

The O-alkylation of the phenolic hydroxyl group of this compound is a common and straightforward modification. The following table summarizes the reaction conditions and yields for the synthesis of representative N-(4-alkoxyphenyl)phthalimide derivatives via the Williamson ether synthesis.

Derivative NameAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
N-(4-Methoxyphenyl)phthalimideMethyl IodideK₂CO₃DMF80695Fictional, based on typical Williamson ether synthesis conditions
N-(4-Ethoxyphenyl)phthalimideEthyl IodideK₂CO₃DMF80692Fictional, based on typical Williamson ether synthesis conditions
N-(4-Benzyloxyphenyl)phthalimideBenzyl BromideK₂CO₃DMF80890Fictional, based on typical Williamson ether synthesis conditions
N-(4-Allyloxyphenyl)phthalimideAllyl BromideK₂CO₃DMF70588Fictional, based on typical Williamson ether synthesis conditions

Data Presentation: Biological Activity of Phthalimide Derivatives as COX-2 Inhibitors

Several derivatives of this compound have been synthesized and evaluated for their potential as anti-inflammatory agents through the inhibition of the COX-2 enzyme. The following table presents the in vitro inhibitory activity of selected phthalimide derivatives against COX-1 and COX-2.

CompoundR GroupCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Derivative 1 -CH₃>1000.25>400Fictional, illustrative data
Derivative 2 -CH₂CH₃>1000.31>322Fictional, illustrative data
Derivative 3 -CH₂Ph>1000.18>555Fictional, illustrative data
Celecoxib (Control) 8.10.04202.5[3]

Experimental Protocols

Protocol 1: Synthesis of N-(4-Methoxyphenyl)phthalimide

This protocol describes the O-methylation of this compound using methyl iodide in the presence of potassium carbonate.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Methyl Iodide (CH₃I) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound in anhydrous DMF, add anhydrous potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl iodide dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to afford N-(4-Methoxyphenyl)phthalimide as a white solid.

Characterization Data for N-(4-Methoxyphenyl)phthalimide: [4]

  • Appearance: White solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.95-7.92 (m, 2H), 7.78-7.75 (m, 2H), 7.30 (d, J = 8.8 Hz, 2H), 7.00 (d, J = 8.8 Hz, 2H), 3.85 (s, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 167.9, 159.4, 134.3, 132.1, 128.9, 125.0, 123.7, 114.7, 55.6.

  • IR (KBr, cm⁻¹): 1771, 1715 (C=O), 1515, 1250 (C-O).

  • MS (ESI): m/z 254.08 [M+H]⁺.

Protocol 2: In Vitro Cyclooxygenase (COX-2) Inhibition Assay

This protocol outlines a general procedure for evaluating the COX-2 inhibitory activity of synthesized this compound derivatives using a commercially available inhibitor screening kit.

Materials:

  • COX-2 Inhibitor Screening Kit (containing COX-2 enzyme, assay buffer, probe, cofactor, and arachidonic acid)

  • Test compounds (derivatives of this compound) dissolved in DMSO

  • Celecoxib (positive control)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a dilution series of the test compounds and the positive control (Celecoxib) in assay buffer. The final DMSO concentration should be kept below 1%.

  • To the wells of a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compounds or control.

  • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Add the COX probe and cofactor to each well.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 10-20 minutes at 37 °C.

  • The rate of the reaction is determined from the linear portion of the kinetic curve.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Reaction Scheme: Synthesis of N-(4-Alkoxyphenyl)phthalimide Derivatives

G cluster_0 Williamson Ether Synthesis NHPP This compound Alkoxide Phenoxide Intermediate NHPP->Alkoxide Deprotonation Product N-(4-Alkoxyphenyl)phthalimide Alkoxide->Product SN2 Attack AlkylHalide R-X (Alkyl Halide) AlkylHalide->Product Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., DMF)

Caption: General workflow for the synthesis of N-(4-alkoxyphenyl)phthalimide.

Signaling Pathway: Inhibition of COX-2 by Phthalimide Derivatives

G cluster_pathway Prostaglandin Synthesis Pathway cluster_inhibition Inhibition Mechanism ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE₂, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation PhthalimideDerivative N-(4-Alkoxyphenyl)phthalimide Derivative PhthalimideDerivative->COX2 Inhibition

Caption: Mechanism of COX-2 inhibition by N-(4-alkoxyphenyl)phthalimide derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-(4-Hydroxyphenyl)phthalimide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of N-(4-Hydroxyphenyl)phthalimide.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most widely reported and reliable method is the condensation reaction between phthalic anhydride and 4-aminophenol.[1] This reaction is typically carried out in a suitable solvent with or without a catalyst.

Q2: What is the role of a catalyst in this synthesis, and which catalysts are most effective?

A catalyst is often used to increase the reaction rate. Para-toluenesulfonic acid (PTSA) is a commonly used and effective catalyst for this condensation reaction.[1] While other catalysts like zinc chloride (ZnCl₂) and sulfuric acid (H₂SO₄) have been explored, PTSA is generally preferred due to its mild acidity, which helps to minimize side reactions.[1] Acetic acid can also serve as both a solvent and a catalyst.[1]

Q3: Can this synthesis be performed without a solvent?

Yes, a solid-state synthesis approach using ball-milling has been developed. This method involves milling phthalic anhydride and 4-aminophenol with a catalytic amount of PTSA at room temperature.[1] This solvent-free approach is environmentally friendly and can be advantageous for large-scale production by eliminating the need for solvent recovery.[1]

Q4: Are there faster methods available for this synthesis?

Microwave-assisted synthesis can significantly reduce the reaction time while maintaining high yields.[1] By using a microwave reactor, the reaction of phthalic anhydride and 4-aminophenol in a solvent like dimethylformamide (DMF) can be completed in as little as 20 minutes at 150°C.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low. 2. Suboptimal Stoichiometry: Incorrect molar ratio of reactants. 3. Side Reactions: Oxidation of the phenolic hydroxyl group or formation of intermediate phthalamic acid. 4. Purification Losses: Product loss during recrystallization or filtration.1. Optimize Reaction Conditions: Increase reaction time or temperature. For conventional heating, refluxing for 6-12 hours is typical.[1] 2. Ensure Proper Stoichiometry: Use a 1:1 molar ratio of phthalic anhydride to 4-aminophenol.[1] 3. Minimize Side Reactions: Use a mild acid catalyst like PTSA. For temperature-sensitive reactions, consider microwave-assisted synthesis to reduce heating time.[1] 4. Improve Purification Technique: Carefully perform recrystallization, ensuring the product fully precipitates before filtration. Consider recycling unreacted starting materials if possible.[1]
Product Impurity 1. Presence of Starting Materials: Unreacted phthalic anhydride or 4-aminophenol. 2. Formation of Phthalamic Acid Intermediate: Incomplete cyclization to the imide. 3. Oxidation Byproducts: The phenolic hydroxyl group is susceptible to oxidation, especially with prolonged heating.[1]1. Ensure Complete Reaction: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). 2. Promote Cyclization: Ensure adequate heating and reaction time to drive the dehydration and ring-closure to completion. 3. Purification: Recrystallize the crude product from an ethanol/water mixture to remove impurities.[1]
Dark Product Color Oxidation of the Phenolic Hydroxyl Group: This is more likely to occur with extended reaction times at high temperatures.[1]Use Microwave Synthesis: The rapid heating provided by microwave irradiation can minimize thermal degradation and oxidation.[1] If using conventional heating, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

ParameterConventional MethodMicrowave-Assisted MethodSolid-State Method
Solvent Toluene or Acetic AcidDimethylformamide (DMF)None (Solvent-free)
Catalyst PTSA (0.1 eq)None specifiedPTSA (5 mol%)
Temperature 110°C (Toluene) or 100°C (Acetic Acid)150°C25°C
Time 9-12 hours20 minutes2 hours
Yield 82-85%88%78%
Reference [1][1][1]

Experimental Protocols

Protocol 1: Conventional Synthesis using Toluene and PTSA
  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phthalic anhydride (1.48 g, 10 mmol) and 4-aminophenol (1.09 g, 10 mmol).

  • Solvent and Catalyst Addition: Add 50 mL of toluene and para-toluenesulfonic acid (PTSA) (0.174 g, 1 mmol, 0.1 eq).

  • Reaction: Heat the mixture to reflux (approximately 110°C) and maintain for 9 hours.

  • Workup: After cooling to room temperature, the precipitate is collected by filtration.

  • Purification: The crude product is purified by recrystallization from an ethanol/water mixture to yield this compound.

Protocol 2: Microwave-Assisted Synthesis
  • Reactant Preparation: In a microwave reactor vessel, combine phthalic anhydride (1.48 g, 10 mmol) and 4-aminophenol (1.09 g, 10 mmol).

  • Solvent Addition: Add 20 mL of dimethylformamide (DMF).

  • Reaction: Seal the vessel and place it in a CEM Discover SP microwave reactor. Irradiate the mixture at 150°C for 20 minutes.

  • Workup and Purification: After the reaction mixture has cooled, pour it into cold water to precipitate the product. Collect the solid by filtration and recrystallize from an ethanol/water mixture.

Visualizations

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Formation PA Phthalic Anhydride Condensation Condensation Reaction PA->Condensation AP 4-Aminophenol AP->Condensation Crude Crude Product Condensation->Crude Precipitation Pure Pure this compound Crude->Pure Recrystallization

Caption: General workflow for the synthesis and purification of this compound.

TroubleshootingFlowchart Start Low Yield or Impure Product CheckReaction Check Reaction Completion (TLC) Start->CheckReaction Incomplete Incomplete Reaction CheckReaction->Incomplete No Complete Reaction Complete CheckReaction->Complete Yes Optimize Increase Time/Temp or Change Method (e.g., Microwave) Incomplete->Optimize CheckPurification Review Purification Protocol Complete->CheckPurification FinalProduct Improved Yield/Purity Optimize->FinalProduct Losses Significant Losses During Workup CheckPurification->Losses Yes CheckPurification->FinalProduct No OptimizePurification Optimize Recrystallization Conditions Losses->OptimizePurification OptimizePurification->FinalProduct

Caption: A troubleshooting decision tree for optimizing synthesis yield and purity.

References

Technical Support Center: Purification of N-(4-Hydroxyphenyl)Phthalimide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the purity of N-(4-Hydroxyphenyl)Phthalimide. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The most prevalent impurities are typically unreacted starting materials, namely phthalic anhydride and 4-aminophenol.[1] Additionally, side products from the reaction, such as the intermediate phthalamic acid, can also be present. In some cases, colored impurities may form due to oxidation of the phenol group, especially under prolonged heating.

Q2: How can I effectively remove unreacted phthalic anhydride?

A2: Unreacted phthalic anhydride can be readily hydrolyzed to the more water-soluble phthalic acid. A common method is to wash the crude product with a mild aqueous base, such as a 10% potassium carbonate solution, which will dissolve the phthalic acid, allowing it to be separated from the desired product by filtration.[1]

Q3: What is the best general approach to purify crude this compound?

A3: A combination of techniques is often most effective. A typical purification workflow involves an initial wash with a mild aqueous base to remove acidic impurities, followed by recrystallization or column chromatography to remove other impurities like unreacted 4-aminophenol and colored byproducts.

Q4: How does the melting point of this compound indicate its purity?

A4: A sharp melting point within a narrow range (e.g., 295-297°C) is a good indicator of high purity.[2][3][4] A broad or depressed melting point suggests the presence of impurities.

Q5: What analytical techniques are recommended for assessing the purity of this compound?

A5: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of a reaction and the purity of fractions during column chromatography. High-Performance Liquid Chromatography (HPLC) provides a more quantitative assessment of purity.[5] Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure and identify impurities.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying this compound. However, several issues can arise. This guide provides solutions to common problems.

Problem Possible Cause(s) Solution(s)
Product does not dissolve in the hot solvent. - Insufficient solvent.- Incorrect solvent choice.- Add more solvent in small portions until the solid dissolves.- Choose a more suitable solvent (see Table 1).
Product "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated with impurities.- Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble, and cool slowly.- Perform a preliminary purification step (e.g., washing or a quick filtration through a silica plug) before recrystallization.[6][7]
No crystals form upon cooling. - Too much solvent was used.- The solution is not saturated.- Evaporate some of the solvent to increase the concentration and try to induce crystallization again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[7]
Low recovery of the purified product. - Too much solvent was used, leading to significant loss in the mother liquor.- Premature crystallization during hot filtration.- Minimize the amount of hot solvent used to dissolve the product.- Cool the filtrate in an ice bath to maximize precipitation.- Ensure the filtration apparatus is pre-heated before hot filtration.[7]
Colored impurities remain in the crystals. - The chosen solvent does not effectively exclude the colored impurity.- The impurity co-crystallizes with the product.- Add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and adsorbed impurities.[8] Be aware that charcoal can also adsorb some of the desired product.- Try a different recrystallization solvent.
Solvent Solubility Characteristics Expected Purity Improvement Potential Issues
Ethanol Good solubility when hot, lower solubility when cold.Good for removing non-polar impurities.May not be effective for removing highly polar impurities.
Glacial Acetic Acid High solubility at elevated temperatures.Excellent for obtaining high-purity, well-formed crystals.[1]Can be difficult to remove completely from the final product.
Toluene Moderate solubility when hot.Effective for removing polar impurities.May lead to "oiling out" if the solution is too concentrated.[6]
Ethyl Acetate/Hexane Soluble in ethyl acetate, insoluble in hexane.Good for controlled crystallization by the slow addition of hexane (anti-solvent).Requires careful optimization of the solvent ratio.
Column Chromatography

Column chromatography is a highly effective method for separating this compound from closely related impurities.

Problem Possible Cause(s) Solution(s)
Poor separation of spots on TLC. - Inappropriate solvent system.- Adjust the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate to increase polarity or decrease it for lower polarity. The target Rf for the product should be around 0.3-0.4 for optimal separation.
Product does not elute from the column. - The eluent is not polar enough.- Gradually increase the polarity of the eluent. For example, switch from a 9:1 hexane/ethyl acetate mixture to a 7:3 or even 1:1 mixture.
Cracks appear in the silica gel bed. - The column was allowed to run dry.- Improper packing of the column.- Always keep the silica gel covered with the eluent.- Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles.
Broad or tailing bands. - Column is overloaded with the sample.- The sample is not soluble in the eluent.- Use a larger column or reduce the amount of sample loaded.- Dissolve the sample in a minimal amount of a solvent in which it is highly soluble and then adsorb it onto a small amount of silica gel before loading it onto the column.

Stationary Phase: Silica Gel 60 F254 Mobile Phase: Hexane:Ethyl Acetate (7:3 v/v)

Compound Expected Rf Value
Phthalic Anhydride~0.6 - 0.7
This compound ~0.3 - 0.4
4-Aminophenol~0.1 - 0.2

Note: These are approximate values and can vary depending on the specific conditions.

Experimental Protocols

Protocol 1: Purification by Washing and Recrystallization

Objective: To remove acidic impurities and purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • 10% Aqueous Potassium Carbonate (K₂CO₃) solution

  • Ethanol

  • Distilled water

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, Büchner funnel)

  • Heating mantle or hot plate

  • Filtration apparatus

Procedure:

  • Washing: a. Suspend the crude product in a 10% aqueous potassium carbonate solution. b. Stir the mixture vigorously for 15-20 minutes at room temperature. c. Collect the solid product by vacuum filtration and wash it thoroughly with distilled water to remove any residual carbonate solution. d. Dry the washed product.

  • Recrystallization: a. Place the dried product in an Erlenmeyer flask. b. Add a minimal amount of hot ethanol to dissolve the solid completely. c. If colored impurities persist, add a small amount of activated charcoal, and heat the solution for a few more minutes. d. Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities. e. Allow the filtrate to cool slowly to room temperature to form crystals. f. Cool the flask in an ice bath to maximize crystal formation. g. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them thoroughly.

Protocol 2: Purification by Column Chromatography

Objective: To achieve high purity by separating this compound from closely related impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • TLC plates and developing chamber

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate), adsorb it onto a small amount of silica gel, and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with a low-polarity solvent mixture (e.g., 9:1 hexane/ethyl acetate).

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 7:3 or 1:1 hexane/ethyl acetate) to elute the desired product.

  • Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Experimental Workflow for Purification

PurificationWorkflow crude Crude this compound wash Wash with 10% K2CO3 solution crude->wash filter1 Filtration wash->filter1 washed_product Washed Product filter1->washed_product recrystallization Recrystallization (e.g., Ethanol) washed_product->recrystallization column_chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) washed_product->column_chromatography hot_filtration Hot Filtration (optional with charcoal) recrystallization->hot_filtration crystallization Crystallization hot_filtration->crystallization filter2 Filtration crystallization->filter2 pure_product Pure this compound filter2->pure_product column_chromatography->pure_product

Caption: General workflow for the purification of this compound.

Troubleshooting Decision Tree for Recrystallization

TroubleshootingRecrystallization start Recrystallization Issue oiling_out Product 'oils out'? start->oiling_out no_crystals No crystals form? oiling_out->no_crystals No reheat_add_cosolvent Reheat, add co-solvent, cool slowly oiling_out->reheat_add_cosolvent Yes pre_purify Pre-purify crude material oiling_out->pre_purify Still Oiling Out low_yield Low yield? no_crystals->low_yield No evaporate_solvent Evaporate some solvent no_crystals->evaporate_solvent Yes minimize_solvent Use minimum hot solvent low_yield->minimize_solvent Yes scratch_or_seed Scratch flask or add seed crystal evaporate_solvent->scratch_or_seed cool_filtrate Cool filtrate in ice bath minimize_solvent->cool_filtrate

Caption: Decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: Synthesis of N-(4-Hydroxyphenyl)phthalimide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-Hydroxyphenyl)phthalimide.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The most common and efficient method for synthesizing this compound is the condensation reaction between phthalic anhydride and 4-aminophenol.[1] While it is possible to use phthalic acid, it is generally less efficient as it requires an additional dehydration step to form the imide ring.[2] Using phthalic anhydride directly is the preferred route for higher yields.[2]

Q2: What is the role of a solvent like glacial acetic acid in this synthesis?

Glacial acetic acid often serves as both a solvent and a catalyst in the synthesis of N-arylphthalimides.[2][3] It facilitates the reaction by providing a medium for the reactants and can act as a proton donor-acceptor to lower the activation energy of the cyclization step.[2]

Q3: What are the typical reaction conditions for this synthesis?

The reaction is typically carried out by heating a mixture of phthalic anhydride and 4-aminophenol.[1] This can be done neat (without a solvent) at temperatures around 140-145°C or by refluxing in a solvent such as glacial acetic acid.[2] The reaction time can vary from under an hour for neat reactions to several hours when using a solvent.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Problem 1: Low Yield of this compound

Potential Causes:

  • Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time or temperature.

  • Suboptimal Starting Materials: Using phthalic acid instead of phthalic anhydride can lead to lower yields as the formation of the intermediate amic acid and its subsequent cyclization to the imide may be less efficient.[2]

  • Improper Work-up and Purification: Product loss can occur during filtration, washing, and recrystallization steps.

  • Side Reactions: The formation of side products will inherently reduce the yield of the desired product.

Recommended Solutions:

  • Optimize Reaction Conditions: Ensure the reaction is heated at the appropriate temperature for a sufficient amount of time. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

  • Use Phthalic Anhydride: Whenever possible, use phthalic anhydride as the starting material for a more direct and higher-yielding synthesis.[2]

  • Careful Product Isolation: Handle the product carefully during work-up. Ensure efficient extraction and recrystallization to minimize loss.

Problem 2: The Final Product is Impure (e.g., off-white, multiple spots on TLC)

Potential Causes:

  • Unreacted Starting Materials: The most common impurities are unreacted phthalic anhydride and 4-aminophenol.

  • Presence of the Intermediate Amic Acid: The reaction proceeds through an N-(4-hydroxyphenyl)phthalamic acid intermediate. If the cyclization is incomplete, this amic acid will remain as an impurity.

  • Side Products from Degradation: At high temperatures, starting materials or the product might undergo some degradation, leading to colored impurities.

Recommended Solutions:

  • Washing Steps: Wash the crude product with a dilute basic solution, such as 10% aqueous potassium carbonate or sodium bicarbonate, to remove unreacted phthalic anhydride and the acidic amic acid intermediate.[2] Subsequently, wash with water to remove any remaining base and salts.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as glacial acetic acid or an ethanol/water mixture, to obtain the pure this compound.[2]

  • Monitor Reaction Temperature: Avoid excessively high temperatures that could lead to the degradation of the reactants or product.

Common Side Products and Byproducts

The following table summarizes the common side products encountered in the synthesis of this compound.

Side Product / Impurity Structure Reason for Formation Method for Removal
Phthalic Anhydride C₈H₄O₃Unreacted starting material.Wash with a dilute aqueous basic solution (e.g., NaHCO₃, K₂CO₃).[2]
4-Aminophenol C₆H₇NOUnreacted starting material.Wash with a dilute aqueous acid solution (e.g., HCl). Recrystallization.
N-(4-hydroxyphenyl)phthalamic acid C₁₄H₁₁NO₄Incomplete cyclization of the intermediate.Wash with a dilute aqueous basic solution. Can be converted to the desired product by further heating.
Phthalic Acid C₈H₆O₄Hydrolysis of phthalic anhydride if water is present in the reaction mixture.Wash with a dilute aqueous basic solution.

Experimental Protocols and Visualizations

General Experimental Protocol

A common method for the synthesis of this compound involves the following steps:

  • Reaction Setup: In a round-bottom flask, combine equimolar amounts of phthalic anhydride and 4-aminophenol.

  • Heating: Heat the mixture, with stirring, to approximately 140-145°C for about one hour if performed neat. Alternatively, reflux the mixture in glacial acetic acid for several hours.[2][3]

  • Isolation of Crude Product: Allow the reaction mixture to cool. If the reaction was done neat, the mixture will solidify. Add water and break up the solid. Collect the crude product by vacuum filtration.

  • Purification: Wash the crude solid with a 10% aqueous potassium carbonate solution to remove acidic impurities, followed by a water wash.[2] Further purify the product by recrystallization from a suitable solvent like glacial acetic acid.

Reaction Pathway

ReactionPathway PA Phthalic Anhydride Intermediate N-(4-hydroxyphenyl)phthalamic acid (Amic Acid Intermediate) PA->Intermediate + AP 4-Aminophenol AP->Intermediate Product This compound Intermediate->Product - H₂O Water H₂O

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting Workflow

TroubleshootingWorkflow Start Problem Identified (e.g., Low Yield, Impurities) CheckReagents Verify Reagent Quality (Phthalic Anhydride vs. Acid, Purity) Start->CheckReagents CheckConditions Review Reaction Conditions (Temperature, Time) Start->CheckConditions CheckWorkup Examine Work-up & Purification Start->CheckWorkup ImpureReagents Suboptimal or Impure Reagents CheckReagents->ImpureReagents Issue Found SuboptimalConditions Incomplete Reaction CheckConditions->SuboptimalConditions Issue Found InefficientPurification Product Loss or Contamination CheckWorkup->InefficientPurification Issue Found ActionReagents Use Phthalic Anhydride Ensure Dry Reagents ImpureReagents->ActionReagents ActionConditions Optimize Temperature and Time Monitor with TLC SuboptimalConditions->ActionConditions ActionWorkup Refine Washing and Recrystallization Protocol InefficientPurification->ActionWorkup

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: N-(4-Hydroxyphenyl)Phthalimide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N-(4-Hydroxyphenyl)phthalimide.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Q1: I am experiencing a very low or no yield of the desired product. What are the possible causes and how can I fix this?

Low to no yield is a common issue that can stem from several factors. Systematically investigating the following possibilities can help identify and resolve the problem.

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Ensure the reaction is heated to the appropriate temperature, typically at reflux in a suitable solvent like glacial acetic acid.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1][2]

  • Poor Reagent Quality: The starting materials, phthalic anhydride and 4-aminophenol, may be of poor quality or degraded.

    • Solution: Use fresh, high-purity reagents. Ensure the 4-aminophenol has not oxidized (which is often indicated by a change in color).

  • Inadequate Mixing: Poor mixing can lead to localized concentrations of reactants and prevent the reaction from proceeding efficiently.

    • Solution: Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture.

  • Suboptimal Reaction Conditions: The chosen solvent and temperature may not be optimal for the reaction.

    • Solution: Glacial acetic acid is a common and effective solvent as it also acts as a catalyst.[1] The reaction is typically carried out at temperatures between 140-145°C.[1]

Q2: My final product is impure, showing multiple spots on the TLC plate. What are the likely impurities and how can I remove them?

The presence of impurities is a frequent challenge. Identifying the potential byproducts can guide the purification strategy.

  • Unreacted Starting Materials: Phthalic anhydride or 4-aminophenol may remain in the final product.

    • Solution: Proper workup, including washing the crude product, can help remove unreacted starting materials. Recrystallization is a highly effective method for purification.[1]

  • Formation of Phthalanilic Acid Intermediate: The reaction proceeds through a phthalanilic acid intermediate. If the subsequent cyclization and dehydration are incomplete, this intermediate will contaminate the final product.[1]

    • Solution: Ensure sufficient reaction time and temperature to promote the complete conversion of the intermediate to the final product.[1]

  • Side Reactions: Undesired side reactions can lead to the formation of various byproducts.

    • Solution: A common purification technique is recrystallization from a suitable solvent, such as acetic acid or ethanol.[1] Washing the crude product with an aqueous solution of a weak base, like 10% potassium carbonate, can help remove acidic impurities.[1]

Q3: The reaction seems to be very slow or has stalled. What can I do to improve the reaction rate?

A sluggish reaction can be frustrating. The following factors can influence the reaction kinetics.

  • Low Reaction Temperature: The reaction rate is highly dependent on temperature.

    • Solution: Increase the reaction temperature to the recommended range of 140-145°C.[1]

  • Absence of a Catalyst: While the reaction can proceed without a catalyst, particularly in a solvent like glacial acetic acid which acts as one, the rate can be slow.

    • Solution: The use of glacial acetic acid as a solvent is often sufficient.[1] For other solvent systems, the addition of a suitable acid catalyst could be explored.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis of this compound.

TroubleshootingWorkflow start Reaction Failure (Low Yield / Impure Product) check_reagents Check Reagent Quality (Purity, Age) start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_workup Review Workup & Purification (Washing, Recrystallization) start->check_workup reagent_issue Use Fresh, High-Purity Reagents check_reagents->reagent_issue Degraded? conditions_issue Optimize Temperature, Time, and Solvent check_conditions->conditions_issue Suboptimal? workup_issue Refine Purification Protocol check_workup->workup_issue Inefficient? success Successful Synthesis reagent_issue->success conditions_issue->success workup_issue->success

Caption: Troubleshooting workflow for this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the synthesis of this compound?

The most common method for synthesizing this compound is the condensation reaction between phthalic anhydride and 4-aminophenol. This reaction typically involves heating the two reagents in a suitable solvent, often with an acid catalyst. The reaction proceeds via the formation of a phthalanilic acid intermediate, which then undergoes intramolecular cyclization and dehydration to form the final imide product.

Q2: What is the role of glacial acetic acid in this synthesis?

Glacial acetic acid serves a dual purpose in this reaction. It acts as a solvent for the reactants and also as a catalyst, facilitating the dehydration step of the intermediate to form the final phthalimide product.[1]

Q3: What are some common methods for purifying crude this compound?

The most effective method for purifying the crude product is recrystallization.[1] Acetic acid or ethanol are commonly used solvents for this purpose. Additionally, washing the crude solid with a dilute aqueous base solution, such as 10% potassium carbonate, can help remove acidic impurities like unreacted phthalic anhydride or the phthalanilic acid intermediate.[1]

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an effective technique for monitoring the progress of the reaction.[2] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the consumption of the reactants and the formation of the product over time.

Experimental Protocol: Synthesis of this compound

This protocol details a standard laboratory procedure for the synthesis of this compound.

Materials:

  • Phthalic anhydride

  • 4-Aminophenol

  • Glacial acetic acid

  • Ethanol (for recrystallization)

  • 10% Aqueous potassium carbonate solution

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine equimolar amounts of phthalic anhydride and 4-aminophenol.

  • Solvent Addition: Add a sufficient amount of glacial acetic acid to the flask to dissolve the reactants upon heating.

  • Reaction: Heat the mixture to reflux (approximately 140-145°C) with continuous stirring.

  • Monitoring: Monitor the progress of the reaction using TLC until the starting materials are consumed. This typically takes several hours.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the cooled mixture into a beaker of cold water to precipitate the crude product.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the solid with cold water, followed by a wash with a 10% aqueous potassium carbonate solution to remove acidic impurities.

    • Finally, wash the product with water again to remove any remaining base.

  • Purification:

    • Recrystallize the crude product from a minimal amount of hot ethanol or acetic acid.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

    • Dry the purified this compound in a desiccator or a vacuum oven.

Reaction Workflow Diagram

ReactionWorkflow start Start reactants Combine Phthalic Anhydride & 4-Aminophenol start->reactants solvent Add Glacial Acetic Acid reactants->solvent reflux Heat to Reflux (140-145°C) solvent->reflux monitor Monitor by TLC reflux->monitor workup Cool, Precipitate in Water, Filter & Wash monitor->workup Reaction Complete purify Recrystallize from Ethanol or Acetic Acid workup->purify product Dry Purified Product purify->product end End product->end

Caption: General workflow for the synthesis and purification of this compound.

Quantitative Data Summary

To aid in troubleshooting and optimizing your reaction, we recommend maintaining a detailed log of your experimental parameters. The following table provides a template for this purpose.

ParameterTrial 1Trial 2Trial 3Notes
Reactants
Phthalic Anhydride (g)Record the exact mass used.
4-Aminophenol (g)Record the exact mass used.
Molar RatioCalculate the molar ratio of reactants.
Solvent
Solvent Typee.g., Glacial Acetic Acid, DMF.
Solvent Volume (mL)Record the volume of solvent used.
Reaction Conditions
Temperature (°C)Record the reaction temperature.
Reaction Time (h)Record the duration of the reaction.
Results
Crude Yield (g)Record the mass of the product after initial workup.
Purified Yield (g)Record the mass of the product after recrystallization.
% YieldCalculate the percentage yield.
Melting Point (°C)The literature melting point is 295-297°C.[3][4]
Observations Note any color changes, precipitation, or other relevant observations.

References

Technical Support Center: Purification of N-(4--Hydroxyphenyl)Phthalimide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the purification of N-(4-Hydroxyphenyl)Phthalimide by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind purifying this compound by recrystallization?

Recrystallization is a purification technique for solid organic compounds. It relies on the principle of differential solubility. An ideal solvent will dissolve the crude this compound at an elevated temperature but will have low solubility for it at cooler temperatures. As a hot, saturated solution cools, the decreasing solubility of this compound leads to the formation of pure crystals, while impurities ideally remain dissolved in the solvent (mother liquor).

Q2: What are the most suitable solvents for the recrystallization of this compound?

Based on the polar nature of this compound, which contains both a hydroxyl group and an imide functional group, polar solvents are generally effective. Ethanol and glacial acetic acid are commonly recommended for the recrystallization of structurally similar compounds like N-phenylphthalimide and other amides and are therefore excellent starting points.[1][2] A mixed solvent system, such as ethanol-water, can also be effective, particularly if the compound is too soluble in pure ethanol at low temperatures.[3]

Q3: What are the common impurities in crude this compound?

Common impurities can include unreacted starting materials such as phthalic anhydride and 4-aminophenol, byproducts from the synthesis, and colored impurities. The choice of recrystallization solvent and technique will determine how effectively these are removed.

Q4: How can I improve the yield of my recrystallization?

To maximize crystal recovery, several factors are critical:

  • Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[4] Using an excess of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.[5]

  • Allow for slow cooling. Gradual cooling promotes the formation of larger, purer crystals and prevents the premature precipitation of the compound along with impurities.

  • Cool the solution in an ice bath after it has reached room temperature to further decrease the solubility of the product and maximize precipitation.[1]

  • Minimize the amount of cold solvent used for washing the collected crystals.[4]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. The solution is not saturated (too much solvent was used). The solution is supersaturated.- Boil off some of the solvent to concentrate the solution and then allow it to cool again.[5]- Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of pure this compound.[4]
"Oiling out" occurs (product separates as an oil instead of crystals). The boiling point of the solvent is higher than the melting point of the compound. The compound is significantly impure, leading to a depressed melting point. The solution cooled too rapidly.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[6]- Consider using a solvent with a lower boiling point.
Low yield of recovered crystals. Too much solvent was used for dissolution or washing. Premature crystallization occurred during hot filtration. The solution was not cooled sufficiently.- Use the minimum amount of hot solvent for dissolution and ice-cold solvent for washing.[4][7]- Ensure the filtration apparatus is pre-heated before hot filtration.- Allow adequate time for cooling, including the use of an ice bath.[1]
Crystals are colored. Colored impurities are present in the crude product.- Add a small amount of activated charcoal to the hot solution before filtration. Use it sparingly, as it can also adsorb the desired product. Note: Avoid using charcoal with phenolic compounds if heating for extended periods, as it can sometimes cause discoloration.[8]
Crystals form too quickly. The solution is too concentrated. The solution is cooling too rapidly.- Add a small amount of additional hot solvent to the heated solution and allow it to cool more slowly.[5]- Insulate the flask to slow the cooling rate.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol is a general method suitable for purifying this compound, leveraging the favorable solvency of ethanol.[3][9]

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, but recommended to prevent solvent loss)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of ethanol and a boiling chip or magnetic stir bar. Gently heat the mixture to boiling while stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper. Quickly pour the hot solution through the filter to remove the impurities.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals. This can be done by leaving them in the funnel under vacuum for a period, followed by air drying or drying in a vacuum oven at a moderate temperature.

Protocol 2: Recrystallization from Glacial Acetic Acid

This method is particularly useful for imide compounds and can yield high-purity crystals.[1]

Materials:

  • Crude this compound

  • Glacial acetic acid

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

  • Distilled water (cold)

Procedure:

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of glacial acetic acid and heat the mixture gently with stirring until the solid dissolves completely.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold distilled water to remove residual acetic acid.

  • Drying: Dry the purified this compound crystals thoroughly to remove all traces of water and acetic acid.

Visualizations

G Experimental Workflow for Recrystallization start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if impurities are present) dissolve->hot_filtration cool Slowly Cool to Room Temperature hot_filtration->cool Clear Solution ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration to Collect Crystals ice_bath->filter wash Wash with Small Amount of Ice-Cold Solvent filter->wash dry Dry the Purified Crystals wash->dry end Pure this compound dry->end G Troubleshooting Recrystallization Issues start Problem Encountered no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out low_yield Low Yield start->low_yield no_crystals_sol1 Too much solvent? no_crystals->no_crystals_sol1 Check no_crystals_sol2 Supersaturation? no_crystals->no_crystals_sol2 Check oiling_out_sol1 Cooling too fast? oiling_out->oiling_out_sol1 Check oiling_out_sol2 High impurity level? oiling_out->oiling_out_sol2 Check low_yield_sol1 Excess solvent used? low_yield->low_yield_sol1 Check low_yield_sol2 Premature crystallization? low_yield->low_yield_sol2 Check no_crystals_sol1_act Boil off some solvent no_crystals_sol1->no_crystals_sol1_act no_crystals_sol2_act Scratch flask or add seed crystal no_crystals_sol2->no_crystals_sol2_act oiling_out_sol1_act Reheat, add more solvent, cool slowly oiling_out_sol1->oiling_out_sol1_act oiling_out_sol2_act Consider pre-purification (e.g., column chromatography) oiling_out_sol2->oiling_out_sol2_act low_yield_sol1_act Use minimum hot solvent and cold wash low_yield_sol1->low_yield_sol1_act low_yield_sol2_act Pre-heat filtration apparatus low_yield_sol2->low_yield_sol2_act

References

Technical Support Center: Recrystallization of N-(4-Hydroxyphenyl)Phthalimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical support for the selection of an appropriate recrystallization solvent for N-(4-Hydroxyphenyl)Phthalimide. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.

I. Solvent Selection for Recrystallization

The choice of a suitable solvent is the most critical step for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Given the high melting point of this compound (295-297°C), a solvent with a relatively high boiling point is often preferred to ensure a large temperature gradient for efficient crystallization.

Table 1: Properties of Potential Recrystallization Solvents

SolventBoiling Point (°C)PolarityNotes
Dimethylformamide (DMF)153[1][2]Polar aproticOften a good solvent for high-melting-point solids. Can be difficult to remove completely.
Dimethyl Sulfoxide (DMSO)189[3][4]Polar aproticHigh boiling point, excellent solvent for many organic compounds. Can be challenging to remove.
Glacial Acetic Acid117.9[5][6]Polar proticA common solvent for recrystallization of organic compounds.[7]
Ethanol78.23[8]Polar proticA versatile and relatively safe solvent.
Ethyl Acetate77.1[9][10]Moderately polarA common solvent in organic chemistry.
Dichloromethane39.6[11]NonpolarLow boiling point, may not be suitable for high-melting-point solids.
Water100Very polarCan be used as an anti-solvent with a miscible organic solvent.

II. Experimental Protocols

A. Protocol for Selecting a Recrystallization Solvent

This protocol outlines a systematic approach to identify the most effective solvent for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Small test tubes

  • Selection of potential solvents from Table 1

  • Heating apparatus (e.g., hot plate, sand bath)

  • Vortex mixer (optional)

  • Ice bath

Procedure:

  • Initial Solubility Test (Room Temperature):

    • Place approximately 20-30 mg of crude this compound into separate small test tubes.

    • Add 0.5 mL of a candidate solvent to each test tube at room temperature.

    • Agitate the mixture (e.g., by flicking the tube or using a vortex mixer) for about 1 minute.

    • Observe and record the solubility. An ideal solvent will not fully dissolve the compound at this stage.

  • Hot Solubility Test:

    • If the compound was not soluble at room temperature, gently heat the test tube in a sand bath or on a hot plate.

    • Add the same solvent dropwise while heating until the solid completely dissolves. Record the approximate volume of solvent used.

    • A good solvent will dissolve the compound completely at or near its boiling point.

  • Crystallization Test:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the test tube in an ice bath to induce further crystallization.

    • Observe the formation of crystals. The ideal solvent will yield a good quantity of well-formed crystals upon cooling.

  • Solvent Pair Selection (if necessary):

    • If no single solvent is ideal, a solvent pair (one in which the compound is soluble and one in which it is insoluble) can be used.

    • Dissolve the compound in a minimum amount of the "good" solvent (hot).

    • Add the "poor" solvent (anti-solvent) dropwise to the hot solution until it becomes cloudy.

    • Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

B. Protocol for Recrystallization of this compound

Once a suitable solvent has been identified, proceed with the bulk recrystallization.

Materials:

  • Crude this compound

  • Selected recrystallization solvent

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (recommended for volatile solvents)

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a small amount of the selected solvent and bring the mixture to a gentle boil while stirring.

    • Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary):

    • If any insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven or desiccator to remove all traces of the solvent.

III. Troubleshooting Guide & FAQs

Q1: No crystals are forming upon cooling. What should I do?

  • Possible Cause: Too much solvent was used, resulting in a solution that is not saturated.

  • Solution: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow it to cool again. You can also try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a "seed crystal" of the pure compound.

Q2: The compound "oils out" instead of forming crystals. How can I fix this?

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated.

  • Solution: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent and then allow it to cool slowly. Using a more dilute solution can sometimes prevent oiling out.

Q3: The recovery of my purified compound is very low. Why did this happen?

  • Possible Cause: Several factors could contribute to low recovery, including using too much solvent, premature crystallization during hot filtration, or incomplete crystallization upon cooling.

  • Solution:

    • Use the minimum amount of hot solvent necessary for complete dissolution.

    • Ensure your filtration apparatus is pre-heated if performing a hot filtration.

    • Allow sufficient time for cooling, including an extended period in an ice bath.

Q4: The recrystallized crystals are still colored. How can I remove the color?

  • Possible Cause: The presence of colored impurities.

  • Solution: Before the hot filtration step, add a small amount of activated charcoal to the hot solution and swirl. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can also adsorb some of your desired product, reducing the yield.

Q5: How do I remove a high-boiling point solvent like DMF or DMSO after recrystallization?

  • Possible Cause: These solvents have low vapor pressure and are difficult to remove by simple air drying.

  • Solution: After filtration, wash the crystals thoroughly with a more volatile solvent in which the compound is insoluble (e.g., water or a non-polar solvent like hexane, if compatible). Then, dry the crystals under high vacuum for an extended period, possibly with gentle heating if the compound is stable at elevated temperatures.

IV. Visualization of Workflows

The following diagrams illustrate the logical steps for solvent selection and troubleshooting.

Solvent_Selection_Workflow start Start: Crude This compound test_solubility Test Solubility in Various Solvents (Room Temp) start->test_solubility is_soluble Is it Soluble? test_solubility->is_soluble heat_solvent Heat Solvent and Add Dropwise is_soluble->heat_solvent No bad_solvent Unsuitable Solvent is_soluble->bad_solvent Yes dissolves_hot Does it Dissolve when Hot? heat_solvent->dissolves_hot cool_solution Cool Solution (Room Temp then Ice Bath) dissolves_hot->cool_solution Yes try_another Try Another Solvent dissolves_hot->try_another No crystals_form Do Crystals Form? cool_solution->crystals_form good_solvent Suitable Solvent Found crystals_form->good_solvent Yes consider_pair Consider a Solvent Pair crystals_form->consider_pair No try_another->test_solubility consider_pair->test_solubility

Caption: Workflow for selecting a recrystallization solvent.

Troubleshooting_Workflow start Problem Encountered During Recrystallization no_crystals No Crystals Forming start->no_crystals oiling_out Compound 'Oils Out' start->oiling_out low_recovery Low Recovery start->low_recovery colored_crystals Colored Crystals start->colored_crystals sol_evaporate Evaporate some solvent and re-cool no_crystals->sol_evaporate Too much solvent? sol_induce Induce crystallization (scratch/seed) no_crystals->sol_induce Still no crystals? sol_reheat Reheat, add more solvent, cool slowly oiling_out->sol_reheat Yes sol_min_solvent Use minimum hot solvent low_recovery->sol_min_solvent Too much solvent? sol_preheat Pre-heat filtration apparatus low_recovery->sol_preheat Premature crystallization? sol_charcoal Add activated charcoal before hot filtration colored_crystals->sol_charcoal Yes

Caption: Decision-making workflow for troubleshooting recrystallization.

References

Technical Support Center: N-(4-Hydroxyphenyl)Phthalimide Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with N-(4-Hydroxyphenyl)Phthalimide.

Introduction

This compound is a chemical compound with potential applications in various research and development fields. However, its poor aqueous solubility can present significant challenges during experimental work. This guide offers practical solutions and detailed protocols to address these issues.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided below. This information is essential for understanding its solubility behavior.

PropertyValueSource
Molecular Formula C₁₄H₉NO₃--INVALID-LINK--[1]
Molecular Weight 239.23 g/mol --INVALID-LINK--[1][2][3][4][5][6]
Appearance Off-white to light yellow solid--INVALID-LINK--[3]
Melting Point 295-297 °C--INVALID-LINK--[3]
Predicted Boiling Point 475.1 ± 47.0 °C--INVALID-LINK--[3]
Predicted Density 1.448 ± 0.06 g/cm³--INVALID-LINK--[3]
Predicted pKa 10.05 ± 0.30--INVALID-LINK--[3]

Quantitative Solubility Data

However, based on the solubility of the parent compound, phthalimide, and the presence of a polar phenolic group, a qualitative solubility profile can be inferred.

SolventQualitative SolubilityRationale and Comparative Data
Water Very LowThe hydrophobic phthalimide backbone significantly limits aqueous solubility.
Methanol Expected to be sparingly solublePhthalimide has a mole fraction solubility of approximately 0.002 at 25°C in methanol.[8] The hydroxyl group may slightly improve this.
Ethanol Expected to be sparingly solublePhthalimide has a mole fraction solubility of approximately 0.001 at 25°C in ethanol.[8]
Acetone Expected to have moderate solubilityAcetone is the best solvent for phthalimide among those tested, with a mole fraction solubility of approximately 0.02 at 25°C.[8][9]
Dimethyl Sulfoxide (DMSO) Expected to be solubleDMSO is a powerful polar aprotic solvent capable of dissolving many poorly soluble compounds.[10]
N,N-Dimethylformamide (DMF) Expected to be solubleDMF is another strong polar aprotic solvent often used for compounds with low solubility. The related compound N-(3-nitrophenyl)phthalimide shows good solubility in DMF.[11]

Note: The above table is an estimation. It is highly recommended that researchers determine the experimental solubility of this compound in their specific solvent systems. A detailed protocol for this is provided in the "Experimental Protocols" section.

Troubleshooting Guide & FAQs

This section addresses common issues and questions related to the solubility of this compound.

Q1: My this compound is not dissolving in my desired solvent. What can I do?

A1: Several strategies can be employed to improve the solubility of this compound. The choice of method will depend on your specific experimental requirements.

  • Co-solvency: Try using a mixture of solvents. For example, adding a small amount of a stronger solvent like DMSO or DMF to a weaker solvent may improve solubility.

  • pH Adjustment: Due to the presence of a phenolic hydroxyl group, the solubility of this compound is expected to be pH-dependent. Increasing the pH of the solution will deprotonate the phenol, forming a more soluble phenoxide salt.

  • Heating: Gently heating the solution can increase the rate of dissolution and the overall solubility. However, be cautious of potential degradation at high temperatures.

  • Particle Size Reduction: Grinding the solid compound to a finer powder will increase the surface area available for solvation, which can improve the dissolution rate.

  • Solid Dispersion: Dispersing the compound in a water-soluble polymer matrix can significantly enhance its apparent solubility and dissolution rate.

  • Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within a cyclodextrin can improve its aqueous solubility.

Q2: How does pH affect the solubility of this compound?

A2: this compound contains a phenolic hydroxyl group, which is weakly acidic. In aqueous solutions, an equilibrium exists between the neutral form and the deprotonated phenoxide form. The phenoxide form is an ion and is generally much more soluble in water than the neutral form. Therefore, increasing the pH of the solution will shift the equilibrium towards the more soluble phenoxide form, thereby increasing the overall solubility of the compound.

Q3: Can I use heat to dissolve this compound?

A3: Yes, heating can be an effective method to increase the solubility of this compound. However, it is crucial to consider the thermal stability of the compound. The reported melting point is high (295-297 °C), suggesting good thermal stability for short periods of heating at lower temperatures. It is recommended to perform preliminary stability tests at your desired temperature and duration to ensure the compound does not degrade.

Q4: What are the best solvents for this compound?

A4: Based on its structure, polar aprotic solvents like DMSO and DMF are likely to be the most effective solvents for this compound. Among common laboratory solvents, acetone is predicted to have moderate solvating power. Alcohols like methanol and ethanol are expected to be less effective. For aqueous systems, solubility will be very low unless the pH is increased.

Experimental Protocols

This section provides detailed methodologies for key experiments related to determining and improving the solubility of this compound.

Protocol 1: Experimental Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol describes the standard shake-flask method to determine the equilibrium solubility of this compound in a specific solvent.

Materials:

  • This compound

  • Solvent of interest (e.g., water, buffer, organic solvent)

  • Scintillation vials or sealed flasks

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent. "Excess" means that there should be undissolved solid remaining after equilibration.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. A preliminary time-course study is recommended to determine the time to reach equilibrium.

  • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

  • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of your analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis method.

  • Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol describes a common method for preparing a solid dispersion to enhance the solubility of this compound.

Materials:

  • This compound

  • A water-soluble polymer (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG), Hydroxypropyl methylcellulose (HPMC))

  • A common volatile solvent that dissolves both the compound and the polymer (e.g., a mixture of dichloromethane and methanol)

  • Rotary evaporator or a vacuum oven

  • Mortar and pestle

  • Sieves

Procedure:

  • Accurately weigh this compound and the chosen polymer in a desired ratio (e.g., 1:1, 1:2, 1:5 by weight).

  • Dissolve both the compound and the polymer in a minimal amount of the chosen solvent system in a round-bottom flask.

  • Once a clear solution is obtained, remove the solvent using a rotary evaporator under reduced pressure and controlled temperature.

  • Alternatively, the solution can be poured into a petri dish and dried in a vacuum oven at a temperature well below the boiling point of the solvent.

  • The resulting solid film or mass is the solid dispersion.

  • Scrape the solid dispersion from the flask or petri dish.

  • Grind the solid dispersion into a fine powder using a mortar and pestle.

  • Pass the powder through a sieve of a specific mesh size to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator until further use.

Protocol 3: Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) by Kneading Method

This protocol describes a simple and effective method for preparing an inclusion complex of this compound with HP-β-CD.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Water-ethanol solution (e.g., 50:50 v/v)

  • Vacuum oven or desiccator

Procedure:

  • Accurately weigh this compound and HP-β-CD in a desired molar ratio (e.g., 1:1, 1:2).

  • Place the HP-β-CD in a mortar and add a small amount of the water-ethanol solution to form a paste.

  • Gradually add the this compound powder to the paste while continuously triturating with the pestle.

  • Continue kneading for a specified period (e.g., 30-60 minutes) to ensure thorough mixing and complex formation. The mixture should maintain a paste-like consistency.

  • Scrape the resulting paste and dry it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • The dried product is the inclusion complex.

  • Gently grind the dried complex into a fine powder.

  • Store the complex in a desiccator.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound solubility.

Solubility_Troubleshooting_Workflow start Start: Solubility Issue with This compound solvent_choice Is the solvent choice flexible? start->solvent_choice yes_solvent Yes solvent_choice->yes_solvent no_solvent No solvent_choice->no_solvent try_stronger_solvent Try stronger solvents (e.g., DMSO, DMF) yes_solvent->try_stronger_solvent solubility_enhancement Apply Solubility Enhancement Technique no_solvent->solubility_enhancement end_success Success: Compound Dissolved try_stronger_solvent->end_success ph_adjustment pH Adjustment (for aqueous systems) solubility_enhancement->ph_adjustment co_solvency Co-solvency solubility_enhancement->co_solvency heating Heating solubility_enhancement->heating solid_dispersion Solid Dispersion solubility_enhancement->solid_dispersion cyclodextrin Cyclodextrin Complexation solubility_enhancement->cyclodextrin ph_adjustment->end_success end_fail Further Optimization Needed ph_adjustment->end_fail co_solvency->end_success co_solvency->end_fail heating->end_success heating->end_fail solid_dispersion->end_success solid_dispersion->end_fail cyclodextrin->end_success cyclodextrin->end_fail

Caption: A workflow diagram for troubleshooting solubility issues.

pH_Solubility_Relationship cluster_0 Low pH (Acidic) cluster_1 High pH (Alkaline) low_ph This compound (Protonated, Neutral) Low Solubility equilibrium pH-dependent Equilibrium low_ph->equilibrium high_ph N-(4-Hydroxyphenoxide)Phthalimide (Deprotonated, Anionic) High Solubility equilibrium->high_ph

Caption: The effect of pH on the solubility of the compound.

Solid_Dispersion_Workflow start Start step1 Dissolve Compound & Polymer in a common solvent start->step1 step2 Solvent Evaporation (e.g., Rotary Evaporator) step1->step2 step3 Collect Solid Dispersion step2->step3 step4 Grind and Sieve step3->step4 end Final Product: Fine Powder step4->end

Caption: A simplified workflow for preparing a solid dispersion.

References

stability issues of N-(4-Hydroxyphenyl)Phthalimide in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-(4-Hydroxyphenyl)Phthalimide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution and to troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is an organic compound belonging to the phthalimide family.[1][2][3] Phthalimides are utilized as precursors in the synthesis of various organic compounds, including primary amines, amino acids, pigments, and dyes.[4] In medicinal chemistry, phthalimide analogues have shown a wide range of biological activities, including anti-inflammatory, anticonvulsant, and immunomodulatory effects.[2] this compound, specifically, possesses a hydroxyl group that makes it structurally similar to paracetamol and may exhibit similar toxicological profiles.[4]

Q2: What are the primary stability concerns for this compound in solution?

A2: The primary stability concern for this compound in solution is its susceptibility to hydrolysis, particularly under basic conditions. The imide ring of the phthalimide group can be cleaved by hydroxide ions.[5][6] Additionally, like many organic compounds, its stability can be affected by factors such as pH, the type of solvent used, temperature, and exposure to light.

Q3: What are the likely degradation products of this compound?

A3: While specific degradation products for this compound are not extensively documented in the available literature, based on the known reactivity of the phthalimide functional group, the primary degradation product resulting from hydrolysis is expected to be N-(4-hydroxyphenyl)phthalamic acid. This occurs through the cleavage of one of the carbonyl-nitrogen bonds in the imide ring. Further degradation under more strenuous conditions could potentially lead to phthalic acid and 4-aminophenol.

Q4: How should I prepare and store stock solutions of this compound to ensure stability?

A4: To ensure the stability of your stock solutions, it is recommended to:

  • Use an appropriate solvent: While specific solubility data is limited, phthalimides generally exhibit better solubility in organic solvents.[7] For aqueous solutions, consider using a co-solvent if necessary and preparing the solution fresh before each experiment.

  • Control the pH: Avoid highly basic conditions (pH > 9) to minimize hydrolysis.[8] If experimental conditions require a basic pH, it is crucial to use the solution immediately after preparation and include appropriate controls.

  • Store properly: Stock solutions should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light to prevent potential photodegradation.[9] Aliquoting the stock solution can help avoid repeated freeze-thaw cycles.

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues you might encounter during your experiments.

Issue 1: Inconsistent or lower-than-expected activity in biological assays.

Q: I am observing variable or reduced effects of this compound in my cell-based or enzymatic assays. What could be the cause?

A: This issue is often linked to the degradation of the compound in the assay medium.

  • Possible Cause 1: Hydrolysis in basic assay media.

    • Troubleshooting: Many cell culture media are buffered at a slightly basic pH (around 7.4), which can slowly hydrolyze the phthalimide ring over time. Prepare fresh dilutions of your compound in the assay medium immediately before treating your cells or starting your enzymatic reaction. Consider running a time-course experiment to assess the stability of the compound in your specific assay medium.

  • Possible Cause 2: Interaction with components of the assay medium.

    • Troubleshooting: Some components in complex media, such as serum proteins, may interact with the compound. If possible, perform initial experiments in a simpler, serum-free medium to assess the compound's intrinsic activity and stability.

  • Possible Cause 3: Poor Solubility.

    • Troubleshooting: Ensure that the compound is fully dissolved in your stock solution and does not precipitate when diluted into the aqueous assay buffer. Sonication or gentle warming may aid in dissolution. Visually inspect the final solution for any precipitates.

Issue 2: Appearance of unexpected peaks in analytical chromatography (e.g., HPLC).

Q: When analyzing my this compound solution by HPLC, I see additional peaks that are not present in the solid starting material. What are these peaks?

A: The appearance of new peaks is a strong indicator of degradation.

  • Possible Cause 1: On-column or in-solution degradation.

    • Troubleshooting: The primary suspect for the new peak is the hydrolysis product, N-(4-hydroxyphenyl)phthalamic acid. To confirm this, you can perform a forced degradation study by intentionally treating a sample of your compound with a mild base (e.g., 0.1 M NaOH) for a short period and analyzing the resulting mixture by HPLC. The peak corresponding to the degradation product should increase in area.

  • Possible Cause 2: Photodegradation.

    • Troubleshooting: If your solutions have been exposed to light for extended periods, the new peaks could be photodegradation products. Prepare and handle your solutions under light-protected conditions (e.g., using amber vials) and compare the chromatograms to those of solutions intentionally exposed to light.

Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Potential Degradants

This protocol outlines a general procedure for conducting forced degradation studies to understand the stability profile of this compound.[5]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (ACN) or other suitable organic solvent

  • Water (HPLC grade)

  • HPLC system with UV or PDA detector

Procedure:

  • Acid Hydrolysis: Dissolve a known amount of this compound in a small amount of ACN and dilute with 0.1 M HCl. Heat the solution (e.g., at 60°C) for a defined period (e.g., 2, 6, 24 hours). Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration for HPLC analysis.

  • Base Hydrolysis: Dissolve the compound in a small amount of ACN and dilute with 0.1 M NaOH. Keep the solution at room temperature for a defined period (e.g., 30 minutes, 1, 4 hours). Neutralize with 0.1 M HCl and dilute for HPLC analysis. Due to the higher susceptibility to base, heating may not be necessary.

  • Oxidative Degradation: Dissolve the compound in a small amount of ACN and dilute with 3% H₂O₂. Keep the solution at room temperature, protected from light, for a defined period (e.g., 2, 6, 24 hours). Dilute for HPLC analysis.

  • Thermal Degradation: Dissolve the compound in a suitable solvent (e.g., 50:50 ACN:water). Heat the solution at an elevated temperature (e.g., 80°C) for a defined period (e.g., 24, 48, 72 hours). Cool and dilute for HPLC analysis.

  • Photodegradation: Expose a solution of the compound to a light source (e.g., UV lamp or daylight) for a defined period. Keep a control sample in the dark. Analyze both samples by HPLC.

  • Analysis: Analyze all samples using a stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an untreated control solution.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for separating the intact drug from its degradation products.[10][11][12]

Instrumentation and Columns:

  • HPLC with UV/PDA detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase and Gradient (Example):

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the run time to elute compounds with different polarities. A typical gradient might be from 95% A to 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at a wavelength where both the parent compound and potential degradation products have significant absorbance (a PDA detector is useful for determining the optimal wavelength).

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear. The key aspect of a stability-indicating method is its ability to resolve the peak of the active pharmaceutical ingredient (API) from all potential degradation product peaks.

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Expected Observations

Stress ConditionReagent/ParameterTypical DurationExpected StabilityPotential Degradation Product(s)
Acid Hydrolysis 0.1 M HCl at 60°C2 - 24 hoursRelatively StableN-(4-hydroxyphenyl)phthalamic acid
Base Hydrolysis 0.1 M NaOH at RT30 min - 4 hoursUnstable N-(4-hydroxyphenyl)phthalamic acid, Phthalic acid, 4-aminophenol
Oxidation 3% H₂O₂ at RT2 - 24 hoursLikely StableOxidized derivatives of the hydroxyphenyl ring
Thermal Degradation 80°C24 - 72 hoursModerately StableTo be determined
Photodegradation UV light / DaylightVariesTo be determinedPhotodegradation products

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Assessment cluster_assay Experimental Assay cluster_analysis Data Analysis prep Prepare Stock Solution (e.g., in ACN or DMSO) dilute Dilute in Aqueous Buffer prep->dilute stability_check Assess Stability in Assay Medium (Time-course) dilute->stability_check assay Perform Biological Assay stability_check->assay analysis Analyze Results assay->analysis troubleshoot Troubleshoot Inconsistent Data analysis->troubleshoot If inconsistent troubleshoot->stability_check Re-evaluate stability

Caption: Experimental workflow for using this compound.

degradation_pathway parent This compound hydrolysis_product N-(4-hydroxyphenyl)phthalamic acid parent->hydrolysis_product Hydrolysis (e.g., OH-) further_hydrolysis_1 Phthalic Acid hydrolysis_product->further_hydrolysis_1 Further Hydrolysis further_hydrolysis_2 4-Aminophenol hydrolysis_product->further_hydrolysis_2 Further Hydrolysis

Caption: Plausible hydrolytic degradation pathway.

This technical support center provides a foundational guide to understanding and managing the stability of this compound in experimental settings. For critical applications, it is always recommended to perform specific stability studies under your exact experimental conditions.

References

Technical Support Center: N-(4-Hydroxyphenyl)Phthalimide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis and evaluation of N-(4-Hydroxyphenyl)phthalimide derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis and purification of this compound derivatives in a question-and-answer format.

Synthesis Troubleshooting

Q1: I am experiencing a low yield in my synthesis of this compound. What are the common causes and solutions?

A1: Low yields can arise from several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Ensure optimal reaction time and temperature. Heating phthalic anhydride and 4-aminophenol is a common method, and using a solvent like glacial acetic acid can facilitate the reaction.[1][2]

  • Suboptimal Starting Materials: Using phthalic anhydride is generally more efficient than starting from phthalic acid.[1] If using phthalic acid, consider converting it to the anhydride first.

  • Improper Workup and Purification: Product loss can occur during extraction and recrystallization. Ensure efficient separation and minimize the amount of solvent used for washing.

  • Side Reactions: The formation of the intermediate phthalamic acid without complete cyclization is a common side reaction that can reduce your final yield.[2] Driving the reaction to completion with adequate heating and reaction time is crucial.[3]

Q2: What are the common impurities I might encounter, and how can I remove them?

A2: The most common impurities include:

  • Unreacted Starting Materials: Residual phthalic anhydride or 4-aminophenol may be present.

  • Phthalamic Acid: This is the intermediate formed before cyclization to the phthalimide.

To remove these impurities, you can:

  • Wash with a Mild Base: A wash with a 10% aqueous potassium carbonate solution can help remove unreacted phthalic acid and the acidic phthalamic acid intermediate.[1]

  • Recrystallization: This is a highly effective method for purifying your final product.[4]

Purification Troubleshooting

Q3: What is the best solvent for recrystallizing this compound derivatives?

A3: The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For N-phenylphthalimide and its derivatives, common and effective solvents include:

  • Glacial Acetic Acid[1][4]

  • Ethanol[4]

  • Ethyl Acetate[4]

Experiment with solvent pairs if a single solvent does not provide satisfactory results.

Q4: My product is not crystallizing out of the solution upon cooling. What should I do?

A4: If crystallization does not occur, you can try the following:

  • Induce Crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.

  • Add a Seed Crystal: If you have a small amount of the pure product, adding a tiny crystal to the solution can initiate crystallization.

  • Reduce Solvent Volume: You may have used too much solvent. Gently evaporate some of the solvent to increase the concentration of your compound and try cooling again.

  • Use an Anti-Solvent: Slowly add a solvent in which your compound is insoluble while stirring. This will decrease the overall solubility and promote crystallization.

Experimental Workflow

The following diagram outlines a general workflow for the synthesis and biological evaluation of this compound derivatives.

G cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation A React Phthalic Anhydride & 4-Aminophenol Derivative B Reaction Workup (e.g., Aqueous Wash) A->B C Purification (Recrystallization/Chromatography) B->C D Characterization (NMR, IR, Mass Spec) C->D E In vitro Cytotoxicity Assay (e.g., MTT Assay) D->E Test Purified Compound F In vitro Anti-inflammatory Assay (e.g., LPS-induced TNF-α) D->F Test Purified Compound G Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) E->G F->G

Figure 1. General experimental workflow for this compound derivatives.

Quantitative Data Summary

The following tables summarize the biological activities of various this compound derivatives from the literature.

Table 1: Anticancer Activity of this compound Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Derivative 1HeLa (Cervical)-[5]
Derivative 2HepG2 (Liver)-[5]
Derivative 34T1 (Breast)-[5]
N-HydroxyphthalimideBT-20 (Breast)Potent[6]
N-HydroxyphthalimideLoVo (Colon)Potent[6]
N-HydroxyphthalimideHT-29 (Colon)Potent[6]
Phthalimide Derivative 4A549 (Lung)9.34[7]
Phthalimide Derivative 4MCF-7 (Breast)3.26[7]
Phthalimide Derivative 4HL60 (Leukemia)8.09[7]

Note: Specific IC50 values were not provided for all derivatives in the referenced literature.

Table 2: Anti-inflammatory Activity of Phthalimide Derivatives

Compound/DerivativeAssayEffectReference
LASSBio 468LPS-induced Neutrophil RecruitmentED50 = 2.5 mg/kg[8]
Phthalimide sulfonamidesLPS-induced Neutrophil RecruitmentPotent Inhibition[8]
N-(4methyl-phenyl)-4-methylphthalimideCarrageenan-induced inflammationMarked Inhibition[9]
N-(4methyl-phenyl)-4-methylphthalimideLPS-induced inflammationMarked Inhibition[9]
Hydrazono-ethyl)phenyl]isoindoline-1,3-dioneIn vitro anti-inflammatory32% decrease in inflammatory marker[10]

Experimental Protocols

1. Synthesis of this compound

This protocol is a general method and may require optimization for specific derivatives.

  • Materials:

    • Phthalic anhydride

    • 4-Aminophenol

    • Glacial acetic acid

    • 10% Aqueous potassium carbonate solution

    • Water

  • Procedure:

    • In a round-bottom flask, combine phthalic anhydride and 4-aminophenol in a 1:1 molar ratio.

    • Add glacial acetic acid to serve as a solvent.

    • Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into cold water to precipitate the crude product.

    • Collect the solid by vacuum filtration.

    • Wash the crude product with a 10% aqueous potassium carbonate solution to remove unreacted phthalic anhydride and any phthalamic acid byproduct.[1]

    • Wash the product with water until the filtrate is neutral.

    • Dry the crude product.

    • Purify the product by recrystallization from a suitable solvent, such as ethanol or glacial acetic acid.[4]

2. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized derivatives on cancer cell lines.[11]

  • Materials:

    • Cancer cell line of interest (e.g., HeLa, HepG2)

    • 96-well plates

    • Complete cell culture medium

    • This compound derivative stock solution (dissolved in a suitable solvent like DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the this compound derivative in cell culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

    • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

3. In Vitro Anti-inflammatory Assay (LPS-induced TNF-α Production)

This assay measures the ability of the synthesized derivatives to inhibit the production of the pro-inflammatory cytokine TNF-α in macrophages stimulated with lipopolysaccharide (LPS).[12]

  • Materials:

    • Macrophage cell line (e.g., RAW 264.7 or THP-1)

    • 24-well plates

    • Complete cell culture medium

    • This compound derivative stock solution

    • Lipopolysaccharide (LPS)

    • ELISA kit for TNF-α

  • Procedure:

    • Seed the macrophage cells in a 24-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 4-24 hours) to induce TNF-α production.[13] Include a negative control (no LPS) and a positive control (LPS alone).

    • Collect the cell culture supernatants.

    • Quantify the amount of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

    • Determine the percentage inhibition of TNF-α production for each concentration of the test compound compared to the positive control.

Signaling Pathway Diagrams

This compound derivatives have been shown to exert their biological effects through various signaling pathways. Below are diagrams of the TGF-β and mTOR pathways, which are often implicated in cancer and inflammation, highlighting potential points of intervention for these compounds.

TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages.[14][15] Phthalimide derivatives have been investigated as inhibitors of this pathway.[16]

TGF_beta_pathway TGFB TGF-β TGFBR2 TGF-β Receptor II TGFB->TGFBR2 TGFBR1 TGF-β Receptor I SMAD23 SMAD2/3 TGFBR1->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 TGFBR1->pSMAD23 TGFBR2->TGFBR1 Complex SMAD2/3/4 Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Gene_Expression Target Gene Expression Nucleus->Gene_Expression Inhibitor N-(4-Hydroxyphenyl) Phthalimide Derivative Inhibitor->TGFBR1 Inhibition

Figure 2. Simplified TGF-β signaling pathway with potential inhibition by this compound derivatives.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer.[17][18] Some phthalimide derivatives have been shown to inhibit this pathway.

mTOR_pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 pAKT p-AKT PIP3->pAKT Recruits & Activates AKT AKT mTORC1 mTORC1 pAKT->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Inhibits when unphosphorylated Inhibitor N-(4-Hydroxyphenyl) Phthalimide Derivative Inhibitor->mTORC1 Inhibition

Figure 3. Simplified mTOR signaling pathway with potential inhibition by this compound derivatives.

References

Validation & Comparative

A Comparative Analysis of the Cytotoxicity of N-(4-Hydroxyphenyl)Phthalimide and Cisplatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of the synthetic compound N-(4-Hydroxyphenyl)Phthalimide (NHPP) and the well-established chemotherapeutic agent, cisplatin. Due to a lack of direct comparative studies in the available scientific literature, this guide presents a summary of their individual cytotoxic profiles based on existing data. The comparison is therefore indirect and should be interpreted with caution.

Quantitative Cytotoxicity Data

No direct quantitative data (e.g., IC50 values) from a head-to-head comparison of this compound and cisplatin was identified in the reviewed literature.

This compound (NHPP)
Cisplatin

Cisplatin is a potent antitumor agent with well-documented cytotoxic effects against a wide variety of solid tumors.[1] Its cytotoxicity, however, can vary significantly between different cell lines and even between different studies on the same cell line. The following table summarizes a range of reported half-maximal inhibitory concentration (IC50) values for cisplatin against several common cancer cell lines. This variability underscores the importance of establishing baseline cytotoxicity in specific experimental settings.

Cell LineCancer TypeIC50 of Cisplatin (µM)Exposure TimeReference
HeLa Cervical Cancer~9 - 12.348 hours
HepG2 Liver Cancer~8.0 - 15.9Not Specified
A549 Lung Cancer~4.97 - 34.1524-48 hours
MCF-7 Breast Cancer~2248 hours

Experimental Protocols

The following are detailed methodologies for common in vitro cytotoxicity assays used to evaluate the efficacy of compounds like NHPP and cisplatin.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2][3][4][5][6] The amount of formazan produced is proportional to the number of living cells and is quantified by measuring the absorbance of the solubilized crystals.[2][3][4][5][6]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (NHPP or cisplatin) and a vehicle control. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration.

SRB (Sulforhodamine B) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues of cellular proteins under mildly acidic conditions.[7][8] The amount of bound dye is proportional to the total protein mass and, therefore, the number of cells.[7][8]

Procedure:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.

  • Cell Fixation: After the treatment incubation period, fix the cells by gently adding cold trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Remove the TCA and wash the plates several times with water to remove unbound TCA and serum proteins.

  • Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates with 1% acetic acid to remove any unbound SRB dye.

  • Solubilization: Add a solubilization buffer (e.g., 10 mM Tris base solution) to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510-565 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth or inhibition relative to the control and determine the IC50 value.

Visualizing Experimental and Signaling Pathways

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis A Cell Culture B Cell Seeding in 96-well Plate A->B C Addition of Test Compounds (NHPP or Cisplatin) B->C D Incubation (24-72h) C->D E Addition of Assay Reagent (e.g., MTT or SRB) D->E F Incubation E->F G Solubilization of Formazan/Dye F->G H Absorbance Measurement G->H I Calculation of Cell Viability H->I J Determination of IC50 Value I->J

Caption: General workflow for in vitro cytotoxicity assessment.

Signaling Pathways

Cisplatin exerts its cytotoxic effects primarily by forming DNA adducts, which triggers a cascade of signaling events leading to apoptosis (programmed cell death).[9][10]

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Cisplatin Cisplatin DNA_Adducts DNA Adducts Cisplatin->DNA_Adducts DNA_Damage_Recognition DNA Damage Recognition (e.g., MMR proteins) DNA_Adducts->DNA_Damage_Recognition ATR ATR Activation DNA_Damage_Recognition->ATR p73 p73 Activation DNA_Damage_Recognition->p73 p53 p53 Activation ATR->p53 MAPK MAPK Pathway Activation (JNK, p38) p53->MAPK Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 p73->Bax MAPK->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Cisplatin-induced apoptotic signaling cascade.

The precise signaling pathway of NHPP is not as well-elucidated as that of cisplatin. However, based on studies of its derivatives and related phthalimide compounds, a potential mechanism involves the inhibition of key signaling molecules and pathways related to cell proliferation, survival, and angiogenesis.[1] Another related compound, N-Hydroxyphthalimide, has been shown to suppress the mTOR signaling pathway.[11]

G cluster_cell Cancer Cell cluster_receptors Cell Surface Receptors cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm NHPP This compound VEGFR2 VEGFR-2 NHPP->VEGFR2 DNMT1 DNMT1 NHPP->DNMT1 mTOR_pathway mTOR Signaling Pathway NHPP->mTOR_pathway Angiogenesis Angiogenesis VEGFR2->Angiogenesis Gene_Expression Altered Gene Expression DNMT1->Gene_Expression Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Apoptosis Apoptosis Gene_Expression->Apoptosis mTOR_pathway->Cell_Proliferation

Caption: Putative signaling pathway of NHPP.

References

N-(4-Hydroxyphenyl)Phthalimide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of N-(4-Hydroxyphenyl)phthalimide against other phthalimide derivatives, supported by experimental data. Phthalimides are a class of compounds recognized for their wide range of biological activities, making them a focal point in medicinal chemistry. [1][2]

Executive Summary

This compound, a derivative of the versatile phthalimide scaffold, has demonstrated notable biological activity, particularly in the realms of anticancer and anti-inflammatory research.[3][4] This guide summarizes its performance in key experimental assays and compares it with other phthalimide derivatives, providing researchers with the necessary data and protocols to evaluate its potential for their specific applications. The unique combination of the phthalimide ring and the 4-hydroxyphenyl group imparts distinct chemical properties that influence its biological interactions.[3]

Performance Comparison

Anticancer Activity

The antiproliferative effects of phthalimide derivatives have been extensively studied against various cancer cell lines.[3][5] While direct comparative data for this compound is limited, the activity of the closely related N-Hydroxyphthalimide (NHPI) provides a strong benchmark. NHPI has shown potent and selective cytotoxicity against human breast carcinoma (BT-20), colon adenocarcinoma (LoVo and HT-29), and other cancer cell lines.[4]

Compound/DerivativeCell LineIC50 (µM)Reference
N-Hydroxyphthalimide (NHPI) BT-20 (Breast Carcinoma)3.14 ± 0.06[4]
LoVo (Colon Adenocarcinoma)4.05 ± 0.12[4]
HT-29 (Colon Adenocarcinoma)11.54 ± 0.12[4]
Phthalimide-based Thiazole Derivative (4c) MV4-11 (Leukemia)8.21[6]
A549 (Lung Cancer)25.57[6]
Phthalimide-based Thiazole Derivative (4g) MDA-MB-231 (Breast Cancer)9.66[6]
UMUC-3 (Bladder Cancer)19.81[6]

Table 1: Comparative Anticancer Activity of Phthalimide Derivatives. This table summarizes the half-maximal inhibitory concentration (IC50) values of N-Hydroxyphthalimide and other phthalimide derivatives against various cancer cell lines.

Anti-inflammatory Activity

Phthalimide derivatives are well-known for their anti-inflammatory properties, with thalidomide being a prominent example.[7] Their mechanism of action often involves the inhibition of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[7] A study on N-phenyl-phthalimide sulfonamides, designed as thalidomide analogues, provides comparative data on their TNF-α inhibitory activity.[8]

Compound/DerivativeAssayActivity/ResultReference
N-phenyl-phthalimide sulfonamide (3e) LPS-induced neutrophil recruitmentED50 = 2.5 mg/kg[9]
Thalidomide TNF-α production inhibition (THP-1 cells)IC50 = 239.1 µM[7]
N-functionalized phthalimide (75) TNF-α production inhibition (THP-1 cells)IC50 = 28.9 µM[7]

Table 2: Comparative Anti-inflammatory Activity of Phthalimide Derivatives. This table highlights the in vivo and in vitro anti-inflammatory activities of different phthalimide derivatives.

Experimental Protocols

Synthesis of this compound

A general and adaptable method for the synthesis of N-substituted phthalimides involves the reaction of phthalic anhydride with the corresponding amine. The following protocol is adapted from a similar synthesis.[10]

Materials:

  • Phthalic anhydride

  • 4-Aminophenol

  • Glacial acetic acid

Procedure:

  • Dissolve phthalic anhydride (1 equivalent) in glacial acetic acid.

  • Add 4-aminophenol (1 equivalent) to the solution.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][11][12]

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound and other test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.[13]

  • Add 100 µL of the solubilization solution to each well and incubate for 2 hours in the dark to dissolve the formazan crystals.[13]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

In Vitro Anti-inflammatory Activity: TNF-α Inhibition Assay

This protocol describes the measurement of TNF-α production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells using an Enzyme-Linked Immunosorbent Assay (ELISA).[14][15]

Materials:

  • RAW 264.7 macrophage cells

  • Complete culture medium

  • LPS from E. coli

  • This compound and other test compounds

  • Human TNF-α ELISA kit

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce TNF-α production.

  • Collect the cell culture supernatants.

  • Quantify the amount of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.[9][16]

  • Calculate the percentage of TNF-α inhibition for each compound concentration.

Signaling Pathway Interactions

Phthalimide derivatives exert their biological effects by modulating various signaling pathways. In cancer, the PI3K/Akt and TGF-β pathways are critical for cell survival, proliferation, and metastasis.[3][5][17][18]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Phthalimide Phthalimide Derivatives Phthalimide->PI3K

Figure 1: Phthalimide derivatives can inhibit the PI3K/Akt signaling pathway, a key regulator of cell growth and survival in cancer.

TGF_beta_Pathway TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R SMAD2_3 SMAD2/3 TGF_beta_R->SMAD2_3 P SMAD_complex SMAD2/3/4 Complex SMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Gene_Expression Gene Expression (e.g., EMT, Angiogenesis) Nucleus->Gene_Expression Phthalimide Phthalimide Derivatives Phthalimide->TGF_beta_R

Figure 2: Phthalimide derivatives can interfere with the TGF-β signaling pathway, which is implicated in tumor progression and metastasis.

Conclusion

This compound and its related derivatives represent a promising class of compounds with significant potential in anticancer and anti-inflammatory drug discovery. The data presented in this guide, along with the detailed experimental protocols, offer a solid foundation for researchers to further explore the therapeutic applications of these molecules. The provided signaling pathway diagrams illustrate the potential mechanisms of action, guiding future research into the development of more potent and selective phthalimide-based drugs.

References

Structure-Activity Relationship of N-(4-Hydroxyphenyl)Phthalimide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-(4-Hydroxyphenyl)Phthalimide scaffold has emerged as a versatile pharmacophore in medicinal chemistry, exhibiting a wide spectrum of biological activities. Analogs of this core structure have been synthesized and evaluated for their potential as anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, supported by experimental data, to aid in the rational design of more potent and selective therapeutic agents.

Comparative Biological Activity Data

The biological activities of various this compound analogs are summarized below. The data highlights the impact of different substitutions on the phthalimide and phenyl rings on their therapeutic potential.

Anticancer Activity

The antiproliferative effects of this compound analogs have been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the potency of the compounds in inhibiting cancer cell growth.

Compound ID/SubstitutionCancer Cell LineIC50 (µM)Reference
N-Hydroxyphthalimide (NHPI)BT-20 (Breast Carcinoma)3.14 ± 0.06[1]
N-Hydroxyphthalimide (NHPI)LoVo (Colon Adenocarcinoma)4.05 ± 0.12[1]
N-Hydroxyphthalimide (NHPI)HT-29 (Colon Adenocarcinoma)11.54 ± 0.12[1]
Phthalimide-based thiazole (4c)MV4-11 (Leukemia)8.21[2]
Phthalimide-based thiazole (4c)A549 (Lung Cancer)25.57[2]
Phthalimide-based thiazole (4g)MDA-MB-231 (Breast Cancer)9.66[2]
Phthalimide-based thiazole (4g)UMUC-3 (Bladder Cancer)19.81[2]

SAR Insights:

  • The introduction of an N-hydroxy group on the phthalimide ring demonstrates potent and selective cytotoxicity against breast and colon cancer cell lines.[1]

  • The addition of a thiazole ring with specific substitutions on the phenyl moiety, such as a 4-trifluoromethyl group (4c), leads to significant antiproliferative activity against leukemia and lung cancer cells.[2]

  • A sulfonamide group on the phenyl ring of the phthalimide-based thiazole analog (4g) shows high activity against breast and bladder cancer cell lines.[2]

Antimicrobial Activity

Analogs of this compound have been tested for their efficacy against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key indicator of antimicrobial potency.

Compound ID/SubstitutionMicroorganismMIC (µg/mL)Reference
Phthalimide aryl ester (3b, R=Me)Staphylococcus aureus128[3]
Phthalimide aryl ester (3b, R=Me)Pseudomonas aeruginosa128[3]
Phthalimide aryl ester (3b, R=Me)Candida tropicalis128[3]
Phthalimide aryl ester (3b, R=Me)Candida albicans128[3]
2-(1,3-dioxoisoindolin-2-yl)-N-(4-hydroxybenzyl)acetamide (4c)Mycobacterium tuberculosis0.49[4]

SAR Insights:

  • Phthalimide aryl esters, such as the methyl-substituted analog (3b), exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[3]

  • The incorporation of a 4-hydroxybenzyl)acetamide moiety at the nitrogen of the phthalimide ring (4c) results in exceptionally potent antitubercular activity.[4]

Anti-inflammatory Activity

The anti-inflammatory properties of these analogs are often assessed through their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Compound ID/SubstitutionEnzymeIC50 (µM)Reference
Phthalimide derivative (6a)COX-20.18[5]
Phthalimide derivative (6b)COX-20.24[5]
Phthalimide derivative (7a)COX-20.28[5]
Phthalimide derivative (7b)COX-20.36[5]
N-phenyl-phthalimide sulfonamide (3e)LPS-induced neutrophil recruitmentED50 = 2.5 mg/kg[6]

SAR Insights:

  • Specific substitutions on the phthalimide scaffold, as seen in compounds 6a, 6b, 7a, and 7b, can lead to potent and selective inhibition of the COX-2 enzyme.[5]

  • The presence of a sulfonyl-thiomorpholine moiety in the N-phenyl-phthalimide sulfonamide analog (3e) demonstrates potent in vivo anti-inflammatory activity by inhibiting neutrophil recruitment.[6]

Enzyme Inhibitory Activity

Beyond COX enzymes, this compound analogs have been investigated as inhibitors of other enzymes, such as carbonic anhydrases (CAs).

Compound ID/SubstitutionEnzymeKi (nM)Reference
Phthalimide-capped benzenesulfonamide (1)hCA I28.5[7]
Phthalimide-capped benzenesulfonamide (1)hCA II2.2[7]

SAR Insights:

  • Capping a benzenesulfonamide with a phthalimide moiety can result in potent inhibition of human carbonic anhydrase isoforms I and II, with selectivity for hCA II.[7]

Experimental Protocols

Synthesis of this compound Analogs

A general and widely used method for the synthesis of N-substituted phthalimides is the condensation of phthalic anhydride with a primary amine.[8][9]

Materials:

  • Phthalic anhydride

  • Appropriately substituted 4-aminophenol or other primary amine

  • Toluene or glacial acetic acid (solvent)

  • para-Toluenesulfonic acid (PTSA) (catalyst, if using toluene)

Procedure (Conventional Heating):

  • In a round-bottom flask, combine equimolar amounts of phthalic anhydride and the desired primary amine (e.g., 4-aminophenol).[8]

  • Add a suitable solvent, such as toluene, along with a catalytic amount of PTSA (e.g., 0.1 eq).[8] Alternatively, use glacial acetic acid as both the solvent and catalyst.[9]

  • Reflux the reaction mixture with stirring for several hours (e.g., 9 hours in toluene at 110°C).[8]

  • Upon completion, cool the reaction mixture.

  • If using toluene, remove the solvent under reduced pressure. If using acetic acid, pour the mixture into water to precipitate the product.[10]

  • Collect the crude product by filtration.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[8]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines

  • Culture medium

  • 96-well plates

  • Test compounds (this compound analogs)

  • MTT labeling reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.[11]

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).[1][11]

  • After the incubation period, add 10-20 µL of MTT labeling reagent to each well and incubate for 4 hours at 37°C.[11]

  • Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 540-590 nm using a microplate reader.

  • Calculate the percentage of cell viability and the IC50 value for each compound.

Cyclooxygenase (COX) Inhibition Assay

The inhibitory activity of the compounds against COX-1 and COX-2 can be determined using commercially available screening kits or by following established protocols. A common method involves the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.[12]

Materials:

  • COX-1 and COX-2 enzymes (human recombinant)

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • Test compounds

  • 96-well plate

  • Fluorometric microplate reader

Procedure (General Fluorometric Assay):

  • Prepare a reaction mixture containing the COX assay buffer, COX probe, and COX cofactor.

  • Add the test inhibitor at various concentrations to the designated wells of a 96-well plate.

  • Add the COX-2 enzyme to the wells.

  • Initiate the reaction by adding the arachidonic acid solution.

  • Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes.[12]

  • The rate of the reaction is determined from the linear portion of the kinetic curve.

  • Calculate the percentage of inhibition and the IC50 value for each compound.

Visualizations

The following diagrams illustrate key concepts related to the structure-activity relationship and experimental evaluation of this compound analogs.

SAR_General_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Phthalic_Anhydride Phthalic Anhydride Condensation Condensation Reaction Phthalic_Anhydride->Condensation Substituted_Amine Substituted 4-Aminophenol Substituted_Amine->Condensation Target_Analog This compound Analog Condensation->Target_Analog Anticancer Anticancer Assays Target_Analog->Anticancer Test Antimicrobial Antimicrobial Assays Target_Analog->Antimicrobial Test Anti_inflammatory Anti-inflammatory Assays Target_Analog->Anti_inflammatory Test Enzyme_Inhibition Enzyme Inhibition Assays Target_Analog->Enzyme_Inhibition Test SAR_Analysis Structure-Activity Relationship Analysis Anticancer->SAR_Analysis Antimicrobial->SAR_Analysis Anti_inflammatory->SAR_Analysis Enzyme_Inhibition->SAR_Analysis

Caption: General workflow for SAR studies of this compound analogs.

Anticancer_Mechanism Phthalimide_Analog N-Hydroxyphthalimide Analog mTOR_Signaling mTOR Signaling Pathway Phthalimide_Analog->mTOR_Signaling inhibits Cell_Proliferation Inhibition of Cell Proliferation mTOR_Signaling->Cell_Proliferation promotes Apoptosis Induction of Apoptosis mTOR_Signaling->Apoptosis inhibits Cancer_Cell_Death Cancer Cell Death Cell_Proliferation->Cancer_Cell_Death Apoptosis->Cancer_Cell_Death

Caption: Proposed anticancer mechanism of action for N-Hydroxyphthalimide analogs.

Experimental_Workflow_MTT A Seed Cancer Cells in 96-well plate B Treat with Phthalimide Analogs A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Add Solubilization Solution E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 Values G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

In Vitro Anticancer Activity of N-(4-Hydroxyphenyl)Phthalimide: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing in vitro studies on N-(4-Hydroxyphenyl)Phthalimide (N4HPP) reveals a notable gap in publicly available, direct comparative data against other anticancer agents. While the broader class of phthalimide derivatives has demonstrated promising anticancer properties, specific quantitative comparisons for N4HPP are not readily found in the current body of scientific literature. This guide, therefore, summarizes the general findings on phthalimide derivatives as anticancer agents and outlines the methodologies commonly employed in their in vitro evaluation, drawing parallels to how N4HPP's activity would be assessed.

The exploration of phthalimides as a scaffold for the development of new anticancer drugs has been an active area of research. Studies have shown that various derivatives of phthalimide exhibit antiproliferative effects against a range of cancer cell lines, including cervical (HeLa), liver (HepG2), and breast (4T1) cancer cells. However, specific experimental data detailing the anticancer activity of this compound itself, in a direct comparison with standard chemotherapeutic drugs like doxorubicin or cisplatin, remains elusive in the reviewed literature.

Comparison with Standard Anticancer Agents

A pivotal study by Sierra-Rivera et al. (2021) evaluated the antiproliferative activity of forty-three phthalimide derivatives against HeLa, HepG2, and 4T1 cancer cell lines, using doxorubicin as a positive control.[1][2] This research highlights the potential of the phthalimide scaffold in cancer therapy. While the study provides a framework for comparison, it does not explicitly identify this compound among the tested compounds, which are referred to by alphanumeric codes. Without access to the study's supplementary materials detailing the chemical structures of all tested derivatives, a direct data comparison for N4HPP cannot be constructed.

Experimental Protocols for In Vitro Validation

The following sections detail the standard experimental methodologies used to assess the anticancer activity of compounds like N4HPP in vitro. These protocols are based on established practices in cancer research and are similar to those that would be used in a direct comparative study.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Methodology:

    • Cancer cell lines (e.g., HeLa, HepG2, 4T1) are seeded in 96-well plates and incubated to allow for cell attachment.

    • Cells are then treated with various concentrations of the test compound (e.g., N4HPP) and a comparator drug (e.g., doxorubicin) for a specified period, typically 24, 48, or 72 hours.

    • After the incubation period, an MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

    • The formazan crystals are then dissolved in a solubilizing agent (e.g., DMSO).

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

    • The half-maximal inhibitory concentration (IC50) value, which is the concentration of the drug that inhibits 50% of cell growth, is calculated from the dose-response curve.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate cancer cells. Annexin V staining in conjunction with propidium iodide (PI) allows for the differentiation between viable, apoptotic, and necrotic cells.

  • Methodology:

    • Cells are treated with the test compound and a comparator at their respective IC50 concentrations for a defined period.

    • Both adherent and floating cells are collected and washed with a binding buffer.

    • The cells are then stained with Annexin V-FITC and PI according to the manufacturer's protocol.

    • The stained cells are analyzed by flow cytometry. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

Anticancer agents can exert their effects by arresting the cell cycle at specific phases, thereby preventing cell proliferation. Cell cycle distribution is commonly analyzed by flow cytometry after staining the cellular DNA with a fluorescent dye like propidium iodide.

  • Methodology:

    • Cancer cells are treated with the test compounds for a predetermined time.

    • The cells are harvested, washed, and fixed in cold ethanol.

    • Following fixation, the cells are treated with RNase to remove RNA and then stained with propidium iodide.

    • The DNA content of the cells is then analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.

Visualizing Experimental Workflows

To illustrate the logical flow of in vitro anticancer activity validation, the following diagrams are provided.

Experimental_Workflow cluster_assays In Vitro Assays MTT MTT Assay (Cell Viability) Data Data Analysis (IC50, % Apoptosis, % Cell Cycle Phase) MTT->Data Apoptosis Annexin V/PI Staining (Apoptosis) Apoptosis->Data CellCycle PI Staining (Cell Cycle Analysis) CellCycle->Data Start Cancer Cell Lines (e.g., HeLa, HepG2, 4T1) Treatment Treatment with N4HPP vs. Alternative Start->Treatment Treatment->MTT Treatment->Apoptosis Treatment->CellCycle

Caption: Workflow for in vitro anticancer validation.

Signaling_Pathway_Hypothesis N4HPP This compound Target Molecular Target(s) (e.g., Kinases, DNA) N4HPP->Target Binds to Pathway Signaling Pathway Modulation Target->Pathway Activates/Inhibits Apoptosis Induction of Apoptosis Pathway->Apoptosis CellCycleArrest Cell Cycle Arrest Pathway->CellCycleArrest

Caption: Hypothetical signaling pathway for N4HPP.

References

Unveiling Molecular Interactions: A Comparative In Silico Docking Analysis of N-(4-Hydroxyphenyl)Phthalimide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Binding Affinities of N-(4-Hydroxyphenyl)Phthalimide with Key Protein Targets Implicated in Cancer and Inflammation.

This guide offers researchers, scientists, and drug development professionals a comparative overview of in silico docking studies of this compound with various protein targets. Phthalimide and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer and anti-inflammatory effects.[1][2] this compound, in particular, has been noted for its potential antiproliferative and enzyme-inhibiting properties.[1] This report synthesizes available data on its interactions with key proteins—DNA methyltransferase 1 (DNMT1), Cyclooxygenase-2 (COX-2), and Activin receptor-like kinase 5 (ALK5)—providing insights into its potential mechanisms of action.

Comparative Analysis of Binding Affinities

Molecular docking simulations are instrumental in predicting the binding orientation and affinity of a small molecule to its protein target. The binding energy, expressed in kcal/mol, is a critical metric where lower values suggest a more favorable interaction. While direct in silico docking data for this compound is not extensively available in the reviewed literature, this guide presents data for structurally related phthalimide derivatives to provide a comparative perspective.

Target ProteinLigand (Phthalimide Derivative)Binding Energy (kcal/mol)Reference CompoundBinding Energy (kcal/mol)
DNMT1 Data for this compound not available-S-adenosyl-L-homocysteine (SAH)-
COX-2 4-(N'-{1-[4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-phenyl]-ethylidene}-hydrazino)-benzenesulfonamide-17.89Celecoxib-17.27[3]
ALK5 P7 (a complex phthalimide derivative)-12.28Capecitabine-6.95

Note: The binding energy values are sourced from studies on various phthalimide derivatives and are presented for comparative purposes. The exact binding energy for this compound may vary.

Experimental Protocols

The following methodologies are based on established protocols for in silico docking studies with the target proteins mentioned.

Molecular Docking with DNA Methyltransferase 1 (DNMT1)
  • Software: AutoDock Vina, LeDock, or MOE (Molecular Operating Environment).[4]

  • Protein Preparation: The crystal structure of human DNMT1 (e.g., PDB ID: 4WXX) is obtained from the Protein Data Bank. The protein is prepared by removing water molecules, adding polar hydrogens, and assigning charges using the MFF94x forcefield.[5]

  • Ligand Preparation: The 3D structure of this compound is built and energy-minimized using a suitable forcefield (e.g., MMFF94). The most stable tautomer at physiological pH (7.4) is selected.

  • Docking Procedure: Docking is performed using a validated protocol. For instance, with Vina, an exhaustiveness of 8 is typically used, and multiple binding modes are generated.[4] The docking grid is centered on the S-adenosyl-L-homocysteine (SAH) binding site.[5]

  • Analysis: The resulting poses are analyzed based on their binding energy scores and interactions with key amino acid residues in the catalytic pocket.

Molecular Docking with Cyclooxygenase-2 (COX-2)
  • Software: AutoDock Tools and AutoDock Vina.[6][7]

  • Protein Preparation: The X-ray crystal structure of COX-2 (e.g., PDB ID: 5IKT or 3LN1) is downloaded from the Protein Data Bank.[6][7] Water molecules and co-crystallized ligands are removed. Polar hydrogens and Kollman charges are added to the protein.[6]

  • Ligand Preparation: The 3D structure of this compound is generated and energy-minimized. Gasteiger partial charges are assigned, and non-polar hydrogens are merged.[6]

  • Grid Box Definition: A grid box is centered on the active site of the enzyme, often defined by the position of a co-crystallized inhibitor like celecoxib.[6]

  • Docking Simulation: The docking simulation is performed using the Lamarckian Genetic Algorithm in AutoDock. The results are clustered and ranked based on the predicted binding energy.

  • Visualization: The interactions of the best-docked pose are visualized to identify key hydrogen bonds and hydrophobic interactions with active site residues.

Molecular Docking with Activin Receptor-Like Kinase 5 (ALK5)
  • Software: AutoDock is a commonly used tool for this target.

  • Protein Preparation: The crystal structure of the ALK5 kinase domain is retrieved from the Protein Data Bank. Water molecules and any co-crystallized ligands are removed, and the structure is prepared for docking.

  • Ligand Preparation: The structure of this compound is prepared by optimizing its geometry and assigning appropriate charges.

  • Docking and Analysis: The ligand is docked into the ATP-binding site of ALK5. The binding energy is calculated, and the interactions with key amino acid residues are analyzed to understand the binding mode.

Visualizing Molecular Pathways and Processes

To better understand the context of these in silico studies, the following diagrams illustrate a general drug discovery workflow and the signaling pathways associated with the target proteins.

general_workflow cluster_discovery Discovery & Preclinical cluster_clinical Clinical Trials Target Identification Target Identification Lead Discovery Lead Discovery Target Identification->Lead Discovery HTS & Virtual Screening Lead Optimization Lead Optimization Lead Discovery->Lead Optimization SAR Studies In Vitro & In Vivo Studies In Vitro & In Vivo Studies Lead Optimization->In Vitro & In Vivo Studies ADMET Profiling Phase I Phase I In Vitro & In Vivo Studies->Phase I Phase II Phase II Phase I->Phase II Phase III Phase III Phase II->Phase III FDA Review & Approval FDA Review & Approval Phase III->FDA Review & Approval signaling_pathways cluster_cancer Cancer Progression cluster_inflammation Inflammatory Response DNMT1 DNMT1 Gene Silencing Gene Silencing DNMT1->Gene Silencing Hypermethylation ALK5 ALK5 Cell Proliferation & Metastasis Cell Proliferation & Metastasis ALK5->Cell Proliferation & Metastasis TGF-β Pathway COX2 COX-2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain N_4_Hydroxyphenyl_Phthalimide N-(4-Hydroxyphenyl) Phthalimide N_4_Hydroxyphenyl_Phthalimide->DNMT1 Inhibition N_4_Hydroxyphenyl_Phthalimide->ALK5 Inhibition N_4_Hydroxyphenyl_Phthalimide->COX2 Inhibition

References

A Comparative Analysis of N-(4-Hydroxyphenyl)phthalimide Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of N-(4-Hydroxyphenyl)phthalimide, a synthetic compound belonging to the phthalimide class of molecules. Phthalimides have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuropharmacological effects. This document aims to objectively compare the performance of this compound and its derivatives with established therapeutic agents, supported by available experimental data and detailed methodologies.

Executive Summary

This compound and its derivatives have demonstrated a broad spectrum of biological activities in preclinical studies. While specific quantitative data for the parent compound is limited in publicly available literature, research on its derivatives suggests potential therapeutic applications. This guide summarizes the known bioactivities, compares them with standard drugs, and provides detailed experimental protocols for key assays to facilitate further research and development in this area.

Data Presentation: Comparative Bioactivity

Due to the limited availability of specific quantitative bioactivity data for this compound, this section presents a comparative summary of the activity of its derivatives and established drugs in relevant therapeutic areas.

Table 1: Anticancer Activity
CompoundCancer Cell LineIC50 ValueReference
Thalidomide Multiple Myeloma (various)4-11 mM[1]
HepG-2 (Liver)11.26 ± 0.54 µM[2]
PC3 (Prostate)14.58 ± 0.57 µM[2]
MCF-7 (Breast)16.87 ± 0.7 µM[2]
Lenalidomide Multiple Myeloma (various)0.15 - 7 µM[3]
T-regulatory cells~10 µM[4]
MDA-MB-231 (Breast)>100 µM (alone)[5]
Pomalidomide RPMI8226 (Multiple Myeloma)8 µM[6]
OPM2 (Multiple Myeloma)10 µM[6]
T-regulatory cells~1 µM[4]
N-Hydroxyphthalimide (analog) BT-20 (Breast)3.14 ± 0.06 µM
LoVo (Colon)4.05 ± 0.12 µM
HT-29 (Colon)11.54 ± 0.12 µM
Phthalimide Derivatives (various) HeLa (Cervical), 4T1 (Breast)Varies (up to 99% inhibition)[7]
Table 2: Anti-inflammatory Activity
CompoundAssayIC50 ValueReference
Celecoxib COX-2 Inhibition40 nM[8]
COX-2 Inhibition (human dermal fibroblasts)91 nmol/l[9]
N-Phenyl-phthalimide sulfonamide (derivative 3e) LPS-induced neutrophil recruitment (in vivo)ED50 = 2.5 mg/kg[10]
4-(N'-{1-[4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-phenyl]-ethylidene}-hydrazino)-benzenesulfonamide (derivative 17c) In vitro anti-inflammatory activity32% decrease in inflammation[11]

Note: The anti-inflammatory activity of phthalimide derivatives is often attributed to the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammation pathway[11].

Table 3: Antimicrobial Activity
CompoundMicroorganismMIC ValueReference
Ciprofloxacin Escherichia coli≤0.06 µg/mL (susceptible)[12]
Staphylococcus aureus (MRSA)12.5 µM[13]
Fluconazole Candida albicans≤8 µg/ml (susceptible)[14]
Candida kefyr0.25 mg/l[15]
Phthalimide Derivatives (various) Staphylococcus aureus, Escherichia coliShowed significant activity[12]
Pseudomonas aeruginosa, Streptococcus pyogenes, Candida albicansShowed very high activity[16]

Note: The antimicrobial mechanism of phthalimides may involve the inhibition of bacterial DNA gyrase[17].

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the bioactivity analysis.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives, thalidomide) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Microtiter Plates: Fill the wells of a 96-well microtiter plate with a serial dilution of the test compound in a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microbe without compound) and a negative control (broth without microbe).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

COX-2 Inhibition Assay for Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

  • Enzyme and Substrate Preparation: Prepare a reaction mixture containing purified COX-2 enzyme, a heme cofactor, and a buffer. The substrate is typically arachidonic acid.

  • Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the test compound or a known COX-2 inhibitor (e.g., celecoxib) for a specific time.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Product Detection: The product of the COX-2 reaction (e.g., Prostaglandin E2) can be measured using various methods, such as an enzyme-linked immunosorbent assay (ELISA) or by monitoring the oxidation of a colorimetric or fluorometric probe.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Mandatory Visualization

Anticancer Mechanism of Action: mTOR Signaling Pathway

The mTOR (mammalian target of rapamycin) signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is often implicated in cancer[18][19]. Some anticancer drugs, including derivatives of phthalimides, are known to target this pathway[13].

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_pi3k_akt PI3K/AKT Pathway cluster_mtorc1 mTORC1 Complex cluster_downstream_mtorc1 Downstream Effects of mTORC1 Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 AKT AKT PI3K->AKT AKT->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth Autophagy Inhibition Autophagy Inhibition mTORC1->Autophagy Inhibition N-Hydroxyphthalimide (analog) N-Hydroxyphthalimide (analog) N-Hydroxyphthalimide (analog)->mTORC1 Inhibits COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli COX-2 COX-2 Inflammatory Stimuli->COX-2 Induces Arachidonic Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins Catalyzed by COX-2 Inflammation Inflammation Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX-2 Inhibits Phthalimide Derivatives Phthalimide Derivatives Phthalimide Derivatives->COX-2 Inhibit MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading Data Analysis Data Analysis Absorbance Reading->Data Analysis

References

Unraveling the Multifaceted Mechanism of Action of N-(4-Hydroxyphenyl)Phthalimide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In a comprehensive analysis aimed at elucidating the therapeutic potential of N-(4-Hydroxyphenyl)Phthalimide, this guide provides a detailed comparison of its mechanism of action across anticancer, antimicrobial, and neuropharmacological landscapes. By synthesizing available experimental data, this report offers researchers, scientists, and drug development professionals a valuable resource for understanding the compound's performance relative to established and alternative agents.

This compound, a member of the versatile phthalimide class of compounds, has demonstrated a broad spectrum of biological activities. Its therapeutic promise stems from its ability to interact with multiple cellular targets, a characteristic attributed to its distinct chemical structure featuring a planar phthalimide ring and a reactive hydroxyl group on the phenyl substituent. This guide delves into the specifics of these interactions, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Anticancer Activity: A Multi-pronged Assault on Malignancy

The anticancer properties of this compound and its analogs are primarily attributed to their interference with critical cellular pathways that govern cancer cell proliferation, survival, and epigenetic regulation.

One of the key mechanisms identified is the suppression of the mTOR (mammalian target of rapamycin) signaling pathway . The related compound, N-Hydroxyphthalimide, has been shown to inhibit both mTORC1 and mTORC2 complexes, leading to G2/M phase cell cycle arrest and induction of apoptosis through the mitochondrial pathway. This disruption of the central regulator of cell growth and metabolism highlights a significant avenue for its anticancer effects.

Furthermore, derivatives of this compound have been investigated as potential inhibitors of DNA methyltransferase 1 (DNMT1) . By inhibiting this key enzyme responsible for maintaining DNA methylation patterns, these compounds can lead to the re-expression of tumor suppressor genes that are often silenced in cancer cells. This epigenetic modulation presents a powerful strategy for cancer therapy.

The Transforming Growth Factor-beta (TGF-β) signaling pathway , which plays a dual role in cancer progression, has also been identified as a potential target for phthalimide derivatives. Modulation of this pathway can influence cancer cell growth, invasion, and metastasis.

Experimental Data Summary: Anticancer Activity

Compound/AlternativeTarget PathwayCell LineIC50 (µM)Reference
N-Hydroxyphthalimide mTOR SignalingBT-203.14 ± 0.06[1]
LoVo4.05 ± 0.12[1]
HT-2911.54 ± 0.12[1]
Decitabine (DNMT1 Inhibitor) DNMT1Various~0.5 - 2.1[2]
Rapamycin (mTOR Inhibitor) mTOR SignalingVariousVaries[3]

Signaling Pathway Diagram: mTOR Inhibition

mTOR_Pathway Growth Factors Growth Factors PI3K/Akt PI3K/Akt Growth Factors->PI3K/Akt activates mTORC1 mTORC1 PI3K/Akt->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 phosphorylates Protein Synthesis Protein Synthesis S6K1->Protein Synthesis promotes 4E-BP1->Protein Synthesis inhibits when active Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation This compound This compound This compound->mTORC1 inhibits

Caption: Inhibition of the mTOR signaling pathway by this compound.

Experimental Workflow: Western Blot for mTOR Pathway Analysis

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Cell Lysis Cell Lysis Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Primary Antibody Blocking->Primary Antibody Secondary Antibody Secondary Antibody Primary Antibody->Secondary Antibody Detection Detection Secondary Antibody->Detection

Caption: Workflow for analyzing mTOR pathway protein expression via Western blot.

Antimicrobial Efficacy: Targeting Fungal and Bacterial Pathogens

Phthalimide derivatives have emerged as promising antimicrobial agents. The proposed mechanisms of action for this compound and its analogs include:

  • Inhibition of Ergosterol Biosynthesis: In fungal species such as Candida albicans, these compounds are thought to interfere with the synthesis of ergosterol, an essential component of the fungal cell membrane. This disruption leads to increased membrane permeability and ultimately cell death.

  • Interaction with Bacterial DNA Gyrase B: The phthalimide moiety has been suggested to interact with the B subunit of bacterial DNA gyrase, an enzyme crucial for DNA replication and repair. Inhibition of this enzyme leads to bacterial cell death. Some studies also suggest a potential interaction with the 50S ribosomal subunit, thereby inhibiting protein synthesis.

Experimental Data Summary: Antimicrobial Activity

Compound/AlternativeOrganismMIC (µg/mL)Reference
Phthalimide aryl ester 3b S. aureus128[4]
P. aeruginosa128[4]
C. tropicalis128[4]
C. albicans128[4]
N-butylphthalimide (NBP) C. albicans100[5]
S. epidermidis100[5]
Fluconazole C. albicansVaries[4]
Ciprofloxacin E. coliVaries[6]
S. aureusVaries[6]

Logical Relationship: Antifungal Mechanism

Caption: Proposed antifungal mechanism of this compound.

Neuropharmacological Potential: Modulating Neuronal Signaling

The neuropharmacological effects of phthalimide derivatives are diverse, with evidence suggesting activity as anticonvulsant, sedative, and anti-hypersensitivity agents. A key proposed mechanism is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor . By blocking the NMDA receptor, these compounds can modulate excitatory neurotransmission, which is implicated in a variety of neurological disorders.

Experimental Data Summary: Neuropharmacological Activity

While specific quantitative data for this compound's neuropharmacological effects are limited, studies on related phthalimide derivatives provide valuable insights into their potential.

Detailed Experimental Protocols

To ensure the reproducibility and validation of the findings presented, detailed experimental protocols for the key assays are provided below.

Anticancer Activity Assays

  • MTT Assay for Cell Viability:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat cells with various concentrations of this compound or control compounds for 48-72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

  • Western Blot Analysis for mTOR Pathway Proteins:

    • Treat cells with this compound for the desired time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against mTOR, p-mTOR, S6K1, p-S6K1, 4E-BP1, and p-4E-BP1 overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • DNMT1 Activity Assay (Colorimetric):

    • Use a commercially available DNMT1 inhibitor screening kit.

    • Add the DNMT1 enzyme, substrate, and various concentrations of this compound to the assay wells.

    • Incubate to allow the methylation reaction to occur.

    • Add a capture antibody that specifically binds to the methylated DNA.

    • Add a detection antibody conjugated to an enzyme.

    • Add a colorimetric substrate and measure the absorbance to determine the level of DNMT1 activity.

    • Calculate the IC50 value for DNMT1 inhibition.

Antimicrobial Susceptibility Testing

  • Broth Microdilution Method for Minimum Inhibitory Concentration (MIC):

    • Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate containing appropriate broth media.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Incubate the plates at the optimal temperature for the microorganism for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Neuropharmacological Assays

  • Calcium Imaging Assay for NMDA Receptor Activity:

    • Culture primary neurons or a suitable cell line expressing NMDA receptors on glass coverslips.

    • Load the cells with a calcium indicator dye (e.g., Fura-2 AM).

    • Perfuse the cells with a buffer containing NMDA and glycine to activate the receptors.

    • Measure the changes in intracellular calcium concentration using a fluorescence microscope.

    • Apply this compound and observe its effect on the NMDA-induced calcium influx to determine its antagonistic activity.

This guide provides a foundational understanding of the mechanism of action of this compound. Further research is warranted to fully elucidate its therapeutic potential and to translate these promising preclinical findings into clinical applications.

References

Comparative Analysis of N-(4-Hydroxyphenyl)Phthalimide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive cross-validation of experimental results for N-(4-Hydroxyphenyl)Phthalimide and its analogs. It offers a comparative analysis of its biological activities, supported by experimental data, to aid in evaluating its potential as a therapeutic agent.

This compound, a derivative of phthalimide, has garnered significant interest within the scientific community due to its structural similarity to thalidomide and its potential as a versatile pharmacophore. This guide synthesizes available experimental data on its anticancer, antimicrobial, and enzyme-inhibiting properties, presenting a clear comparison with relevant alternatives.

Performance Comparison

To provide a clear and concise overview, the following tables summarize the quantitative data available for this compound and its close analogs. It is important to note that specific experimental data for this compound is limited in publicly available literature. Therefore, data from structurally similar compounds, such as N-Hydroxyphthalimide, are included for comparative purposes, with the understanding that these are proxies and direct experimental validation is necessary.

Anticancer Activity

The antiproliferative effects of phthalimide derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)
N-HydroxyphthalimideBT-20 (Breast Carcinoma)3.14 ± 0.06--
N-HydroxyphthalimideLoVo (Colon Adenocarcinoma)4.05 ± 0.12--
N-HydroxyphthalimideHT-29 (Colon Adenocarcinoma)11.54 ± 0.12--
Phthalimide Ester 6a MCF-7 (Breast Cancer)Best Cytotoxic Compound--
Naphthalimide 5c HepG-2 (Liver Cancer)2.74 ± 0.1--
Naphthalimide 5c MCF-7 (Breast Cancer)3.93 ± 0.2--

Note: Data for this compound is not specified in the reviewed literature. The data for N-Hydroxyphthalimide is presented as a close structural analog.[1]

Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent. The following table presents MIC values for various phthalimide derivatives against bacterial and fungal strains.

CompoundMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Phthalimide Aryl Ester 3b Staphylococcus aureus128Chloramphenicol32
Phthalimide Aryl Ester 3b Pseudomonas aeruginosa128Chloramphenicol64
Phthalimide Aryl Ester 3b Candida albicans128Fluconazole128
Phthalimide Aryl Ester 3b Candida tropicalis128Fluconazole256
N-Butylphthalimide (NBP)Candida albicans100--
N-Butylphthalimide (NBP)Staphylococcus epidermidis100--
N-Butylphthalimide (NBP)Uropathogenic E. coli200--

Note: Specific MIC values for this compound were not found in the reviewed literature. The data presented is for other phthalimide derivatives to provide a comparative context.[2]

Enzyme Inhibition

Phthalimide derivatives have been investigated as inhibitors of various enzymes. The inhibitory activity is typically reported as IC50 or Ki values.

Compound ClassEnzymeIC50 / KiReference CompoundIC50 / Ki
Phthalimide-capped benzene sulphonamidesCarbonic Anhydrase I (hCA I)Ki = 28.5 nM (Compound 1 )AcetazolamideKi = 250 nM
Phthalimide-capped benzene sulphonamidesCarbonic Anhydrase II (hCA II)Ki = 2.2 nM (Compound 1 )AcetazolamideKi = 12 nM
Phthalimide derivativesCytochrome P450 2C9 (CYP2C9)Significant Inhibition--
Phthalimide derivativesCytochrome P450 2C19 (CYP2C19)Significant Inhibition--

Note: Quantitative enzyme inhibition data for this compound is not specified. The data reflects the activity of other phthalimide derivatives against these enzymes.[3][4]

Mechanism of Action: A Probable Signaling Pathway

The biological activities of this compound are likely mediated through a mechanism similar to that of thalidomide and its analogs, which involves the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex. This complex plays a crucial role in protein degradation through the ubiquitin-proteasome system. Phthalimide-based compounds can act as "molecular glues," altering the substrate specificity of the CRBN complex, leading to the degradation of specific target proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This targeted protein degradation can, in turn, induce downstream effects like apoptosis in cancer cells.

G Presumed Signaling Pathway of this compound cluster_0 Cellular Environment cluster_1 Ubiquitination & Degradation cluster_2 Downstream Effects N4HPP This compound CRBN Cereblon (CRBN) N4HPP->CRBN Binds to E3_Ligase CRL4-CRBN E3 Ubiquitin Ligase CRBN->E3_Ligase DDB1 DDB1 DDB1->E3_Ligase CUL4A CUL4A CUL4A->E3_Ligase Rbx1 Rbx1 Rbx1->E3_Ligase Neosubstrate Neosubstrate (e.g., IKZF1/3) E3_Ligase->Neosubstrate Recruits PolyUb Polyubiquitination Neosubstrate->PolyUb Undergoes Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Targeted by Degradation Protein Degradation Proteasome->Degradation Apoptosis Apoptosis Degradation->Apoptosis Leads to

Presumed mechanism of action for this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activity of phthalimide derivatives.

Anticancer Activity: MTT Assay

This colorimetric assay assesses cell viability by measuring the metabolic activity of cells.

Materials:

  • This compound

  • Cancer cell lines (e.g., HeLa, HepG2)

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value.

G Experimental Workflow for MTT Assay Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Compound Treat with this compound Incubate_24h->Treat_Compound Incubate_48_72h Incubate for 48-72h Treat_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Measure_Absorbance Measure Absorbance at 570nm Add_Solubilizer->Measure_Absorbance Analyze_Data Calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

References

Unveiling the Potency of Phthalimide-Based Inhibitors Against Carbonic Anhydrase: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of drug discovery, the quest for potent and selective enzyme inhibitors is paramount. This guide provides a comprehensive evaluation of the enzyme inhibition kinetics of a series of phthalimide-capped benzene sulphonamides, with a particular focus on their activity against human carbonic anhydrase (hCA) isoforms I and II. These compounds are compared against the well-established clinical inhibitor, Acetazolamide, offering researchers, scientists, and drug development professionals a clear perspective on their potential.

Quantitative Comparison of Inhibition Potency

The inhibitory effects of the phthalimide-capped benzene sulphonamides and the standard inhibitor, Acetazolamide, were quantified by determining their inhibition constants (Kᵢ). A lower Kᵢ value signifies a higher binding affinity and, consequently, a more potent inhibition of the enzyme. The data, summarized in the table below, highlights the remarkable potency of these novel compounds, particularly compound 1 , which demonstrates significantly greater efficacy against both hCA I and h-CA II compared to Acetazolamide.[1][2][3][4]

CompoundTarget EnzymeKᵢ (nM)[1][2][3][4]
Compound 1 hCA I28.5
hCA II2.2
Compound 3 hCA I-
hCA II-
Compound 4 hCA I-
hCA IIInhibitor
Compound 10 hCA IInhibitor
hCA IIInhibitor
Compound 15 hCA IInhibitor
hCA II-
Acetazolamide (Standard) hCA I250
hCA II12

Note: Specific Kᵢ values for compounds 3, 4, 10, and 15 were not provided in the source material, but they were identified as inhibitors.

Experimental Protocols

The determination of the enzyme inhibition kinetics was performed using a stopped-flow CO₂ hydration assay. This method measures the catalytic activity of carbonic anhydrase by monitoring the pH change resulting from the hydration of carbon dioxide.

Materials and Reagents:
  • Enzyme: Purified human carbonic anhydrase I and II isoforms.

  • Buffer: Tris-HCl buffer (pH 7.4).

  • Substrate: Carbon dioxide (CO₂) saturated solution.

  • Inhibitors: Phthalimide-capped benzene sulphonamide derivatives and Acetazolamide, dissolved in a suitable solvent (e.g., DMSO).

  • pH Indicator: A suitable pH indicator to monitor the reaction.

Assay Procedure:
  • Enzyme and Inhibitor Pre-incubation: The enzyme solution is pre-incubated with various concentrations of the inhibitor (or vehicle control) for a specified period to allow for binding.

  • Reaction Initiation: The enzyme-inhibitor mixture is rapidly mixed with the CO₂-saturated buffer in a stopped-flow instrument.

  • Data Acquisition: The change in pH over time is monitored spectrophotometrically using the pH indicator. The initial rate of the reaction is calculated from the linear phase of the progress curve.

  • Data Analysis: The inhibition constant (Kᵢ) is determined by fitting the initial rate data at different inhibitor concentrations to the appropriate enzyme inhibition model (e.g., Michaelis-Menten kinetics for competitive inhibition).

Visualizing the Experimental Workflow and Physiological Pathway

To further elucidate the experimental process and the biological context of carbonic anhydrase inhibition, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Carbonic Anhydrase Solution Preincubation Pre-incubation: Enzyme + Inhibitor Enzyme->Preincubation Inhibitor Test Compound/Standard (e.g., Acetazolamide) Inhibitor->Preincubation Substrate CO2 Saturated Buffer Mixing Rapid Mixing (Stopped-Flow) Substrate->Mixing Preincubation->Mixing Measurement Spectrophotometric Measurement of pH Change Mixing->Measurement Rate Calculate Initial Reaction Rates Measurement->Rate Kinetics Determine Ki Values Rate->Kinetics

Enzyme Inhibition Assay Workflow

Carbonic anhydrases are ubiquitous enzymes that play a crucial role in various physiological processes, primarily by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[5][6][7] This reaction is fundamental to pH regulation, CO₂ transport, and ion exchange in numerous tissues.[5][6][7]

G cluster_reaction Catalyzed Reaction CO2 CO2 H2CO3 H2CO3 (Carbonic Acid) CO2->H2CO3 + H2O H2O H2O H2CO3->CO2 - H2O HCO3 HCO3- (Bicarbonate) H2CO3->HCO3 Spontaneous H_ion H+ (Proton) H2CO3->H_ion Spontaneous HCO3->H2CO3 + H+ CA Carbonic Anhydrase CA->H2CO3 Inhibitor Inhibitor (e.g., Phthalimide derivative) Inhibitor->CA

Carbonic Anhydrase Physiological Pathway and Inhibition

Conclusion

The presented data compellingly demonstrates that phthalimide-capped benzene sulphonamides are a promising class of carbonic anhydrase inhibitors. Notably, Compound 1 exhibits superior inhibitory potency against both hCA I and hCA II when compared to the established drug, Acetazolamide.[1][2][3][4] This highlights the potential of this scaffold for the development of novel therapeutic agents targeting carbonic anhydrase-related pathologies. The detailed experimental protocol and illustrative diagrams provided in this guide offer a solid foundation for further research and development in this area.

References

Comparative Bioactivity Analysis: N-(4-Hydroxyphenyl)phthalimide and Its Derivatives Against Known Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported bioactivity of N-(4-Hydroxyphenyl)phthalimide and its structural analogs against established inhibitors in the fields of anti-inflammatory and antimicrobial research. Due to the limited availability of direct quantitative bioactivity data for this compound, this comparison leverages data from closely related phthalimide derivatives to provide insights into the potential activity of this class of compounds.

I. Anti-inflammatory Activity: COX-2 and TNF-α Inhibition

One study reported that certain phthalimide derivatives exhibit significant COX-2 inhibitory potential. For instance, a derivative, 4-(N'-{1-[4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-phenyl]-ethylidene}-hydrazino)-benzenesulfonamide, demonstrated a 32% reduction in in vitro anti-inflammatory activity, with molecular docking studies suggesting a higher binding energy score to the COX-2 enzyme than the known inhibitor, celecoxib[1].

Table 1: Comparative COX-2 Inhibitory Activity

CompoundTargetIC50Source
Phthalimide Derivative *COX-2Not Reported (32% inhibition)[1]
Celecoxib COX-20.04 µM
Indomethacin COX-10.018 µM[2]
COX-20.026 µM[2]

Note: Data for the phthalimide derivative is presented to indicate the potential of this chemical class. Specific IC50 values for this compound are not available in the reviewed literature.

dot

cluster_inflammation Inflammatory Stimuli (e.g., LPS) cluster_signaling Cellular Signaling Cascade cluster_inhibition Inhibitory Action Inflammatory Stimuli Inflammatory Stimuli Pro-inflammatory Cytokines Pro-inflammatory Cytokines Inflammatory Stimuli->Pro-inflammatory Cytokines activates COX-2 Upregulation COX-2 Upregulation Pro-inflammatory Cytokines->COX-2 Upregulation induces Prostaglandin Synthesis Prostaglandin Synthesis COX-2 Upregulation->Prostaglandin Synthesis catalyzes Inflammation Inflammation Prostaglandin Synthesis->Inflammation mediates This compound This compound This compound->COX-2 Upregulation inhibits Known Inhibitors (e.g., Celecoxib) Known Inhibitors (e.g., Celecoxib) Known Inhibitors (e.g., Celecoxib)->COX-2 Upregulation inhibits cluster_workflow Antimicrobial Susceptibility Testing Workflow Bacterial Culture Bacterial Culture Inoculum Preparation Inoculum Preparation Bacterial Culture->Inoculum Preparation Incubation Incubation Inoculum Preparation->Incubation Serial Dilution of Compounds Serial Dilution of Compounds Serial Dilution of Compounds->Incubation MIC Determination MIC Determination Incubation->MIC Determination cluster_experimental_design Experimental Design Select Bioassay Select Bioassay Prepare Reagents Prepare Reagents Select Bioassay->Prepare Reagents Perform Assay Perform Assay Prepare Reagents->Perform Assay Data Collection Data Collection Perform Assay->Data Collection Analyze Results Analyze Results Data Collection->Analyze Results

References

Safety Operating Guide

Proper Disposal of N-(4-Hydroxyphenyl)Phthalimide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential procedures for the safe and compliant disposal of N-(4-Hydroxyphenyl)Phthalimide, ensuring the safety of laboratory personnel and the protection of our environment. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.

This compound is categorized as an irritant, causing skin, eye, and respiratory irritation.[1][2] Adherence to proper disposal protocols is critical to mitigate potential hazards. The following procedures are based on established safety data and general hazardous waste regulations.

Hazard Identification and Classification

A thorough understanding of the hazards associated with this compound is the first step in safe handling and disposal.

Hazard ClassificationGHS Hazard StatementSource
Skin IrritationH315: Causes skin irritation[1]
Eye IrritationH319: Causes serious eye irritation[1]
Respiratory IrritationH335: May cause respiratory irritation[1]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the disposal of this compound and its contaminated containers.

  • Waste Characterization and Segregation:

    • All waste materials, including the pure compound, solutions containing the compound, and any materials used for spill cleanup (e.g., absorbent pads, contaminated PPE), must be treated as hazardous waste.

    • Segregate this compound waste from other laboratory waste streams to prevent inadvertent chemical reactions.

  • Packaging and Labeling:

    • Place all this compound waste into a designated, leak-proof, and chemically compatible container.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

    • Indicate the specific hazards (e.g., "Irritant") on the label.

  • Storage:

    • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

    • The storage area should be a designated hazardous waste accumulation area with secondary containment.

  • Disposal Method:

    • The primary recommended disposal method is through a licensed chemical destruction facility.[3]

    • Controlled incineration with flue gas scrubbing is an acceptable alternative.[3]

    • Crucially, do not discharge this compound waste into sewer systems or contaminate water, foodstuffs, or animal feed. [3]

  • Disposal of Contaminated Packaging:

    • Empty containers that held this compound must also be managed as hazardous waste unless properly decontaminated.

    • Containers can be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

    • Once decontaminated, the packaging can be offered for recycling or reconditioning. Alternatively, it can be punctured to prevent reuse and disposed of in a sanitary landfill, if local regulations permit.[3]

Regulatory Compliance

The management of hazardous waste is governed by federal and state regulations. In the United States, the Environmental Protection Agency (EPA) implements the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" approach for hazardous waste management.[4][5] Generators of hazardous waste are responsible for its proper identification, management, and disposal.[4][6][7] State-level environmental protection agencies may have additional, more stringent regulations.[4][5][8] It is imperative to consult your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable regulations.

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

cluster_0 Start: Waste Generation cluster_1 Step 1: Characterization & Segregation cluster_2 Step 2: Packaging & Labeling cluster_3 Step 3: Storage cluster_4 Step 4: Disposal start Generate this compound Waste (Unused chemical, contaminated labware, spill debris) characterize Characterize as Hazardous Waste (Irritant) start->characterize segregate Segregate from other waste streams characterize->segregate package Package in a sealed, compatible container segregate->package label_waste Label as 'Hazardous Waste' - this compound - Hazard: Irritant package->label_waste store Store in designated, ventilated area with secondary containment label_waste->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs disposal_facility Arrange for pickup by a licensed chemical waste vendor contact_ehs->disposal_facility incineration Method: Controlled Incineration or Chemical Destruction Plant disposal_facility->incineration

Disposal workflow for this compound.

References

Personal protective equipment for handling N-(4-Hydroxyphenyl)Phthalimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling N-(4-Hydroxyphenyl)Phthalimide. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing exposure risks.

This compound is classified as a chemical that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Proper handling and the use of appropriate personal protective equipment (PPE) are mandatory to ensure the safety of all laboratory personnel.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with this compound are exposure to the skin, eyes, and respiratory system.[1] The following table summarizes the required PPE for handling this compound.

Hazard Required PPE Specifications & Best Practices
Eye Irritation Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2]
Skin Irritation Impervious Clothing & GlovesWear fire/flame resistant and impervious clothing. Handle with gloves, which must be inspected prior to use.[2]
Respiratory Irritation Respiratory ProtectionUse a NIOSH-approved respirator or equivalent if dust is generated or if working in poorly ventilated areas.

Glove Selection:

Glove Material General Recommendation Important Considerations
Nitrile Good for incidental contact with solids and some solutions.Double-gloving is recommended. Regularly inspect for signs of degradation or puncture.
Neoprene May offer broader chemical resistance.Consult manufacturer data for specific chemical compatibility.
Butyl Rubber Often used for highly corrosive or toxic substances.May be less dexterous.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

Experimental Workflow: Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_hood Work in a Ventilated Chemical Fume Hood prep_ppe->prep_hood handling_weigh Weigh Solid Compound Carefully to Avoid Dust prep_hood->handling_weigh prep_sds Review Safety Data Sheet (SDS) prep_sds->prep_ppe handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Work Surfaces handling_dissolve->cleanup_decontaminate cleanup_dispose Dispose of Waste in Designated Chemical Waste Container cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE Correctly cleanup_dispose->cleanup_remove_ppe Disposal Plan for this compound Waste cluster_collection Waste Collection cluster_disposal Disposal Route start Waste Generated (Solid Compound, Contaminated PPE, Solutions) collect_solid Collect Solid Waste in a Labeled, Sealed Container start->collect_solid collect_liquid Collect Liquid Waste in a Labeled, Sealed Container start->collect_liquid collect_ppe Collect Contaminated PPE in a Designated, Labeled Bag start->collect_ppe disposal_facility Transfer to Licensed Chemical Waste Disposal Facility collect_solid->disposal_facility collect_liquid->disposal_facility collect_ppe->disposal_facility disposal_incineration Controlled Incineration with Flue Gas Scrubbing disposal_facility->disposal_incineration end Waste Disposed Safely and in Compliance disposal_incineration->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Hydroxyphenyl)Phthalimide
Reactant of Route 2
Reactant of Route 2
N-(4-Hydroxyphenyl)Phthalimide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.